Me-Tet-PEG2-COOH
Description
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Structure
3D Structure
Properties
Molecular Formula |
C18H23N5O5 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C18H23N5O5/c1-13-20-22-18(23-21-13)15-4-2-14(3-5-15)12-19-16(24)6-8-27-10-11-28-9-7-17(25)26/h2-5H,6-12H2,1H3,(H,19,24)(H,25,26) |
InChI Key |
FLJWYRUCTSWYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Me-Tet-PEG2-COOH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Me-Tet-PEG2-COOH is a heterobifunctional linker molecule integral to the advancement of bioconjugation techniques, particularly in the fields of antibody-drug conjugates (ADCs), proteomics, and molecular imaging. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and a summary of relevant quantitative data. The molecule incorporates three key functional components: a methyl-tetrazine (Me-Tet) group for bioorthogonal "click" chemistry, a hydrophilic 2-unit polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid (COOH) for covalent attachment to amine-containing biomolecules. This strategic design enables the precise and stable linkage of molecules under biocompatible conditions.
Introduction
This compound serves as a critical bridge in the construction of complex biomolecular conjugates. Its utility stems from its bifunctional nature, allowing for a two-step sequential conjugation strategy. The carboxylic acid moiety provides a reactive handle for standard amine coupling chemistries, such as the formation of stable amide bonds with lysine residues on proteins. The methyl-tetrazine group, on the other hand, participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) partner. This "click" reaction is characterized by its exceptionally high reaction rate, specificity, and biocompatibility, proceeding efficiently in aqueous environments without the need for cytotoxic catalysts. The short PEG2 spacer enhances aqueous solubility and provides a defined distance between the conjugated molecules, which can be crucial for maintaining their biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for handling, storage, and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | 3-(2-(3-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-3-oxopropoxy)ethoxy)propanoic Acid | [1] |
| CAS Number | 2741759-99-7 | [1][2] |
| Molecular Formula | C18H23N5O5 | [1][2] |
| Molecular Weight | 389.41 g/mol | |
| Appearance | Bright pink powder | |
| Purity | > 95% (as determined by HPLC-RI) | |
| Solubility | Soluble in Methanol, DCM, DMSO, DMF | |
| Storage Conditions | Store at -20°C, protect from light and moisture. |
Experimental Protocols
The application of this compound typically involves a two-stage process: 1) activation of the carboxylic acid and conjugation to an amine-containing molecule, and 2) the bioorthogonal ligation of the tetrazine moiety to a TCO-functionalized molecule.
Stage 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then couples with a primary amine on a target molecule (e.g., a protein).
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., antibody, protein)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous DMSO or DMF
-
Desalting columns
Protocol:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Immediately before use, prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine this compound (1 equivalent) with EDC (1.5-2 equivalents) and NHS/Sulfo-NHS (2-3 equivalents) in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-Containing Molecule:
-
Ensure the amine-containing molecule is in the Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is often used, but this should be optimized for the specific application.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Caption: Workflow for EDC/NHS coupling of this compound.
Stage 2: Tetrazine-TCO Bioorthogonal Ligation
This protocol outlines the inverse electron demand Diels-Alder (iEDDA) "click" reaction between the tetrazine-functionalized molecule and a trans-cyclooctene (TCO)-modified molecule.
Materials:
-
Tetrazine-labeled molecule (from Stage 1)
-
TCO-labeled molecule
-
Reaction Buffer: PBS, pH 6.0-7.5
Protocol:
-
Reaction Setup:
-
Dissolve or dilute the tetrazine-labeled molecule and the TCO-labeled molecule in the Reaction Buffer.
-
Combine the two reactants in a reaction tube. A slight molar excess of one reactant (e.g., 1.1 to 1.5 equivalents) can be used to drive the reaction to completion.
-
-
Ligation Reaction:
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast. For very dilute solutions, the incubation time can be extended.
-
The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color or by spectrophotometry, following the decrease in absorbance around 520 nm.
-
-
Purification (if necessary):
-
If a molar excess of one of the reactants was used, the final conjugate can be purified from the unreacted component using size-exclusion chromatography or other appropriate chromatographic techniques.
-
Caption: Workflow for Tetrazine-TCO "click" chemistry ligation.
Quantitative Data
The performance of the tetrazine-TCO ligation is a key aspect of the utility of this compound. The reaction kinetics are typically described by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, allowing for efficient conjugation at lower concentrations.
Table 2: Second-Order Rate Constants for Tetrazine-TCO Ligation
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| Tetrazine and TCO (general) | 1 - 1 x 10⁶ | Aqueous media | |
| Methyl-tetrazine and TCO | ~2,000 | 9:1 Methanol/Water | |
| Dipyridyl tetrazine and TCO | ~2,000 | Not specified | |
| H-substituted tetrazines and TCO | up to 30,000 | Not specified |
Note: The exact rate constant for this compound with a specific TCO derivative may vary depending on the solvent, temperature, and the specific structures of the reactants.
Application Example: Antibody-Drug Conjugate (ADC) Action
This compound is frequently employed in the synthesis of ADCs. In this application, an antibody is first functionalized with the linker via the carboxylic acid group. A potent cytotoxic drug, modified with a TCO group, is then "clicked" onto the antibody-linker construct. The resulting ADC can then selectively target cancer cells that express the antigen recognized by the antibody.
Caption: Conceptual pathway of an ADC utilizing a this compound linker.
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and the broader life sciences. Its well-defined structure, combining a stable amine-reactive handle with a highly efficient and bioorthogonal click chemistry moiety, enables the construction of complex, functional biomolecular conjugates. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of this linker in a wide range of research and development endeavors.
References
An In-depth Technical Guide to Me-Tet-PEG2-COOH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Me-Tet-PEG2-COOH, a heterobifunctional linker at the forefront of bioconjugation and targeted therapeutic strategies. This molecule is a valuable tool for researchers developing antibody-drug conjugates (ADCs), agents for pretargeted imaging, and other complex biomolecular constructs.
Core Chemical Structure and Properties
This compound, also known as methyl-tetrazine-PEG2-acid, is a versatile chemical entity that incorporates three key functional components: a reactive methyltetrazine (Me-Tet) moiety, a hydrophilic di-ethylene glycol (PEG2) spacer, and a terminal carboxylic acid (COOH) group. This trifecta of functionalities enables a powerful, two-step conjugation strategy.
The methyltetrazine group is highly reactive towards strained alkenes, most notably trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is characterized by its exceptional speed and selectivity, proceeding rapidly under physiological conditions without the need for a catalyst. The carboxylic acid provides a handle for conjugation to primary amines, such as those found on the surface of proteins and antibodies, through the formation of a stable amide bond. The PEG2 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and provides spatial separation between the conjugated molecules, minimizing steric hindrance.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Citation(s) |
| Chemical Formula | C₁₈H₂₃N₅O₅ | [1] |
| Molecular Weight | 389.41 g/mol | [1] |
| CAS Number | 2741759-99-7 | [1] |
| Appearance | Bright pink powder | [1] |
| Purity | >95% (typically determined by HPLC) | [1] |
| Solubility | Soluble in Methanol, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Experimental Protocols
The use of this compound in bioconjugation typically follows a two-stage process. The first stage involves the activation of the carboxylic acid and its conjugation to an amine-containing biomolecule. The second stage is the bioorthogonal click reaction of the tetrazine with a TCO-modified molecule.
Stage 1: Amine Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein, such as an antibody.
Materials:
-
This compound
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column for purification
Procedure:
-
Protein Preparation: If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it must be purified. Exchange the protein into an amine-free buffer like PBS using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Reaction Buffer to a concentration of 100 mM each.
-
To activate the this compound, mix it with the EDC and NHS solutions. A typical molar ratio is 1:2:2 (this compound:EDC:NHS).
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated this compound mixture to the protein solution. The molar excess of the linker to the protein will determine the degree of labeling (DOL) and should be optimized for the specific application. A starting point is a 10-20 fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by running the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Stage 2: Tetrazine-TCO Bioorthogonal Ligation
This protocol describes the reaction of the tetrazine-modified protein with a TCO-containing molecule.
Materials:
-
Tetrazine-modified protein (from Stage 1)
-
TCO-containing molecule
-
Reaction Buffer (e.g., PBS, pH 6.0-7.5)
Procedure:
-
Reaction Setup: Combine the tetrazine-modified protein and the TCO-containing molecule in the Reaction Buffer. A slight molar excess of the TCO-reagent (e.g., 1.5 to 5 equivalents relative to the tetrazine) is recommended to ensure complete ligation.
-
Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. For very low concentrations of reactants, the incubation time can be extended. The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification (if necessary): If unreacted TCO-reagent needs to be removed, purification can be performed using a desalting column or dialysis, depending on the molecular weight of the final conjugate and the excess reagent.
Key Applications and Logical Workflows
The unique properties of this compound make it a powerful tool in various advanced applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and in pretargeted imaging and therapy.
Antibody-Drug Conjugate (ADC) Synthesis
In ADC development, this compound allows for a modular approach where the antibody and the cytotoxic drug can be modified separately and then combined. This provides greater control over the final conjugate's composition and purity.
Pretargeted In Vivo Imaging and Therapy
A significant application of this compound is in pretargeted strategies, which aim to improve the therapeutic index of radiopharmaceuticals and targeted therapies. This approach involves a two-step in vivo process.
Quantitative Data Summary
The efficiency of the tetrazine-TCO ligation is a key parameter for its application. The following table summarizes important quantitative data related to this reaction.
| Parameter | Value | Conditions | Citation(s) |
| Second-Order Rate Constant (k) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General range for Tetrazine-TCO reactions | |
| Reaction pH | 6.0 - 9.0 | Optimal range for the ligation in PBS buffer | |
| Reaction Temperature | Room Temperature (20-25°C) | Standard condition for efficient reaction | |
| Specific Activity (for radiotracers) | 21.4 - 26.7 GBq/μmol ([¹⁸F]2) | Example from a pretargeted imaging study | |
| Radiochemical Purity | >96% | Achieved purity for a ¹⁸F-labeled tetrazine |
Characterization and Analysis
The successful synthesis of bioconjugates using this compound requires robust analytical methods to confirm conjugation and determine the degree of labeling (DOL).
Common Analytical Techniques:
-
UV-Vis Spectroscopy: Can be used to estimate the DOL by measuring the absorbance of the tetrazine group (around 520-540 nm) and the protein (at 280 nm).
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached linkers.
-
High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC) can be used to separate the conjugate from unreacted components and to assess purity and aggregation. Hydrophobic Interaction Chromatography (HIC) is particularly useful for determining the drug-to-antibody ratio (DAR) in ADCs.
-
Dynamic Light Scattering (DLS): Can be used to assess the size and aggregation state of the final conjugate.
Stability and Storage
Proper handling and storage are crucial for maintaining the reactivity of this compound.
-
Powder Form: Store at -20°C, desiccated. It is stable for extended periods under these conditions.
-
Stock Solutions: Prepare stock solutions in anhydrous, water-miscible solvents like DMSO or DMF. Store at -20°C for short-term use (up to one month). Avoid repeated freeze-thaw cycles. The NHS-ester, once formed, is moisture-sensitive and should be used immediately. The PEG component of the linker is generally stable, but solutions can be susceptible to oxidation over long periods at room temperature.
References
An In-depth Technical Guide to Methyltetrazine-PEG2-carboxylic acid: A Core Component in Bioorthogonal Chemistry
For Immediate Release
In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the strategic use of linker molecules is paramount. This technical guide provides a comprehensive overview of Methyltetrazine-PEG2-carboxylic acid, a heterobifunctional linker at the forefront of bioorthogonal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the core properties, experimental protocols, and applications of this versatile molecule, enabling the precise and efficient coupling of biomolecules for advanced therapeutic and diagnostic applications.
Methyltetrazine-PEG2-carboxylic acid is a key enabler of the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of "click chemistry." This reaction's high speed and specificity in complex biological environments have made it an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular imaging agents.
Core Properties and Quantitative Data
Methyltetrazine-PEG2-carboxylic acid integrates three essential functional components: a highly reactive and stable methyltetrazine moiety, a short, hydrophilic 2-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group for covalent linkage to amine-containing molecules. The methyl group significantly enhances the stability of the tetrazine ring compared to its unsubstituted counterparts, a crucial feature for in vivo applications.
| Property | Methyltetrazine-acid | Methyltetrazine-PEG4-acid | Methyltetrazine-PEG12-acid |
| CAS Number | 1380500-88-8 | 1802907-91-0 | 2183440-39-1 |
| Molecular Formula | C11H10N4O2 | C20H28N4O7 | C36H60N4O15 |
| Molecular Weight | 230.2 g/mol | 436.5 g/mol | 788.9 g/mol |
| Purity | Typically ≥95% | Typically ≥95% | Typically ≥98% |
| Solubility | DMSO, DMF, THF | Water, DMSO, DMF, DCM | Water, DMSO, DMF, DCM |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated | -20°C, desiccated |
Principles of Reactivity and Applications
The utility of Methyltetrazine-PEG2-carboxylic acid lies in its two distinct reactive ends, which facilitate sequential or orthogonal conjugation strategies.
1. Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction with strained alkenes, most notably trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by:
-
High Speed: The reaction is often complete within minutes at room temperature.
-
Bioorthogonality: The reaction proceeds efficiently in complex biological media without interfering with native functional groups.
This reaction is fundamental to pre-targeted drug delivery and in vivo imaging, where a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by the injection of a tetrazine-linked therapeutic or imaging agent.
2. Amide Bond Formation: The terminal carboxylic acid group provides a versatile handle for covalent modification. It readily reacts with primary amines, such as the lysine residues on proteins, to form stable amide bonds. This reaction is not spontaneous and requires activation, typically with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analogue (sulfo-NHS).
The short PEG2 spacer enhances the aqueous solubility of the molecule and its conjugates, which is crucial for biological applications as it helps to prevent the aggregation of labeled proteins.
Experimental Protocols
General Protocol for EDC/NHS Activation of Methyltetrazine-PEG2-carboxylic acid
This protocol provides a general guideline for the activation of the carboxylic acid group for subsequent reaction with an amine-containing molecule.
Materials:
-
Methyltetrazine-PEG2-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Activation:
-
Dissolve Methyltetrazine-PEG2-carboxylic acid in the Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) to the solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Immediately add the amine-containing molecule (e.g., protein, peptide) to the activated linker solution. The pH of the reaction mixture should be adjusted to 7.2-8.0 to facilitate the amine reaction.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) or hydroxylamine.
-
Purify the conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents.
-
Two-Step Protein Labeling and IEDDA Reaction
This protocol describes the labeling of a protein with Methyltetrazine-PEG2-carboxylic acid and its subsequent reaction with a TCO-containing molecule.
Step 1: Protein-Methyltetrazine Conjugation
-
Follow the EDC/NHS activation and conjugation protocol described above to label your protein of interest with Methyltetrazine-PEG2-carboxylic acid.
-
Purify the protein-methyltetrazine conjugate using a desalting column or SEC to remove excess, unreacted linker and crosslinking reagents. The column should be equilibrated with a suitable buffer, such as PBS at pH 7.4.
Step 2: IEDDA Reaction with a TCO-Containing Molecule
-
Reagent Preparation: Dissolve the TCO-containing molecule (e.g., a fluorescent dye, a drug molecule) in a compatible solvent (e.g., DMSO).
-
Click Reaction: Add the TCO-containing molecule to the purified protein-methyltetrazine conjugate. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Final Purification: Purify the final protein conjugate using SEC to remove any unreacted TCO-containing molecule and potential aggregates.
Visualizing Workflows and Pathways
Pre-targeted Antibody-Drug Conjugate (ADC) Workflow
The following diagram illustrates a typical pre-targeted ADC workflow, where a TCO-modified antibody is first administered, followed by a Methyltetrazine-PEG2-linked drug.
Experimental Workflow for Protein Bioconjugation
This diagram outlines the key steps in the laboratory for creating a protein bioconjugate using Methyltetrazine-PEG2-carboxylic acid.
The Lynchpin of Bioconjugation: A Technical Guide to the Role of Tetrazine in Me-Tet-PEG2-COOH
For Immediate Release
BREMEN, Germany – November 28, 2025 – In the intricate landscape of targeted therapeutics and advanced biological imaging, the precision and efficiency of molecular conjugation are paramount. This technical guide delves into the core functionality of Me-Tet-PEG2-COOH, a heterobifunctional linker that has become indispensable for researchers, scientists, and drug development professionals. At the heart of this molecule lies the tetrazine moiety, a chemical entity that drives one of the fastest and most specific bioorthogonal reactions known to date, enabling the seamless construction of complex bioconjugates such as antibody-drug conjugates (ADCs).
This document provides a comprehensive overview of the tetrazine group's role within the this compound linker, detailing its mechanism of action, quantitative performance data, and step-by-step experimental protocols for its application.
The Core Reactive Unit: Tetrazine's Role in Bioorthogonal Chemistry
This compound is a sophisticated linker molecule comprised of three key components: a methyl-tetrazine (Me-Tet) group, a two-unit polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid (COOH). Each component serves a distinct and crucial purpose, but it is the tetrazine ring that provides the molecule's defining reactive capability.
The tetrazine group is the engine of what is known as "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction is classified as bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes. The tetrazine acts as a voracious diene, selectively and rapidly reacting with a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative.
The key features of the tetrazine-TCO ligation are:
-
Exceptional Speed: It is one of the fastest bioorthogonal reactions discovered, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation even at the low concentrations typical of biological studies.[1][2]
-
High Specificity: The tetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups found in biological molecules, such as amines and thiols.[3]
-
Biocompatibility: The reaction proceeds cleanly under physiological conditions (aqueous media, room temperature, neutral pH) and does not require a cytotoxic copper catalyst, making it ideal for live-cell and in-vivo applications.[3]
-
Irreversible Reaction: The cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine bond.[3]
Anatomy of this compound
While the tetrazine provides the reactive "warhead," the other components of this compound are essential for its utility as a linker:
-
PEG2 Spacer: The hydrophilic polyethylene glycol spacer enhances the solubility of the molecule in aqueous buffers, a critical feature for biological experiments. It also provides spatial separation between the conjugated molecules, which can help to preserve their native conformations and functions.
-
Carboxylic Acid (COOH): This terminal functional group provides the attachment point to one of the biomolecules, typically a protein or antibody. The carboxylic acid is chemically activated to form a reactive ester that readily couples with primary amines, such as those on the side chains of lysine residues, to form a stable amide bond.
Quantitative Data: A Comparative Look at Reaction Kinetics
The superior performance of the tetrazine-TCO ligation is evident when its reaction kinetics are compared to other common click chemistry reactions. The second-order rate constant (k₂) is a direct measure of reaction speed.
| Reaction | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Tetrazine-TCO Ligation | ~1,000 to >10⁶ | Catalyst-free, extremely fast, bioorthogonal, N₂ byproduct. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~10² to 10³ | Requires a copper(I) catalyst which can be cytotoxic. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~10⁻¹ to 1 | Catalyst-free but significantly slower than tetrazine ligation. |
Note: The exact rate constants for tetrazine-TCO reactions can vary depending on the specific substituents on both the tetrazine and TCO rings, as well as the solvent used.
Experimental Protocols
The following protocols provide a detailed methodology for the two-stage process of labeling a protein with this compound and its subsequent conjugation to a TCO-modified molecule.
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes the covalent attachment of the linker to a protein via its primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Methodology:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in ice-cold Activation Buffer immediately before use.
-
-
Activation of Linker:
-
In a microcentrifuge tube, combine 10 µL of 10 mM this compound with the EDC and Sulfo-NHS stock solutions. A 10-50 fold molar excess of the linker over the protein is a good starting point, with EDC and NHS at a 1:1 molar ratio to the linker.
-
Adjust the total volume to 500 µL with Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the entire 500 µL of the freshly activated linker solution to your protein solution (e.g., 1 mL of a 1 mg/mL protein solution).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to achieve a final concentration of approximately 50 mM Tris.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the purified tetrazine-labeled protein. The success of the labeling can be confirmed by MALDI-TOF mass spectrometry.
-
Protocol 2: Bioorthogonal Ligation to a TCO-Modified Molecule
This protocol describes the "click" reaction between the tetrazine-labeled protein and a TCO-containing molecule.
Materials:
-
Purified tetrazine-labeled protein
-
TCO-modified molecule (e.g., a TCO-functionalized drug or imaging agent)
-
Reaction Buffer: PBS, pH 7.4
Methodology:
-
Reaction Setup:
-
Mix the tetrazine-labeled protein and the TCO-modified molecule in the Reaction Buffer. A slight molar excess (e.g., 1.5 equivalents) of the TCO-molecule is often used to ensure complete labeling of the protein.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature. The reaction progress can often be monitored visually by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
If necessary, purify the final conjugate from any unreacted TCO-molecule using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration, depending on the size difference between the protein conjugate and the TCO-reagent.
-
-
Characterization:
-
The final conjugate can be characterized by methods such as SDS-PAGE, UV-Vis spectroscopy, and LC-MS to confirm successful conjugation and determine the final drug-to-antibody ratio (DAR) in the case of ADC synthesis.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and logical workflows involved in the application of this compound.
Caption: Workflow for two-stage protein bioconjugation.
Caption: Logical workflow for ADC development.
Conclusion
The tetrazine moiety in this compound is the cornerstone of its function, providing an exceptionally rapid, specific, and biocompatible method for molecular conjugation. Its role in the inverse-electron-demand Diels-Alder reaction has revolutionized the construction of complex biomolecules, particularly in the field of targeted drug delivery. The ability to form stable linkages under physiological conditions without the need for catalysts has propelled the development of next-generation antibody-drug conjugates and other precision therapeutics. This technical guide provides the foundational knowledge for researchers to harness the power of tetrazine chemistry, paving the way for new innovations in medicine and biological research.
References
PEG2 linker function in bioconjugation
An In-Depth Technical Guide to the Function of PEG2 Linkers in Bioconjugation
Introduction
Bioconjugation, the chemical coupling of two or more molecules where at least one is a biomolecule, has become a cornerstone of modern biotechnology and pharmaceutical development.[1] Central to this discipline is the linker, a molecular bridge that connects the constituent parts of a bioconjugate. The choice of linker is critical, as it profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the final product.[2][3]
Among the most versatile and widely utilized linkers are those based on polyethylene glycol (PEG).[1][4] PEG linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units. This guide provides a detailed technical overview of the function and application of short, discrete PEG linkers, specifically the PEG2 linker (containing two ethylene oxide units), for researchers, scientists, and drug development professionals.
Core Properties of PEG2 Linkers
The utility of PEG2 linkers in bioconjugation stems from a unique combination of physicochemical properties. These properties can be fine-tuned by adjusting the length of the PEG chain, with short linkers like PEG2 being ideal for creating compact conjugates where a minimal spacer is required.
-
Structure and Hydrophilicity : The fundamental structure of a PEG linker consists of repeating ethylene oxide units (–CH₂−CH₂−O−). These units form hydrogen bonds with water, rendering the linker highly soluble in aqueous environments. This property is crucial for counteracting the hydrophobicity of many small molecule drugs or labels, thereby improving the solubility and reducing the aggregation tendency of the final bioconjugate.
-
Biocompatibility and Low Immunogenicity : PEG is well-established as a biocompatible and non-toxic polymer, with approval from regulatory agencies for numerous biomedical applications. When conjugated to a biomolecule, the PEG chain can create a "stealth" effect by forming a hydration shell that masks antigenic epitopes on the molecule's surface. This shielding reduces recognition by the immune system and lowers the risk of an immunogenic response.
-
Pharmacokinetic Modulation : The process of attaching PEG chains, known as PEGylation, increases the hydrodynamic radius of the conjugated molecule. This larger size reduces renal clearance, leading to a prolonged circulation half-life in the bloodstream. By extending the exposure of the therapeutic, PEGylation can lead to more sustained plasma concentrations and potentially less frequent dosing.
-
Defined, Flexible Spacer : As a discrete linker, PEG2 provides a defined and precise spacing between the conjugated molecules. The carbon-oxygen bonds within the PEG backbone can rotate freely, giving the linker significant conformational flexibility. This allows the conjugated partners to maintain their native conformation and function without steric hindrance.
Key Applications in Bioconjugation
The advantageous properties of PEG2 linkers have made them integral components in several classes of advanced biotherapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic payload specifically to cancer cells. The linker is a critical component, connecting the monoclonal antibody to the drug.
A major challenge in ADC development is the inherent hydrophobicity of many cytotoxic payloads, which can lead to aggregation and rapid clearance when loaded onto an antibody at a high drug-to-antibody ratio (DAR). Hydrophilic PEG linkers are a key strategy to overcome this limitation. By incorporating a PEG2 linker, the overall hydrophilicity of the drug-linker component is increased, enabling higher DARs (more drug molecules per antibody) without compromising the stability and solubility of the ADC. This can lead to enhanced potency and a wider therapeutic window.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two active ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. The linker's role is to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex. This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
PEG linkers are the most common type used in PROTAC design, with over half of reported PROTACs incorporating them. The PEG2 linker offers a short, flexible connection that can be optimal for achieving the proper orientation required for efficient ubiquitination. Furthermore, the hydrophilicity of the PEG linker can improve the often-poor solubility and cell permeability of PROTAC molecules.
Quantitative Impact of PEG Linkers
The choice of linker length directly impacts the pharmacokinetic properties of a bioconjugate. While PEG2 is a specific short linker, data from studies on various PEG lengths illustrate the general principles of how PEGylation affects in vivo behavior.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance This table summarizes data from a study on a non-binding IgG antibody conjugated to the drug MMAE with a consistent drug-to-antibody ratio (DAR) of 8. It demonstrates that increasing PEG linker length reduces the clearance rate of the ADC.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.00 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| (Data synthesized from a study on non-binding IgG-MMAE conjugates) |
Table 2: Effect of PEGylation on In Vivo Half-Life of Affibody-Drug Conjugates This table shows the dramatic effect of adding a PEG linker on the circulation half-life of a small protein (affibody) conjugate.
| Conjugate | PEG Linker Molecular Weight | Half-Life (t½) |
| Affibody-MMAE (HM) | None | 19.6 minutes |
| Affibody-PEG-MMAE | 4 kDa | Significantly improved |
| Affibody-PEG-MMAE (HP10KM) | 10 kDa | Significantly improved |
| (Data from a study on anti-HER2 affibody conjugates) |
Experimental Protocols
Successful bioconjugation relies on robust and well-defined experimental protocols. The following sections detail common methodologies involving PEG2 linkers with reactive moieties for amine and thiol targeting.
Protocol 1: Two-Step Heterobifunctional Conjugation using NHS-PEG2-Maleimide
This protocol describes the conjugation of two different proteins (Protein-NH₂ and Protein-SH) using a heterobifunctional SM(PEG)₂ linker, which contains an amine-reactive NHS ester and a thiol-reactive maleimide group. This two-step process provides greater control over the conjugation reaction.
Materials:
-
Protein-NH₂ (containing primary amines, e.g., lysine residues)
-
Protein-SH (containing free sulfhydryl groups, e.g., cysteine residues)
-
NHS-PEG2-Maleimide linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5
-
Anhydrous DMSO or DMF to dissolve the linker
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
Part A: Activation of Protein-NH₂ with the Linker
-
Prepare Protein-NH₂ in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS-PEG2-Maleimide linker in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the Protein-NH₂ solution while gently stirring. The exact ratio should be optimized for the specific protein.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, unreacted linker from the now maleimide-activated protein using a desalting column equilibrated with Conjugation Buffer.
Part B: Conjugation to Protein-SH
-
Immediately combine the purified maleimide-activated protein from Part A with the Protein-SH solution. The molar ratio should be consistent with the desired final conjugate.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
The reaction can be quenched by adding a molecule with a free thiol, such as cysteine or 2-mercaptoethanol.
-
Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted proteins.
Protocol 2: General Maleimide Conjugation to Thiols
This is a general protocol for reacting a PEG-Maleimide linker with a biomolecule containing free sulfhydryl (thiol) groups.
Materials:
-
Thiol-containing protein or peptide
-
PEG2-Maleimide
-
Thiol-free buffer, pH 6.5-7.5 (e.g., PBS)
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced to generate free thiols.
Procedure:
-
Dissolve the target protein/peptide in the conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed by dialysis or desalting prior to adding the maleimide linker.
-
Prepare a stock solution of PEG2-Maleimide in the conjugation buffer or an appropriate organic solvent.
-
Add a 10- to 20-fold molar excess of the PEG2-Maleimide to the thiol-containing molecule solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and other reagents.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This protocol provides a straightforward method to estimate the average number of drug molecules conjugated to an antibody, provided the drug and antibody have distinct UV absorbance profiles.
Materials:
-
Purified ADC sample
-
UV-Vis Spectrophotometer
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Measure the absorbance of the purified ADC solution at two wavelengths:
-
280 nm (for the antibody concentration).
-
The wavelength of maximum absorbance (λ_max) for the cytotoxic drug.
-
-
Calculate the concentration of the antibody and the drug using their respective molar extinction coefficients (ε) via the Beer-Lambert law (A = εcl). A correction factor is needed for the absorbance at 280 nm to account for the drug's contribution.
-
The corrected antibody absorbance (A_280,corr) is calculated as:
-
A_280,corr = A_280 - (A_drug,λ_max × CF), where CF is the correction factor (ratio of drug absorbance at 280 nm to its λ_max).
-
-
Calculate the molar concentration of the antibody and the drug.
-
The DAR is the molar ratio of the drug to the antibody.
Conclusion
The PEG2 linker, though simple in structure, is a powerful and versatile tool in the field of bioconjugation. Its core functions—enhancing solubility, improving pharmacokinetics, reducing immunogenicity, and providing a flexible spacer—address many of the fundamental challenges in developing advanced therapeutics like ADCs and PROTACs. The ability to use short, discrete PEG linkers allows for precise control over the final construct's architecture and properties. As bioconjugation strategies continue to evolve, the rational design and application of PEG linkers, including the development of more sophisticated architectures like branched and cleavable versions, will remain a critical element in the creation of safer and more effective biopharmaceuticals.
References
An In-depth Technical Guide to the Carboxylic Acid Group Reactivity in Me-Tet-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the terminal carboxylic acid group on the Methyl-Tetrazine-PEG2-Carboxylic Acid (Me-Tet-PEG2-COOH) linker. This heterobifunctional linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document will detail the chemical properties, activation methods, and reaction protocols relevant to the carboxylic acid moiety, supported by quantitative data and detailed experimental workflows.
Introduction to this compound
This compound is a versatile linker that possesses two distinct reactive functionalities: a tetrazine group and a carboxylic acid group, separated by a polyethylene glycol (PEG) spacer. The tetrazine moiety allows for a highly specific and efficient bioorthogonal reaction with trans-cyclooctene (TCO)-modified molecules through an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1] The focus of this guide, however, is the carboxylic acid group, which provides a reactive handle for conjugation to amine-containing molecules, such as proteins, peptides, and small molecule drugs. The PEG2 spacer enhances the solubility and biocompatibility of the resulting conjugate.[2][3]
Reactivity of the Carboxylic Acid Group
The carboxylic acid is a versatile functional group that can undergo nucleophilic acyl substitution.[4] However, the direct reaction of a carboxylic acid with an amine to form a stable amide bond is generally inefficient as the amine, being basic, tends to deprotonate the carboxylic acid to form a non-reactive carboxylate salt.[5] Therefore, the carboxylic acid group of this compound must first be "activated" to a more reactive intermediate that is susceptible to nucleophilic attack by a primary amine.
Activation of the Carboxylic Acid Group
The most common and well-established method for activating carboxylic acids for bioconjugation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The activation process proceeds in two steps:
-
Formation of an O-acylisourea intermediate: The carboxylic acid reacts with EDC to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of an NHS ester: This intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This two-step process is advantageous as the NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, allowing for a more efficient conjugation to the amine-containing molecule.
dot
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
An In-depth Technical Guide to Me-Tet-PEG2-COOH for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: The Power of Me-Tet-PEG2-COOH in Bioorthogonal Chemistry
This compound is a heterobifunctional linker designed for the elegant and efficient conjugation of biomolecules. It is a cornerstone reagent in the field of bioorthogonal chemistry, enabling the formation of stable covalent bonds in complex biological environments without interfering with native biochemical processes. Its structure uniquely combines three key functional elements:
-
Methyl-Tetrazine (Me-Tet): This moiety is the bioorthogonal reactive group. It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most notably a trans-cyclooctene (TCO). This "click chemistry" reaction is catalyst-free and proceeds rapidly under physiological conditions, making it ideal for in vivo applications. The methyl group on the tetrazine ring enhances its stability in aqueous media compared to unsubstituted tetrazines.[1][2]
-
PEG2 Spacer: The short, hydrophilic two-unit polyethylene glycol (PEG) spacer improves the aqueous solubility of the linker and any molecule it is attached to.[3][4][5] This is critical for preventing aggregation of labeled proteins and improving the pharmacokinetic properties of resulting conjugates. The flexibility of the PEG chain also minimizes steric hindrance between the conjugated molecules.
-
Carboxylic Acid (-COOH): This terminal functional group provides a versatile handle for covalent attachment to primary amines (e.g., lysine residues on proteins and antibodies) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as with EDC and NHS.
The primary application of this compound is in the modular construction of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs), imaging agents, and tools for basic research. The workflow involves a two-step process: first, the carboxylic acid is activated and linked to an amine-containing molecule. Second, the tetrazine group is used to "click" onto a TCO-modified molecule.
Physicochemical and Reactivity Data
A thorough understanding of the quantitative properties of this compound and its reactivity is essential for designing and executing successful bioconjugation experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C18H23N5O5 | |
| Molecular Weight | 389.41 g/mol | |
| Appearance | Bright pink powder | |
| Purity | > 95% (typically by HPLC) | |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM | |
| Storage (Solid) | -20°C, desiccated, protected from light | |
| Storage (Stock Solution) | -20°C in anhydrous DMSO or DMF |
Table 2: Reaction Kinetics of Methyl-Tetrazine Derivatives with trans-Cyclooctene (TCO)
The inverse electron demand Diels-Alder reaction between tetrazines and TCO is known for its exceptional speed. The second-order rate constants (k₂) are among the fastest in bioorthogonal chemistry.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reaction Conditions | Source(s) |
| 6-methyl-3-aryl tetrazine | TCO | up to 1000 | Aqueous media | |
| Methyl-tetrazine | axial-TCO (4a-TCO) | > 1000 | PBS, 37°C | |
| 4-(6-methyl-s-tetrazin-3-yl) aminophenylalanine | s-TCO | 880 | in vitro | |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C |
Note: Reaction rates are influenced by the specific substituents on both the tetrazine and TCO rings, as well as solvent and temperature.
Experimental Protocols
The following protocols provide a detailed methodology for the two-stage conjugation process using this compound. Optimization may be required for specific biomolecules and payloads.
Protocol 1: Amine Conjugation via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on this compound and its conjugation to a primary amine on a protein (e.g., an antibody).
Materials:
-
Protein solution (e.g., antibody at 2-10 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., PD-10 or Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mg/mL (~0.5 M) stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound (Two-Step Aqueous Method):
-
In a microcentrifuge tube, dissolve this compound in Activation Buffer.
-
Add Sulfo-NHS to a final concentration of ~5 mM, followed by EDC to a final concentration of ~2 mM.
-
Incubate the reaction for 15 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to Protein:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If necessary, perform a buffer exchange using a desalting column.
-
Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a common starting point. The optimal ratio should be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Protocol 2: Bioorthogonal Ligation with a TCO-containing Molecule
This protocol describes the "click" reaction between the tetrazine-modified protein from Protocol 1 and a TCO-functionalized molecule (e.g., a cytotoxic payload or a fluorescent dye).
Materials:
-
Tetrazine-modified protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-containing molecule
-
Anhydrous DMSO or DMF (if the TCO-molecule is not water-soluble)
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO or directly in the reaction buffer if soluble).
-
-
Bioorthogonal Ligation Reaction:
-
Add the TCO-containing molecule to the solution of the tetrazine-modified protein. A 1.5- to 5-fold molar excess of the TCO-reagent relative to the tetrazine is recommended to ensure complete ligation.
-
Incubate the reaction for 30-60 minutes at room temperature or 37°C. The reaction is often rapid and can be monitored by the disappearance of the pink/red color of the tetrazine.
-
-
Purification (if necessary):
-
If excess TCO-reagent needs to be removed, purify the final conjugate using a desalting column or size-exclusion chromatography (SEC), depending on the molecular weight of the final product.
-
Visualization of Workflows and Pathways
Diagrams created with Graphviz to illustrate key processes.
Synthesis and Conjugation Workflow
Antibody-Drug Conjugate (ADC) Mechanism of Action
Characterization of the Final Conjugate
After the bioorthogonal ligation, it is crucial to characterize the final conjugate to determine purity, aggregation state, and the drug-to-antibody ratio (DAR). High-Performance Liquid Chromatography (HPLC) is a powerful tool for this analysis.
Table 3: HPLC-Based Characterization Methods for ADCs
| Method | Principle | Information Obtained |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of monomer, aggregates, and fragments. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. The addition of each drug-linker moiety increases hydrophobicity. | Resolves species with different numbers of conjugated payloads, allowing for the determination of the average DAR and the distribution of drug-loaded species. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions (low pH, organic solvent). Often performed on reduced antibody fragments (light and heavy chains). | Provides a high-resolution separation of conjugated and unconjugated antibody chains, enabling accurate DAR calculation for each chain and for the intact ADC. |
General Protocol for RP-HPLC Analysis of an ADC
-
Sample Preparation:
-
For analysis of the intact ADC, dilute the sample in the initial mobile phase.
-
For reduced analysis, treat the ADC with a reducing agent like DTT or TCEP to separate the light and heavy chains.
-
-
Chromatographic Conditions:
-
Column: A C4 or C8 reversed-phase column suitable for protein separations.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the proteins. For example, 5% to 95% B over 30 minutes.
-
Detection: UV absorbance at 220 nm or 280 nm.
-
-
Data Analysis:
-
Unconjugated protein fragments will elute earlier than their drug-conjugated counterparts.
-
The degree of labeling can be determined by integrating the peak areas corresponding to the different species. The average DAR is calculated based on the relative abundance of each species.
-
This guide provides a comprehensive technical overview of this compound, offering the foundational knowledge and practical protocols necessary for its successful implementation in bioorthogonal labeling strategies. For any specific application, further optimization of the described protocols is recommended to achieve the desired outcome.
References
Me-Tet-PEG2-COOH: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Me-Tet-PEG2-COOH, a methyltetrazine-functionalized polyethylene glycol (PEG) derivative with a terminal carboxylic acid, is a valuable tool in bioconjugation and drug delivery. Its utility hinges on its solubility and stability characteristics, which dictate its handling, storage, and performance in various applications. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for in-house characterization.
Solubility Profile
This compound exhibits solubility in a range of common laboratory solvents. The presence of the PEG2 linker contributes to its hydrophilicity, while the methyltetrazine and carboxylic acid moieties influence its behavior in both aqueous and organic media.
Qualitative Solubility Data:
Based on supplier information and data for structurally related compounds, this compound is soluble in the following solvents. For complete dissolution, especially in aqueous buffers, vortexing for 10-30 minutes is recommended[1].
| Solvent Class | Specific Solvents | Source |
| Organic Solvents | Methanol, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | [1] |
| Aqueous Solutions | The PEG component generally imparts water solubility to the molecule. |
Quantitative Solubility Data:
Publicly available, specific quantitative solubility data (e.g., in mg/mL or mmol/L) for this compound is limited. To address this, a generalized experimental protocol for determining aqueous solubility is provided in Section 3.1.
Stability Profile
The stability of this compound is influenced by its two primary components: the methyltetrazine ring and the PEG linker. The methyl group on the tetrazine ring is known to enhance its stability compared to unsubstituted tetrazines[2]. However, like other tetrazine and PEG-containing molecules, it is susceptible to degradation under certain conditions.
Storage Recommendations:
For optimal stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Source |
| Temperature | -20°C | [1] |
| Environment | Keep cool and dry. | [1] |
| Protection | Protect from light and moisture. |
Factors Affecting Stability:
-
pH: Tetrazine rings can be sensitive to strong acids and bases, which can lead to degradation. The stability of similar methyltetrazine compounds is generally higher in neutral and slightly acidic aqueous buffers.
-
Temperature: Elevated temperatures can accelerate the degradation of tetrazine compounds. While stable for extended periods at the recommended -20°C, stability decreases as the temperature rises.
-
Oxidation: The polyethylene glycol (PEG) component is susceptible to oxidative degradation. This can be initiated by exposure to air (oxygen), especially at elevated temperatures or in the presence of metal ions.
-
Hydrolysis: While aqueous solutions of PEG itself are generally stable at room temperature, the overall molecule's stability in aqueous buffers over time, particularly at non-neutral pH, should be experimentally verified.
Expected Stability Based on Related Compounds:
Studies on similar methyltetrazine-containing molecules indicate good stability under typical bioconjugation conditions. For instance, a methyl-phenyl-tetrazine showed over 95% stability after 12 hours in a cell growth medium at 37°C, suggesting the robustness of the methyltetrazine core.
Experimental Protocols
Given the limited quantitative data, the following protocols provide a framework for researchers to determine the precise solubility and stability of this compound in their specific experimental setups.
Protocol for Determining Aqueous Solubility
This protocol is adapted from methodologies used for determining the solubility of PEGylated compounds.
Objective: To determine the quantitative aqueous solubility of this compound.
Materials:
-
This compound
-
High-purity water or desired aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Temperature-controlled incubator/shaker
-
Spectrophotometer or HPLC system with a UV detector
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube. The exact amount should be enough to ensure that undissolved solid remains.
-
Vortex the tube vigorously for 10-30 minutes.
-
Incubate the suspension at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. Gentle agitation during incubation is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same buffer to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a suitable analytical method:
-
UV-Vis Spectrophotometry: Measure the absorbance at the λmax of the tetrazine chromophore and calculate the concentration using a pre-established standard curve.
-
HPLC: Inject the diluted supernatant into an HPLC system and determine the concentration based on the peak area relative to a standard curve.
-
-
-
Calculation of Solubility:
-
Calculate the original concentration in the undiluted supernatant, which represents the solubility of this compound under the tested conditions. Express the result in mg/mL or mmol/L.
-
Protocol for Stability Assessment Using HPLC
This protocol outlines a stability-indicating HPLC method to monitor the degradation of this compound over time under various stress conditions.
Objective: To quantitatively assess the stability of this compound under defined conditions (pH, temperature).
Materials:
-
This compound
-
High-purity water
-
Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Organic solvent for stock solution (e.g., DMSO)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade trifluoroacetic acid (TFA) or formic acid
-
Temperature-controlled incubators or water baths
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent such as DMSO.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution into the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 1 mM).
-
-
Incubation under Stress Conditions:
-
Incubate the test solutions at various temperatures (e.g., 4°C, 25°C, 37°C, and an elevated temperature like 50°C for accelerated stability testing).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours, and longer for lower temperatures), withdraw an aliquot of each test solution.
-
If necessary, quench any ongoing degradation by freezing the sample at -20°C or -80°C until analysis.
-
-
HPLC Analysis:
-
Set up an appropriate HPLC method. A typical starting point would be a gradient elution on a C18 column with mobile phases consisting of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Inject the samples from each time point.
-
Monitor the chromatogram for the peak corresponding to intact this compound and the appearance of any new peaks that may represent degradation products.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the initial (time 0) sample.
-
Plot the percentage of remaining compound against time for each condition to determine the degradation kinetics.
-
If possible, identify the degradation products by mass spectrometry (LC-MS).
-
Visualizations
Logical Degradation Pathway
The following diagram illustrates a logical, hypothetical degradation pathway for this compound based on the known degradation mechanisms of its constituent parts. This pathway is intended as a conceptual guide for identifying potential degradation products.
Caption: Logical degradation pathways for this compound.
Experimental Workflow for Stability Assessment
The diagram below outlines the key steps in performing a comprehensive stability assessment of this compound.
Caption: Workflow for assessing this compound stability.
Conclusion
This compound is a versatile reagent with favorable solubility in common organic solvents and likely in aqueous media due to its PEG linker. Its stability is enhanced by the methyl group on the tetrazine ring, though it is susceptible to degradation under harsh pH, high temperature, and oxidative conditions. For critical applications, it is imperative that researchers and drug development professionals perform in-house quantitative solubility and stability studies using the detailed protocols provided in this guide to ensure the reliability and reproducibility of their results.
References
Understanding click chemistry with tetrazine linkers
An In-Depth Technical Guide to Click Chemistry with Tetrazine Linkers
Introduction: The Advent of Bioorthogonal Chemistry
In the complex landscape of biological systems, the ability to perform specific chemical reactions without interfering with native biochemical processes is paramount. This concept, termed "bioorthogonal chemistry," has equipped researchers with powerful tools to probe and manipulate biomolecules in their natural environments.[1][2][3] Among the repertoire of bioorthogonal reactions, the "click chemistry" family stands out for its efficiency, selectivity, and high yields.
This guide focuses on one of the most advanced and rapidly adopted click reactions: the tetrazine ligation. This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, involves the exceptionally fast and specific reaction between an electron-deficient 1,2,4,5-tetrazine (Tz) and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO).[4][5] Its remarkable kinetics and biocompatibility have positioned tetrazine ligation as a premier tool for applications ranging from live-cell imaging and proteomics to the development of next-generation antibody-drug conjugates (ADCs) and pretargeted cancer therapies.
The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The power of tetrazine linkers lies in their unique reactivity. The IEDDA reaction is a two-step process:
-
[4+2] Cycloaddition : The electron-poor tetrazine ring rapidly reacts with the strained double bond of a TCO molecule. This forms an unstable dihydropyridazine intermediate.
-
Retro-Diels-Alder Reaction : The intermediate spontaneously undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to form a stable pyridazine product.
This reaction is exceptionally fast, often occurring within minutes at low micromolar concentrations, and requires no catalyst, making it ideal for in vivo applications. The only byproduct is nitrogen gas, which is benign in biological systems.
Quantitative Data: Reaction Kinetics and Properties
The success of tetrazine ligation is largely due to its exceptionally fast reaction kinetics. The rate of the reaction can be tuned by modifying the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate.
Table 1: Second-Order Rate Constants for Tetrazine-TCO Ligation
| Tetrazine Derivative | Dienophile | Solvent/Conditions | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | Acetonitrile/Water | ~2000 | |
| General Range | TCO | Aqueous Media | 1 - 1x10⁶ | |
| H-phenyl-, pyrimidyl-phenyl-, or bis(pyridyl)-Tz-scaffolds | TCO | DPBS, 37 °C | > 39,000 |
| Highly reactive scaffolds | TCO | - | > 50,000 | |
Table 2: General Reaction Parameters for Tetrazine-TCO Ligation
| Parameter | Value / Range | Notes |
|---|---|---|
| Reaction Time | Minutes to a few hours | Highly dependent on reactant concentrations. |
| Optimal pH Range | 6.0 - 9.0 | Tolerant of a wide pH range, suitable for physiological conditions. |
| Reaction Temperature | 4°C to 37°C | Proceeds readily at ambient and physiological temperatures. |
| Reactant Concentration | Nanomolar to millimolar | Fast kinetics allow for efficient ligation even at very low concentrations. |
| Yield | High to quantitative | The irreversible nature of the reaction drives it to completion. |
Experimental Protocols
The following protocols provide a detailed methodology for a common application: the conjugation of two proteins using a TCO-tetrazine linker system.
Protocol 1: Protein-Protein Conjugation
This protocol describes the activation of two separate protein populations with TCO and tetrazine moieties, respectively, followed by their conjugation.
Materials:
-
Protein 1 and Protein 2
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS ester)
-
Methyltetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS ester)
-
Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
1M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns (for purification)
-
DMSO or DMF for dissolving NHS esters
Methodology:
Part A: Activation of Protein 1 with TCO-NHS Ester
-
Protein Preparation : Dissolve 100 µg of Protein 1 in 100 µl of PBS. Add 5 µl of 1M NaHCO₃ to raise the pH, facilitating the NHS ester reaction with primary amines (e.g., lysine residues).
-
Reagent Preparation : Prepare a stock solution of TCO-PEG-NHS ester in anhydrous DMSO.
-
Activation Reaction : Add a molar excess (typically 10-20 fold) of the TCO-PEG-NHS ester solution (e.g., 20 nmol) to the protein solution.
-
Incubation : Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.
-
Purification : Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column according to the manufacturer's protocol. The resulting product is TCO-activated Protein 1.
Part B: Activation of Protein 2 with Tetrazine-NHS Ester
-
Protein Preparation : Dissolve 100 µg of Protein 2 in 100 µl of PBS. Add 5 µl of 1M NaHCO₃.
-
Reagent Preparation : Prepare a stock solution of methyl-tetrazine-PEG-NHS ester in anhydrous DMSO.
-
Activation Reaction : Add a molar excess (typically 10-20 fold) of the methyl-tetrazine-PEG-NHS ester solution (e.g., 20 nmol) to the protein solution.
-
Incubation : Incubate the reaction mixture at room temperature for 60 minutes.
-
Purification : Purify the tetrazine-activated Protein 2 using a spin desalting column to remove unreacted reagents.
Part C: TCO-Tetrazine Ligation
-
Conjugation : Mix the purified TCO-activated Protein 1 and tetrazine-activated Protein 2 in a suitable reaction buffer (e.g., PBS, pH 7.4). A 1:1 molar ratio is a good starting point, but this can be optimized.
-
Incubation : Allow the ligation reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or its absorbance peak (typically 510-550 nm).
-
Final Product : The resulting solution contains the desired Protein 1-Protein 2 conjugate. Further purification via size-exclusion chromatography (SEC) may be necessary to separate the conjugate from any remaining unreacted proteins.
Applications in Drug Development and Research
The versatility and efficiency of tetrazine linkers have led to their widespread adoption in several high-impact areas.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Tetrazine chemistry allows for the precise and stable conjugation of drugs to antibodies. A particularly innovative approach is the "click-to-release" system, where a drug is caged by a TCO-containing linker. The ADC remains inert until a separately administered tetrazine molecule "clicks" with the TCO, triggering the release of the active drug directly at the tumor site, which can improve the therapeutic window and reduce off-target toxicity.
Pretargeted In Vivo Imaging and Therapy
A major challenge in molecular imaging and radiotherapy is achieving a high target-to-background signal ratio. Pretargeting strategies decouple the targeting and imaging/therapeutic steps to overcome this.
-
A TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while the excess unbound antibody clears from circulation.
-
A small, rapidly clearing radiolabeled tetrazine molecule is then administered.
-
The tetrazine rapidly "clicks" with the TCO-antibody at the target site, concentrating the radiolabel for high-contrast imaging (e.g., PET) or localized radiotherapy.
This approach allows for the use of short-lived radioisotopes and can significantly reduce the radiation dose to healthy tissues.
Conclusion
Tetrazine click chemistry represents a significant advancement in the field of chemical biology and drug development. Its unparalleled reaction speed, high specificity, and ability to function within living systems have unlocked new possibilities for creating complex bioconjugates, developing smarter drug delivery systems, and enhancing the precision of molecular imaging. As research continues to expand the diversity of tetrazine and dienophile structures, the applications for this powerful ligation tool will undoubtedly continue to grow, further revolutionizing how we study and treat disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Me-Tet-PEG2-COOH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tet-PEG2-COOH is a heterobifunctional linker that serves as a critical tool in modern bioconjugation, enabling the precise and covalent linkage of biomolecules to other molecules of interest.[1][2] This linker is composed of three key components: a methyltetrazine (Me-Tet) group, a two-unit polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid (COOH).[1][3] The methyltetrazine moiety facilitates rapid and highly specific bioorthogonal "click chemistry" reactions with trans-cyclooctene (TCO) groups.[4] The carboxylic acid allows for conventional amide bond formation with primary amines, such as those found on the side chains of lysine residues in proteins. The PEG spacer enhances aqueous solubility and reduces steric hindrance during conjugation.
This versatile structure makes this compound an ideal reagent for two-step bioconjugation strategies, which are frequently employed in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.
Core Properties of this compound
| Property | Data |
| Molecular Formula | C16H20N4O5 (example for PEG2) |
| Appearance | Typically a red crystalline solid |
| Purity | ≥95% (as determined by HPLC) |
| Storage Conditions | -20°C, desiccated |
| Solubility | Soluble in Water, DMSO, DMF, DCM, THF, Chloroform |
Principles of Reactivity
The utility of this compound lies in its two distinct reactive ends, which allow for orthogonal conjugation strategies.
-
Amine-Reactive Carboxylic Acid: The terminal carboxylic acid can be activated using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. The resulting NHS ester is a reactive intermediate that readily forms a stable amide bond with primary amines on biomolecules (e.g., proteins, peptides, or amine-functionalized surfaces) at a physiological to slightly alkaline pH.
-
Bioorthogonal Methyltetrazine Group: The methyltetrazine group reacts with strained alkenes, most notably trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast and highly selective, proceeding efficiently in complex biological media without interfering with native functional groups. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.
Key Applications
-
Antibody-Drug Conjugates (ADCs): An antibody can be functionalized with this compound via its lysine residues. The resulting tetrazine-modified antibody can then be precisely conjugated to a TCO-modified cytotoxic drug.
-
Pre-targeted Imaging and Therapy: This strategy involves administering a tetrazine-modified targeting molecule (e.g., an antibody) which localizes to the target site. Subsequently, a TCO-labeled imaging agent or therapeutic payload is administered, which rapidly "clicks" to the pre-localized tetrazine, thereby improving target-to-background ratios and reducing off-target toxicity.
-
Functionalization of Nanoparticles: Amine-functionalized nanoparticles can be modified with this compound to introduce tetrazine handles on their surface for subsequent attachment of TCO-modified biomolecules.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein (e.g., an Antibody)
This protocol details the initial step of conjugating the carboxylic acid end of the linker to a protein.
Materials and Reagents:
-
This compound
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or size-exclusion chromatography (SEC) system for purification
-
Protein to be conjugated (e.g., antibody)
Quantitative Parameters for Activation and Conjugation:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess (Linker:Protein) | 5-20 fold | Optimize based on the number of available amines and desired degree of labeling. |
| Molar Excess (EDC:Linker) | 1.2-2 fold | Use freshly prepared EDC solution. |
| Molar Excess (NHS:Linker) | 1.2-5 fold | NHS or Sulfo-NHS stabilizes the active ester intermediate. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry. |
| Conjugation pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Time (Activation) | 15-30 minutes | At room temperature. |
| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | Longer incubation at 4°C can improve yield and stability. |
| Quenching Time | 15-30 minutes | At room temperature. |
Procedure:
-
Protein Preparation: If the protein solution is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF. For example, prepare a 10 mg/mL stock solution of this compound. EDC and NHS solutions should be prepared fresh immediately before use.
-
Activation of this compound:
-
In a separate microcentrifuge tube, dissolve this compound in Activation Buffer.
-
Add the desired molar excess of EDC, followed by NHS.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Add the freshly activated this compound solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using a suitable buffer to facilitate the reaction with amines.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS, pH 7.4.
-
Characterization: Determine the final concentration of the tetrazine-modified protein and assess the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Bioorthogonal Ligation of Tetrazine-Modified Protein with a TCO-Containing Molecule
This protocol describes the "click chemistry" reaction between the now tetrazine-functionalized protein and a molecule carrying a trans-cyclooctene (TCO) group.
Materials and Reagents:
-
Purified Tetrazine-modified protein (from Protocol 1)
-
TCO-containing molecule (e.g., TCO-fluorescent dye, TCO-drug)
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)
Quantitative Parameters for Tetrazine-TCO Ligation:
| Parameter | Recommended Value | Notes |
| Molar Excess (TCO:Tetrazine) | 1.5 - 5 fold | A slight excess of the TCO-molecule ensures complete reaction of the tetrazine-modified protein. |
| Reaction Temperature | Room Temperature | The reaction is typically very fast at ambient temperatures. |
| Reaction Time | 30 - 120 minutes | The reaction is often complete within minutes, but longer times can ensure full conversion. |
| Reaction pH | 6.0 - 9.0 | The reaction is efficient across a broad pH range. |
Reaction Kinetics:
The reaction between tetrazines and trans-cyclooctenes is one of the fastest bioorthogonal reactions known.
| Reactants | Second-Order Rate Constant (k₂) | Conditions |
| 3,6-di(2-pyridyl)-s-tetrazine and trans-cyclooctene | ~2000 M⁻¹s⁻¹ | 9:1 Methanol:Water |
| Tetrazine and conformationally strained TCO | up to 3.3 x 10⁶ M⁻¹s⁻¹ | Aqueous solution |
Procedure:
-
Reagent Preparation: Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.
-
Click Reaction:
-
To the purified tetrazine-modified protein in Reaction Buffer, add the TCO-containing molecule stock solution. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by analytical techniques like HPLC or SDS-PAGE.
-
-
Purification (if necessary): If the TCO-molecule is small, excess unreacted reagent can be removed using a desalting column, SEC, or dialysis.
-
Final Characterization: Characterize the final bioconjugate to confirm successful ligation and determine its concentration.
Diagrams
Caption: Experimental workflow for this compound bioconjugation.
References
Application Notes and Protocols for Me-Tet-PEG2-COOH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. Me-Tet-PEG2-COOH is a heterobifunctional linker that leverages bioorthogonal click chemistry for the precise and efficient construction of ADCs.[1][2]
This linker is composed of three key functional units:
-
Methyltetrazine (Me-Tet): A highly reactive and stable tetrazine moiety that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) reaction partner. This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high specificity in biological systems without interfering with native biochemical processes.[3][4]
-
PEG2: A two-unit polyethylene glycol spacer. This hydrophilic spacer enhances the solubility of the linker and the final ADC, reduces aggregation, and can improve the pharmacokinetic properties of the conjugate.[5]
-
Carboxylic Acid (COOH): A terminal carboxyl group that enables covalent attachment to the antibody, typically through the formation of a stable amide bond with the primary amines of lysine residues.
These application notes provide a comprehensive guide to the use of this compound in ADC development, including detailed experimental protocols, data presentation, and visualizations of key processes.
Principle of the Method
The use of this compound in ADC development involves a two-stage conjugation strategy. First, the carboxylic acid moiety of the linker is activated and conjugated to lysine residues on the antibody. In the second stage, a payload functionalized with a trans-cyclooctene (TCO) group is "clicked" onto the tetrazine-modified antibody via the highly efficient iEDDA reaction. This modular approach allows for the separate optimization of the antibody-linker and linker-payload conjugation steps.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound and the tetrazine-TCO ligation in ADC development.
| Parameter | Value | Reference |
| Linker Properties | ||
| Molecular Weight | 389.41 g/mol | |
| Purity | >95% | |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM | |
| Storage | -20°C, protect from light and moisture | |
| Reaction Kinetics | ||
| Second-Order Rate Constant (k₂) for Tetrazine-TCO Ligation | 10³ - 10⁶ M⁻¹s⁻¹ | |
| Reaction Time for Ligation | Seconds to minutes at micromolar concentrations | |
| ADC Characteristics | ||
| Achievable Drug-to-Antibody Ratio (DAR) | 2 - 8 | |
| Stability in Human Plasma | High, with minimal premature payload release |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the activation of the carboxylic acid group of this compound and its conjugation to the lysine residues of a monoclonal antibody.
Materials:
-
This compound
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4 using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
-
Activation of this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a separate tube, prepare a fresh solution of EDC (100 mM) and Sulfo-NHS (100 mM) in Activation Buffer.
-
To activate the linker, mix the this compound stock solution with the EDC/Sulfo-NHS solution at a 1:1:1 molar ratio. For example, mix 10 µL of 10 mM this compound with 10 µL of 100 mM EDC and 10 µL of 100 mM Sulfo-NHS.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Add the activated this compound solution to the antibody solution. A 10-20 fold molar excess of the linker to the antibody is recommended to achieve a sufficient degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM to consume any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
Remove excess linker and byproducts by buffer exchange into PBS, pH 7.4 using a desalting column.
-
-
Characterization:
-
Determine the concentration of the tetrazine-modified antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (average number of tetrazine molecules per antibody) can be determined by UV-Vis spectroscopy by measuring the absorbance of the tetrazine at its characteristic wavelength (around 520 nm) and the antibody at 280 nm.
-
Protocol 2: Bioorthogonal Ligation of TCO-Payload to Tetrazine-Modified Antibody
This protocol describes the "click" reaction between the tetrazine-modified antibody and a payload functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
Tetrazine-modified antibody (from Protocol 1)
-
TCO-functionalized payload
-
Reaction Buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Payload Preparation:
-
Dissolve the TCO-functionalized payload in a compatible solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
-
iEDDA Ligation:
-
In a reaction tube, add the tetrazine-modified antibody in Reaction Buffer.
-
Add the TCO-payload stock solution to the antibody solution. A slight molar excess of the payload (e.g., 1.5 to 3 equivalents per tetrazine) is recommended to ensure complete reaction.
-
The reaction is typically complete within 1 hour at room temperature. The progress of the reaction can be monitored by the disappearance of the pink/red color of the tetrazine.
-
-
Purification:
-
Purify the resulting ADC from excess payload and reaction byproducts using Size Exclusion Chromatography (SEC).
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Stability Assessment: The stability of the ADC can be assessed by incubating it in plasma at 37°C and analyzing for drug deconjugation over time by HIC or LC-MS.
-
In Vitro Cytotoxicity Assay: The potency of the ADC should be evaluated on target antigen-positive and antigen-negative cell lines to confirm its specific cell-killing activity.
-
Visualizations
Logical Workflow for ADC Development using this compound
Caption: Logical workflow for ADC development.
Experimental Workflow for Antibody Conjugation
Caption: Two-step experimental workflow.
Signaling Pathway: Mechanism of Action of a HER2-Targeted ADC
Caption: ADC mechanism of action.
Conclusion
This compound is a versatile and powerful linker for the development of next-generation antibody-drug conjugates. Its ability to participate in the rapid and specific tetrazine-TCO ligation allows for the construction of homogenous and stable ADCs with controlled drug-to-antibody ratios. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this advanced bioorthogonal chemistry into their ADC development programs, with the potential to create more effective and safer cancer therapies.
References
Application Notes and Protocols: Me-Tet-PEG2-COOH for Fluorescent Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tet-PEG2-COOH is a versatile, heterobifunctional linker that enables the straightforward and specific fluorescent labeling of proteins. This reagent is at the forefront of bioconjugation techniques, leveraging the power of bioorthogonal "click chemistry." Its unique structure, comprising a highly reactive methyltetrazine (Me-Tet) group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (COOH), allows for a modular and efficient two-step labeling strategy.
The core of this technology lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a rapid and highly specific reaction between the tetrazine moiety and a trans-cyclooctene (TCO) group.[1][2] This bioorthogonal reaction proceeds with high efficiency in complex biological media, making it an ideal tool for a wide range of applications, from in vitro studies to live-cell imaging and the development of targeted therapeutics.[3][4]
These application notes provide a comprehensive overview of the principles, protocols, and potential applications of this compound for the fluorescent labeling of proteins.
Principle of the Method
The fluorescent labeling of a target protein using this compound is a two-stage process:
-
Protein Modification: The protein of interest (POI) is first functionalized with a trans-cyclooctene (TCO) moiety. This can be achieved through two primary methods:
-
Chemical Modification: Amine-reactive TCO-NHS esters can be used to modify accessible primary amines on the protein surface, such as the side chains of lysine residues.[1]
-
Genetic Code Expansion: For site-specific labeling, a non-canonical amino acid (ncAA) containing a TCO group can be incorporated into the protein's polypeptide chain at a desired position.
-
-
Fluorescent Labeling via Click Chemistry: The TCO-modified protein is then reacted with a fluorescent dye that has been conjugated to this compound. The highly efficient and specific iEDDA reaction between the tetrazine and TCO results in a stable, covalently labeled protein.
Experimental Protocols
Protocol 1: Preparation of a Me-Tet-PEG2-Fluorophore Conjugate
This protocol describes the activation of the carboxylic acid on this compound and its conjugation to an amine-modified fluorescent dye.
Materials:
-
This compound
-
Amine-modified fluorescent dye (e.g., Alexa Fluor™ 488 amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., silica gel chromatography or reversed-phase HPLC)
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO. b. Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester. Monitor the reaction progress by TLC or LC-MS.
-
Conjugation to Amine-Modified Fluorophore: a. Dissolve the amine-modified fluorescent dye in anhydrous DMF or DMSO. b. Add 1.2 equivalents of TEA or DIPEA to the dye solution. c. Add the activated Me-Tet-PEG2-NHS ester solution dropwise to the dye solution. d. Stir the reaction mixture at room temperature overnight, protected from light.
-
Purification: a. Purify the Me-Tet-PEG2-Fluorophore conjugate by silica gel chromatography or reversed-phase HPLC to remove unreacted starting materials and byproducts. b. Characterize the final product by mass spectrometry and UV-Vis spectroscopy.
Protocol 2: Modification of Target Protein with TCO-NHS Ester
This protocol details the modification of a protein with a TCO group using an amine-reactive TCO-NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: a. Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer.
-
TCO-NHS Ester Preparation: a. Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein. b. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.
-
Quenching: a. Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 3: Fluorescent Labeling of TCO-Modified Protein
This protocol describes the final click chemistry reaction to label the TCO-modified protein with the Me-Tet-PEG2-Fluorophore conjugate.
Materials:
-
TCO-modified protein
-
Me-Tet-PEG2-Fluorophore conjugate
-
Reaction Buffer: PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reaction Setup: a. Dissolve the TCO-modified protein in the Reaction Buffer. b. Add a 1.5- to 5-fold molar excess of the Me-Tet-PEG2-Fluorophore conjugate to the protein solution.
-
Incubation: a. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: a. Purify the fluorescently labeled protein from excess labeling reagent using a size-exclusion chromatography (SEC) column. b. Collect the fractions containing the labeled protein, which can be identified by its absorbance at 280 nm (for the protein) and the excitation wavelength of the fluorophore.
-
Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye and using their respective extinction coefficients.
Data Presentation
Table 1: Physicochemical and Reaction Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~350 g/mol | N/A |
| Reactive Groups | Methyltetrazine, Carboxylic Acid | N/A |
| Spacer Arm | PEG2 | N/A |
| Solubility | Soluble in organic solvents (DMSO, DMF) | N/A |
| Storage | -20°C, desiccated, protected from light | N/A |
Table 2: Quantitative Parameters for TCO-Tetrazine Ligation
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) | Up to 10³ - 10⁶ M⁻¹s⁻¹ | Aqueous buffer, 37°C | |
| Labeling Efficiency | Often >90% | In vitro and in live cells | |
| Stability of Conjugate | High stability in physiological conditions | DMEM with 10% FBS, 37°C | |
| Molar Excess (Tetrazine:TCO) | 1.5 - 5 fold | For protein labeling | |
| Reaction Time | 30 - 120 minutes | Room temperature |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for fluorescent labeling of proteins using this compound.
Application in Studying Cell Signaling: HER2 Pathway
Fluorescently labeled proteins are invaluable tools for studying cellular signaling pathways. For instance, labeling the Human Epidermal Growth Factor Receptor 2 (HER2), a key receptor tyrosine kinase in breast cancer, allows for the visualization of its localization, trafficking, and interaction with other signaling molecules. The following diagram illustrates the HER2 signaling pathway, which can be investigated using proteins labeled via the this compound method.
Caption: Simplified HER2 signaling pathway leading to cell growth and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Me-Tet-PEG2-COOH in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Me-Tet-PEG2-COOH in in vivo imaging applications. The primary application discussed is pretargeted imaging, a powerful strategy that leverages bioorthogonal chemistry to enhance imaging contrast and reduce background signal.
Introduction to Pretargeted In Vivo Imaging
Pretargeted imaging is a multi-step approach that decouples the targeting of a specific biological molecule or location from the delivery of the imaging agent.[1][2] This strategy addresses a key challenge in traditional direct imaging with large, slow-clearing targeting molecules like antibodies, which can lead to high background signals and radiation burden to non-target tissues.[3]
The process typically involves two key steps:
-
Pretargeting Step: A targeting moiety (e.g., a monoclonal antibody) conjugated to a bioorthogonal reactive partner, such as trans-cyclooctene (TCO), is administered. This conjugate is allowed to accumulate at the target site and clear from circulation.[1][4]
-
Imaging Step: A small, rapidly clearing imaging probe, in this case, this compound functionalized with an imaging agent (e.g., a radionuclide or fluorophore), is administered. The tetrazine moiety of the probe rapidly and specifically reacts with the TCO-modified targeting molecule at the target site via an inverse-electron-demand Diels-Alder (IEDDA) "click" reaction. The unreacted imaging probe is quickly cleared from the body, resulting in a high signal-to-background ratio at the target site.
The this compound linker offers several advantages:
-
Methyl-Tetrazine (Me-Tet): Provides a balance of reactivity and stability for the IEDDA reaction.
-
Polyethylene Glycol (PEG2): The short PEG spacer enhances solubility and can improve the pharmacokinetic properties of the imaging probe.
-
Carboxylic Acid (COOH): Provides a convenient handle for conjugation to amine-containing molecules, such as imaging agents or other functional moieties.
Core Principle: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The foundation of this pretargeting strategy is the IEDDA reaction between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (TCO). This bioorthogonal reaction is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without interfering with native biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Site-Specific Protein Modification Using Me-Tet-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tet-PEG2-COOH is a versatile, heterobifunctional linker designed for the precise, site-specific modification of proteins and other biomolecules. This reagent incorporates three key functional elements: a highly reactive methyltetrazine (Me-Tet) group for bioorthogonal conjugation, a hydrophilic two-unit polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid (COOH) for stable amide bond formation.
The primary application of this compound involves a powerful two-step strategy. First, the carboxylic acid is utilized to conjugate the linker to a molecule of interest (e.g., a therapeutic drug, a fluorescent dye, or a nanoparticle) that contains a primary amine. Second, the tetrazine moiety of the resulting conjugate is reacted with a protein that has been engineered to contain a specific, bioorthogonal reactive partner, such as a trans-cyclooctene (TCO) group. This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is extremely fast and specific, enabling covalent bond formation in complex biological media with high efficiency and minimal side reactions.[1]
This methodology provides exceptional control over the location and stoichiometry of conjugation, leading to homogeneous and well-defined bioconjugates, which is a critical requirement for the development of next-generation protein therapeutics, diagnostics, and research tools.[2][3]
Key Applications
-
Antibody-Drug Conjugates (ADCs): By linking a potent cytotoxic drug to a monoclonal antibody, this compound facilitates the creation of homogeneous ADCs with a precise drug-to-antibody ratio (DAR). This precision is crucial for optimizing therapeutic efficacy and minimizing toxicity.[3]
-
Pre-targeted Imaging and Therapy: This strategy involves administering a tetrazine-modified targeting molecule (e.g., an antibody) first, allowing it to accumulate at the target site and clear from circulation. Subsequently, a TCO-modified imaging or therapeutic agent is administered, which rapidly "clicks" with the pre-localized tetrazine, enhancing target-to-background ratios.[1]
-
Development of Probes and Biosensors: Fluorophores, quenchers, or biotin can be conjugated to proteins at specific sites to study protein dynamics, interactions, and localization without disrupting native function.
-
Functionalization of Nanoparticles: Amine-coated nanoparticles can be functionalized with this compound, creating a surface decorated with tetrazine handles for the subsequent attachment of TCO-modified targeting ligands or therapeutic payloads.
Physicochemical and Handling Information
Quantitative data and handling instructions for the this compound reagent are summarized below.
| Parameter | Value | Source |
| Molecular Weight | 389.41 g/mol | |
| Appearance | Bright pink powder | |
| Purity | > 95% (HPLC) | |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM | |
| Storage Conditions | Store at -20°C upon arrival. Keep cool, dry, and protected from light and moisture. |
Workflow and Reaction Mechanism
The overall workflow involves two main stages: 1) Activation of the this compound linker and its conjugation to an amine-containing payload, and 2) The bioorthogonal reaction of the tetrazine-payload with a TCO-modified protein.
The chemical pathway begins with the activation of the carboxylic acid using EDC/NHS chemistry, followed by the highly specific iEDDA cycloaddition.
Experimental Protocols
Protocol 1: Functionalization of an Amine-Containing Molecule with this compound
This protocol describes the activation of the this compound linker and its conjugation to a primary amine on a molecule of interest (e.g., a small molecule drug, peptide, or fluorescent dye).
A. Materials Required
-
This compound (from stock)
-
Amine-containing molecule ("Payload")
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other amine-free buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.
B. Reagent Preparation
-
This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
EDC/NHS Stocks: Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or reaction buffer. These reagents hydrolyze quickly and should not be stored in solution.
-
Payload Solution: Dissolve the amine-containing payload in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).
C. Activation and Conjugation Procedure
-
In a microcentrifuge tube, combine the this compound stock solution with the freshly prepared EDC and NHS stock solutions. A common molar ratio is 1:5:10 (Linker:EDC:NHS) to drive the activation efficiently.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
Add the activated linker mixture to the payload solution. The molar excess of linker to payload should be optimized to achieve the desired degree of labeling. A starting point is a 5- to 20-fold molar excess of the linker.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubating for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
-
Purify the resulting Tetrazine-Payload conjugate from excess reagents using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography (SEC).
D. Example Data: Degree of Labeling (DOL) Optimization
| Molar Excess of Linker:Payload | Reaction Time (h) | Temperature (°C) | Resulting DOL (Example) |
| 5:1 | 2 | 25 | 0.8 |
| 10:1 | 2 | 25 | 1.5 |
| 20:1 | 2 | 25 | 2.6 |
| 10:1 | 16 | 4 | 1.3 |
Protocol 2: Site-Specific Conjugation to a TCO-Modified Protein
This protocol details the bioorthogonal iEDDA reaction between the purified Tetrazine-Payload and a protein containing a site-specifically incorporated TCO group.
A. Materials Required
-
Purified Tetrazine-Payload conjugate
-
TCO-modified protein (e.g., an antibody with a genetically encoded TCO-lysine)
-
Reaction Buffer: PBS, pH 7.4
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) suitable for separating the final conjugate from unreacted payload.
B. Protein and Reagent Preparation
-
TCO-Protein: The protein should be in an appropriate buffer (e.g., PBS, pH 7.4). Ensure any purification tags or other reactive small molecules have been removed. Adjust the protein concentration to 1-10 mg/mL.
-
Tetrazine-Payload: Dissolve the purified and lyophilized Tetrazine-Payload in the Reaction Buffer or DMSO.
C. iEDDA "Click" Reaction Procedure
-
In a microcentrifuge tube, combine the TCO-Protein with the Tetrazine-Payload solution.
-
A 1.5- to 5-fold molar excess of the Tetrazine-Payload over the TCO-Protein is recommended to ensure the reaction goes to completion.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C. The iEDDA reaction is typically very rapid. Progress can be monitored by LC-MS or SDS-PAGE.
-
Purify the final protein conjugate to remove any unreacted Tetrazine-Payload and potential aggregates. SEC is the most common method for this separation.
-
Characterize the final conjugate using SDS-PAGE (which will show a molecular weight shift), UV-Vis spectroscopy (if the payload is a chromophore), and Mass Spectrometry (to confirm the precise mass of the conjugate).
D. Example Data: Conjugation Efficiency
| Molar Excess of Tz-Payload:TCO-Protein | Reaction Time (h) | Temperature (°C) | Conjugation Efficiency (%) (Example) |
| 1.5:1 | 1 | 25 | > 90% |
| 3:1 | 1 | 25 | > 98% |
| 5:1 | 1 | 25 | > 99% |
| 3:1 | 0.5 | 37 | > 99% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Protocol 1 | Inactive EDC/NHS due to hydrolysis. | Prepare EDC and NHS solutions immediately before use in anhydrous solvent. |
| Competing primary amines in buffer (e.g., Tris). | Exchange the payload into an amine-free buffer like PBS or HEPES. | |
| Low Yield in Protocol 2 | Inaccurate quantification of TCO-Protein or Tz-Payload. | Confirm concentrations using a reliable method (e.g., A280 for protein, UV-Vis for tetrazine/payload). |
| Steric hindrance around the TCO site. | Increase reaction time, temperature (up to 37°C), or molar excess of the Tz-Payload. | |
| Precipitation of Conjugate | Hydrophobic payload causing aggregation. | Perform conjugation at a lower protein concentration. Include solubilizing agents like arginine in the buffer. |
| Heterogeneous Product | Multiple reactive amines on the payload (Protocol 1). | Protect other amines on the payload or purify the desired singly-labeled species via HPLC. |
| Instability of the linker or payload. | Ensure all steps are performed promptly and store intermediates appropriately at -20°C or -80°C. |
References
Application Notes and Protocols: Me-Tet-PEG2-COOH Reaction with trans-cyclooctene (TCO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioorthogonal reaction between methyl-tetrazine-PEG2-carboxylic acid (Me-Tet-PEG2-COOH) and trans-cyclooctene (TCO). This reaction, a cornerstone of "click chemistry," is an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) that offers exceptional reaction kinetics, high specificity, and biocompatibility, making it an invaluable tool in various scientific disciplines, particularly in the development of bioconjugates such as antibody-drug conjugates (ADCs).
The protocols outlined below are intended to serve as a guide for the successful labeling of biomolecules and subsequent conjugation, with a focus on protein modification.
Introduction to Tetrazine-TCO Ligation
The reaction between a tetrazine and a strained alkene like TCO is one of the fastest bioorthogonal reactions known.[1][2] This ligation proceeds rapidly and selectively in aqueous environments, even within complex biological systems, without the need for cytotoxic catalysts like copper.[3][4] The key features of this reaction include:
-
Extraordinary Kinetics: The reaction is characterized by exceptionally high second-order rate constants, often in the range of 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient conjugation at low concentrations.[5]
-
High Specificity: Tetrazines and TCOs are mutually reactive and do not cross-react with other functional groups present in biological systems, ensuring precise and targeted labeling.
-
Biocompatibility: The reaction can be performed under physiological conditions (neutral pH, aqueous buffers) without harming living cells, making it ideal for in vivo applications.
-
Stability: The resulting dihydropyridazine linkage is stable under physiological conditions.
The this compound reagent incorporates a highly reactive methyltetrazine for the click reaction, a two-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for conjugation to other molecules.
Quantitative Data
The kinetics of the tetrazine-TCO ligation are influenced by the specific structures of the tetrazine and TCO derivatives. The tables below summarize representative quantitative data for this reaction.
Table 1: Second-Order Rate Constants for Various Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| Methyl-tetrazine | trans-cyclooctene (TCO) | ~1,000 - 5,300 | PBS, 37°C |
| Hydrogen-substituted tetrazine | trans-cyclooctene (TCO) | ~26,000 - 30,000 | PBS, 37°C |
| Dipyridyl-tetrazine | trans-cyclooctene (TCO) | 2,000 (±400) | 9:1 Methanol/Water |
| 3,6-dipyridyl-s-tetrazine | dioxolane-fused TCO (d-TCO) | 366,000 (±15,000) | Water, 25°C |
| General Range | trans-cyclooctene (TCO) | > 800 | Aqueous Buffer |
Table 2: Typical Reaction Parameters for Protein Bioconjugation
| Parameter | Recommended Range | Notes |
| Reaction pH | 6.0 - 9.0 | For TCO-NHS ester reaction with amines, a pH of 7-9 is optimal. |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Can be performed at 4°C, but reaction time may need to be extended. |
| Reaction Time | 30 minutes - 2 hours | For quantitative reaction of Tet-proteins with TCO, completion can be within 5 minutes. |
| Stoichiometry (Tetrazine:TCO) | 1.05 - 1.5 : 1 | A slight excess of the tetrazine-functionalized molecule is often used. |
| Reactant Concentration | Nanomolar to Micromolar | Efficient ligation can be achieved at low concentrations. |
Experimental Protocols
The following protocols provide a step-by-step guide for a two-stage bioconjugation process: first, the modification of a protein with a TCO moiety, and second, the reaction of the TCO-labeled protein with a this compound-functionalized molecule.
Protocol 1: Modification of a Protein with a TCO-NHS Ester
This protocol describes the labeling of a protein with a trans-cyclooctene group by reacting primary amines (e.g., lysine residues) with a TCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester (n indicates the number of PEG units)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS (pH 7.4) using a desalting spin column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 5-15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester and quenching buffer by purifying the TCO-labeled protein using a desalting spin column or dialysis.
-
The TCO-labeled protein is now ready for the subsequent click reaction.
-
Protocol 2: Reaction of TCO-labeled Protein with this compound-activated Payload
This protocol details the "click" reaction between the TCO-modified protein and a payload that has been pre-functionalized with this compound. The carboxylic acid of this compound is typically activated (e.g., as an NHS ester) prior to reaction with an amine-containing payload.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
This compound-activated payload
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reactant Preparation:
-
Prepare a solution of the TCO-labeled protein in the reaction buffer.
-
Dissolve the this compound-activated payload in a compatible solvent (e.g., DMSO).
-
-
Click Reaction:
-
Add the this compound-activated payload to the TCO-labeled protein solution. A molar ratio of 1.05-1.5 equivalents of the tetrazine payload to 1 equivalent of the TCO-protein is recommended.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle mixing. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
Purify the resulting bioconjugate using size-exclusion chromatography (SEC) to remove any unreacted payload and other small molecules.
-
-
Characterization:
-
Analyze the final conjugate using techniques such as SDS-PAGE (which should show a molecular weight shift), UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation and determine the degree of labeling.
-
Mandatory Visualizations
Caption: Inverse-electron-demand Diels-Alder cycloaddition of this compound and TCO.
Caption: Experimental workflow for bioconjugation using TCO and this compound.
Applications
The this compound and TCO ligation system has a broad range of applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): The modularity and efficiency of this reaction are ideal for the site-specific conjugation of potent cytotoxic drugs to antibodies.
-
Live-Cell Imaging: The bioorthogonal nature of the reaction allows for the labeling and visualization of specific biomolecules in their native cellular environment.
-
Pretargeted Nuclear Imaging and Therapy: A two-step approach where a TCO-modified targeting molecule is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent, can significantly improve target-to-background ratios.
-
Biomolecule Conjugation: This chemistry is widely used for the precise linking of various biomolecules, including proteins, peptides, nucleic acids, and lipids.
-
"Click-to-Release" Chemistry: The reaction can be engineered to trigger the release of a payload upon ligation, offering a powerful tool for controlled drug delivery.
Stability Considerations
While the tetrazine-TCO ligation forms a stable product, the stability of the individual reagents should be considered. TCOs, particularly highly strained derivatives, can be susceptible to isomerization to their less reactive cis-isomers in the presence of thiols or certain metal ions. Tetrazine stability can be influenced by substituents, with some electron-withdrawing groups that enhance reactivity potentially reducing stability in biological media. Therefore, proper storage and handling of these reagents are crucial for successful and reproducible results.
These application notes and protocols are intended to provide a solid foundation for researchers utilizing the powerful this compound and TCO bioorthogonal reaction. Optimization of the described protocols may be necessary depending on the specific biomolecules and payloads being used.
References
- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Me-Tet-PEG2-COOH Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tet-PEG2-COOH is a heterobifunctional linker designed for the versatile and efficient conjugation of biomolecules. It incorporates three key chemical motifs: a methyl-tetrazine (Me-Tet) group for bioorthogonal "click" chemistry, a two-unit polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid (-COOH) for covalent bond formation with amine-containing molecules. This linker is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and in advanced imaging applications like pre-targeted PET imaging.
The conjugation process is a two-stage procedure. Initially, the carboxylic acid is activated, commonly using EDC and sulfo-NHS, to form a stable amide bond with primary amines (e.g., lysine residues on a protein). Subsequently, the tetrazine moiety can undergo an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO)-modified molecule.[1][2] This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for a catalyst, offering high yields and a stable conjugate.[3] The hydrophilic PEG2 spacer enhances the solubility of the molecule and its conjugates in aqueous buffers and reduces potential steric hindrance between the conjugated molecules.
Quantitative Data Summary
The efficiency and outcome of the conjugation process can be characterized by several key parameters. The following tables summarize important quantitative data for the two-step conjugation strategy involving this compound.
Table 1: Reaction Kinetics and Efficiency
| Parameter | Value | Conditions | Source(s) |
| Carbodiimide Reaction | |||
| Activation Time (EDC/sulfo-NHS) | 15 - 30 minutes | Room Temperature, pH 4.5-6.0 | [4][5] |
| Amine Coupling Time | 2 - 4 hours or overnight | Room Temperature or 4°C, pH 7.2-8.5 | |
| iEDDA Click Reaction | |||
| Second-Order Rate Constant (k) | Up to 3.3 x 10⁶ M⁻¹s⁻¹ | Aqueous Media | |
| Reaction Time | 60 - 120 minutes | Room Temperature |
Table 2: Conjugate Characterization
| Parameter | Typical Value | Method of Determination | Source(s) |
| Degree of Labeling (DOL) | 2 - 5 TCO moieties per antibody | Mass Spectrometry (LC-MS) | |
| Conjugate Stability in Serum | >95% stable after 7 days | Incubation in serum followed by analysis | |
| Conjugation Efficiency (IEDDA) | 85% modification | MALDI-TOF Mass Spectrometry |
Experimental Protocols & Methodologies
This section provides a detailed, step-by-step protocol for the conjugation of this compound to an amine-containing protein (e.g., an antibody) and its subsequent reaction with a TCO-modified molecule.
Part 1: Activation of this compound and Conjugation to a Protein
This protocol describes the two-step carbodiimide coupling of the carboxylic acid group on the linker to primary amines on a protein.
Materials:
-
Protein to be conjugated (e.g., antibody) in a non-amine, non-carboxylate buffer (e.g., 0.1 M MES, pH 4.5-6.0).
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in Activation Buffer. If the protein is in a buffer containing primary amines (like Tris), a buffer exchange into the Activation Buffer is required prior to starting.
-
-
Activation of this compound:
-
Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
-
Add a 10-20 fold molar excess of this compound to the protein solution.
-
Add a 40-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the protein-linker mixture.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Remove excess linker and byproducts by buffer exchange into PBS using a desalting column appropriate for the molecular weight of the protein.
-
The resulting tetrazine-modified protein is now ready for the next step. It can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Part 2: Bioorthogonal Ligation to a TCO-Modified Molecule
This protocol describes the inverse-electron-demand Diels-Alder (iEDDA) reaction between the tetrazine-modified protein and a TCO-containing molecule.
Materials:
-
Tetrazine-modified protein in PBS, pH 7.4
-
TCO-modified molecule (e.g., a fluorescent dye, a drug molecule)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare for Reaction:
-
Ensure the tetrazine-modified protein is in the Reaction Buffer at a known concentration.
-
-
iEDDA Ligation:
-
Add the TCO-modified molecule to the protein solution. A slight molar excess (1.5 to 5 equivalents relative to the tetrazine) is recommended to ensure complete ligation.
-
Incubate for 60-120 minutes at room temperature with gentle mixing. The reaction is typically very fast.
-
-
Purification:
-
If necessary, remove the excess TCO-reagent using a desalting column or size-exclusion chromatography (SEC), depending on the molecular weight of the final conjugate and the excess reagent.
-
-
Characterization:
-
The final conjugate can be characterized using methods such as UV-Vis spectroscopy (to determine the degree of labeling if the TCO-molecule is a dye), mass spectrometry (to confirm the mass shift), and functional assays to ensure the biological activity of the protein is retained.
-
Visualizations
Experimental Workflow
Application: Pre-targeted Imaging Workflow
Signaling Pathway: HER2-Mediated Cell Proliferation
References
Application Notes and Protocols for Me-Tet-PEG2-COOH in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Me-Tet-PEG2-COOH, a heterobifunctional linker designed for targeted drug delivery applications. This document details its mechanism of action, provides exemplary quantitative data from relevant studies, and offers detailed protocols for its use in constructing antibody-drug conjugates (ADCs) and other targeted therapeutic agents.
Introduction to this compound
This compound is a state-of-the-art linker that facilitates the precise and stable conjugation of therapeutic payloads to targeting moieties, such as monoclonal antibodies. It is comprised of three key functional components:
-
Methyltetrazine (Me-Tet): A highly reactive diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal "click chemistry." This reaction is exceptionally fast and specific, even in complex biological environments.
-
Polyethylene Glycol (PEG2): A two-unit polyethylene glycol spacer. This hydrophilic linker enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties by providing a protective shield around the payload.
-
Carboxylic Acid (COOH): A terminal carboxyl group that enables covalent attachment to targeting proteins, typically through the formation of a stable amide bond with primary amine residues (e.g., lysine).
The strategic combination of these components allows for a two-step conjugation process that offers excellent control over the final construct and its therapeutic properties.
Mechanism of Action
The application of this compound in targeted drug delivery primarily revolves around the principles of antibody-drug conjugates (ADCs). The general mechanism of action for an ADC constructed using this linker is as follows:
-
Target Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Payload Release: Once inside the cell, the ADC is trafficked to lysosomes. The lysosomal environment (e.g., acidic pH and enzymatic activity) can lead to the cleavage of certain linkers and the release of the cytotoxic payload. For ADCs utilizing the stable bond formed by the this compound linker, the payload is released upon degradation of the antibody backbone.
-
Induction of Apoptosis: The released cytotoxic drug then exerts its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for ADCs developed using similar tetrazine-based PEG linkers and targeting common cancer pathways. This data is intended to provide a benchmark for expected performance.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Value | Method | Reference |
| Average DAR | >1.9 | LC-MS | |
| Optimal DAR | 6.6 | HIC-HPLC | |
| Conjugation Time | 2-3 hours | HIC-HPLC |
DAR (Drug-to-Antibody Ratio) is a critical quality attribute that influences both the efficacy and toxicity of an ADC.
Table 2: In Vitro and In Vivo Performance of HER2-Targeted ADCs
| Parameter | Value | Model System | Reference |
| IC50 (HER2-high cells) | 55 ± 10 pM | SK-BR-3 cells | |
| Tumor Uptake (72h) | 27 ± 6 %ID/g | Prostate cancer xenograft | |
| Tumor Growth Inhibition | Near-complete regression | Ovarian cancer xenograft |
%ID/g (percentage of injected dose per gram of tissue) is a standard measure of in vivo biodistribution.
Table 3: Stability and Drug Release
| Parameter | Condition | Result | Reference |
| Plasma Stability | 37°C in human plasma | >5 days | |
| Drug Release (pH 5.5) | 7 days at 37°C | ~50% release | |
| Drug Release (pH 4.5) | 7 days at 37°C | ~100% release |
Experimental Protocols
The following protocols provide a detailed methodology for the two-stage conjugation process involving this compound.
Protocol 1: Activation of this compound and Conjugation to an Antibody
This protocol describes the activation of the carboxylic acid group of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester and its subsequent conjugation to primary amines on an antibody.
Materials:
-
This compound
-
Antibody (in amine-free buffer, e.g., PBS)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Coupling Buffer (e.g., 1X PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into the Coupling Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
Activation of this compound: a. In a separate microfuge tube, dissolve this compound in Activation Buffer. b. Add a 5- to 20-fold molar excess of EDC and Sulfo-NHS to the this compound solution. c. Incubate for 15-30 minutes at room temperature to generate the Me-Tet-PEG2-NHS ester.
-
Conjugation to Antibody: a. Immediately add the activated Me-Tet-PEG2-NHS ester solution to the antibody solution. The molar ratio of linker to antibody can be varied to achieve the desired degree of labeling. b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. b. Incubate for 15 minutes at room temperature. c. Purify the tetrazine-modified antibody using a desalting column to remove excess linker and byproducts.
Protocol 2: Bioorthogonal "Click" Reaction with a TCO-Modified Payload
This protocol outlines the inverse electron demand Diels-Alder (iEDDA) reaction between the tetrazine-modified antibody and a trans-cyclooctene (TCO)-functionalized payload.
Materials:
-
Tetrazine-modified antibody (from Protocol 1)
-
TCO-modified payload
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Reactant Preparation: Ensure the tetrazine-modified antibody is in the Reaction Buffer at a known concentration.
-
iEDDA Ligation: a. Add the TCO-payload stock solution to the antibody solution. A slight molar excess of the payload (e.g., 1.5 equivalents per tetrazine) is often used to ensure a complete reaction. b. The reaction is typically rapid and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine. c. Incubate for 1-4 hours at room temperature.
-
Purification: Purify the resulting ADC from excess payload and reaction byproducts using Size Exclusion Chromatography (SEC).
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by ADCs and the experimental workflows described in the protocols.
Figure 1: General Mechanism of Action for an Antibody-Drug Conjugate (ADC).
Figure 2: Two-step experimental workflow for ADC synthesis using this compound.
Figure 3: Simplified HER2 signaling pathway and the action of a HER2-targeted ADC.
Figure 4: Key signaling pathways downstream of EGFR targeted by ADCs.
Conclusion
This compound represents a powerful and versatile tool in the development of next-generation targeted therapeutics. Its unique combination of a highly efficient click chemistry handle, a biocompatible PEG spacer, and a versatile carboxylic acid functional group provides researchers with a robust platform for creating highly specific and potent drug delivery systems. The provided protocols and data serve as a foundation for the successful implementation of this technology in the design and preclinical evaluation of novel ADCs and other targeted therapies.
Illuminating Cellular Dynamics: Application Notes and Protocols for Live Cell Imaging with Me-Tet-PEG2-COOH Based Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Me-Tet-PEG2-COOH based probes for live cell imaging. This technology leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, to achieve highly specific and efficient labeling of biomolecules in their native cellular environment. The this compound linker serves as a crucial component, bridging a fluorescent reporter to a tetrazine moiety, which rapidly and selectively reacts with a trans-cyclooctene (TCO)-tagged target. This system offers minimal perturbation to cellular processes, making it an invaluable tool for studying dynamic events such as protein trafficking, protein-protein interactions, and the cellular uptake of therapeutic agents.
Principle of this compound Based Probes in Live Cell Imaging
This compound is a heterobifunctional linker composed of three key parts: a methyl-tetrazine (Me-Tet) group, a short polyethylene glycol (PEG2) spacer, and a carboxylic acid (COOH) handle.
-
Methyl-Tetrazine (Me-Tet): This is the bioorthogonal reactive group. It participates in a highly specific and rapid "click" reaction with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This reaction is exceptionally fast and proceeds efficiently in complex biological media without the need for a catalyst.
-
Polyethylene Glycol (PEG2) Spacer: The short PEG spacer enhances the solubility of the probe in aqueous environments, a critical feature for biological applications. It also provides spatial separation between the fluorophore and the tetrazine, which can help to minimize quenching effects.
-
Carboxylic Acid (COOH): This functional group provides a convenient handle for conjugating the linker to a variety of molecules, most notably the amine group of a fluorescent dye, to create the final imaging probe.
The general workflow for using these probes involves two main strategies: pre-targeting and direct labeling.
Application I: Live Cell Imaging of a TCO-labeled Intracellular Protein
This application note describes the use of a this compound based fluorescent probe to visualize an intracellular protein that has been genetically engineered to incorporate a TCO-bearing unnatural amino acid.
Objective: To visualize the localization and dynamics of a specific intracellular protein in living cells.
Methodology: A two-step labeling approach is employed. First, cells are transfected with a plasmid encoding the protein of interest with a TCO-containing unnatural amino acid incorporated at a specific site. Following expression, a fluorescent probe, synthesized by conjugating a fluorophore to this compound, is added to the cell culture medium. The tetrazine on the probe reacts specifically with the TCO group on the target protein, enabling its visualization by fluorescence microscopy.
Quantitative Data
| Parameter | Value | Reference |
| Reaction Type | Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition | [1] |
| Reactants | Methyl-Tetrazine and Trans-cyclooctene (TCO) | [1] |
| Second-Order Rate Constant (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹ | [1] |
| Typical Probe Concentration | 1 - 10 µM | [General Protocol] |
| Incubation Time | 15 - 60 minutes | [General Protocol] |
| Imaging Modality | Confocal or Super-resolution Microscopy | [2] |
Experimental Protocol
Materials:
-
Mammalian cells (e.g., HeLa, HEK293T)
-
Plasmid encoding the target protein with a TCO-unnatural amino acid incorporation site
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Me-Tet-PEG2-fluorophore probe (e.g., Me-Tet-PEG2-SiR)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (phenol red-free)
-
Fluorescence microscope (confocal or super-resolution)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on a glass-bottom dish suitable for microscopy.
-
Transfect the cells with the plasmid encoding the TCO-labeled protein of interest according to the manufacturer's protocol for the transfection reagent.
-
Allow cells to express the protein for 24-48 hours.
-
-
Probe Preparation:
-
Prepare a stock solution (e.g., 1 mM) of the Me-Tet-PEG2-fluorophore probe in anhydrous DMSO.[3] Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 5 µM) in pre-warmed live-cell imaging medium.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing imaging medium to the cells.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes.
-
-
Washing:
-
Aspirate the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
For dynamic studies, acquire time-lapse images.
-
Visualization
Caption: Workflow for intracellular protein labeling.
Application II: Investigating Protein-Protein Interactions using a Pre-targeting Strategy
This application note details a pre-targeting approach for visualizing the interaction between two proteins in live cells using this compound based probes.
Objective: To determine if two proteins of interest, Protein A and Protein B, interact within a specific cellular compartment.
Methodology: This method involves labeling one protein (Protein A) with a TCO group and the other (Protein B) with a tetrazine. A this compound linker is used to conjugate a fluorophore to Protein B. If Protein A and Protein B interact, the TCO and tetrazine moieties are brought into close proximity, leading to a rapid iEDDA reaction and a localized fluorescent signal at the site of interaction.
Quantitative Data
| Parameter | Value | Reference |
| Labeling Strategy | Pre-targeting | [General Protocol] |
| Bait Protein Modification | TCO-NHS ester conjugation to primary amines | [General Protocol] |
| Prey Protein Modification | Me-Tet-PEG2-NHS ester conjugation to primary amines | [General Protocol] |
| Typical Protein Concentration | 1-10 mg/mL for labeling | [General Protocol] |
| Molar Ratio (Protein:NHS ester) | 1:5 to 1:20 (to be optimized) | [General Protocol] |
| Imaging Readout | Localized fluorescence signal upon interaction |
Experimental Protocol
Materials:
-
Purified Protein A and Protein B
-
TCO-PEG-NHS ester
-
Me-Tet-PEG2-NHS ester
-
Fluorophore-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
-
Cell line of interest
-
Microinjection or cell-penetrating peptide delivery system
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Preparation of TCO-labeled Protein A:
-
Dissolve Protein A in PBS.
-
Add TCO-PEG-NHS ester (dissolved in DMSO) to the protein solution at a desired molar excess.
-
Incubate at room temperature for 1 hour.
-
Quench the reaction with quenching buffer.
-
Purify the TCO-labeled Protein A using a spin desalting column.
-
-
Preparation of Fluorophore-Tetrazine-labeled Protein B:
-
First, label Protein B with the Me-Tet-PEG2-NHS ester following the same procedure as in step 1.
-
Purify the tetrazine-labeled Protein B.
-
Subsequently, label the tetrazine-Protein B with a fluorophore-NHS ester.
-
Purify the final dual-labeled Protein B.
-
-
Delivery of Labeled Proteins into Live Cells:
-
Introduce the TCO-Protein A and Fluorophore-Tetrazine-Protein B into the target cells using microinjection or a suitable cell delivery reagent.
-
-
Incubation and Imaging:
-
Incubate the cells for a sufficient time to allow for protein interactions to occur (this will be system-dependent and may require optimization).
-
Wash the cells with live-cell imaging medium.
-
Image the cells using a fluorescence microscope, looking for localized fluorescence signals that indicate the interaction between Protein A and Protein B.
-
Visualization
Caption: Signaling pathway of interaction detection.
These application notes provide a starting point for utilizing this compound based probes in live cell imaging. The specific concentrations, incubation times, and imaging parameters will need to be optimized for each specific application and cell type. The versatility and specificity of this bioorthogonal labeling strategy open up numerous possibilities for detailed investigations of cellular dynamics in real-time.
References
- 1. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term thiol monitoring in living cells using bioorthogonal chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Me-Tet-PEG2-COOH Conjugation
Welcome to the technical support center for Me-Tet-PEG2-COOH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine-containing molecule?
A1: The conjugation process involves two key pH-dependent steps. First, the activation of the carboxylic acid of this compound using EDC and NHS is most efficient at a pH of 4.5-7.2.[1] The second step, the reaction of the activated NHS ester with a primary amine, is favored at a pH of 7-8.[2] For many proteins, a pH range of 7.2-8.5 is recommended to balance efficient acylation and minimal hydrolysis of the NHS ester.[3][4]
Q2: Which buffers are recommended for the conjugation reaction?
A2: It is critical to use non-amine-containing buffers to avoid competition with your target molecule.[5] Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers. For the activation step with EDC/NHS, a MES buffer at pH 5-6 is often used.
Q3: What common issues can lead to low conjugation efficiency?
A3: Low conjugation yield can stem from several factors:
-
Hydrolysis of the activated NHS ester: The NHS ester is sensitive to moisture and has a shorter half-life at higher pH.
-
Inefficient activation of the carboxylic acid: Using old or improperly stored EDC/NHS can lead to incomplete activation.
-
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule.
-
Degradation of the tetrazine ring: The tetrazine moiety can be sensitive to reducing agents and extreme pH values.
-
Steric hindrance: The accessibility of the primary amines on your target molecule can impact conjugation efficiency.
Q4: How can I monitor the progress of my conjugation reaction?
A4: The progress of the conjugation can be monitored using several analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC), can separate the conjugated product from the unconjugated starting materials. Mass Spectrometry (MS) can be used to determine the mass of the conjugate and confirm the degree of labeling. Additionally, the tetrazine moiety has a characteristic UV-Vis absorbance around 520-540 nm, which can be used to track its incorporation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of activated this compound (NHS ester) | Prepare the activated NHS ester immediately before use. Minimize the time the linker is in an aqueous buffer before adding it to the protein solution. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow hydrolysis. |
| Inefficient activation of carboxylic acid | Use fresh, high-quality EDC and NHS. Ensure the activation reaction is performed in an appropriate buffer and pH (e.g., MES buffer, pH 5-6). | |
| Presence of competing primary amines in the buffer | Ensure your protein solution and buffers are free from primary amines like Tris or glycine. Perform a buffer exchange if necessary. | |
| Target molecule lacks accessible primary amines | Confirm the presence and accessibility of primary amines on your target molecule. Consider protein characterization assays. | |
| Non-specific Labeling or Background Signal | Reaction with other nucleophiles | While methyltetrazines are relatively stable, side reactions with abundant nucleophiles like thiols are possible. Keep reaction times as short as possible and purify the conjugate promptly. |
| Hydrophobic interactions | The molecule may non-specifically associate with proteins. Use purification methods like size-exclusion chromatography to remove non-covalently bound molecules. | |
| Loss of Tetrazine Reactivity | Degradation of the tetrazine ring | Avoid high pH (>9) during the ligation reaction. If reducing agents were used in a previous step, ensure they are completely removed before adding the tetrazine-containing molecule, as they can reduce and inactivate the tetrazine. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening the vials.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC and NHS in Activation Buffer. A 2- to 5-fold molar excess of EDC and NHS over this compound is commonly used.
-
Add the this compound solution to the EDC/NHS mixture.
-
Allow the reaction to proceed for 15-30 minutes at room temperature.
-
The activated Me-Tet-PEG2-NHS ester is now ready for immediate use in the conjugation reaction.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol outlines the conjugation of the freshly activated Me-Tet-PEG2-NHS ester to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Activated Me-Tet-PEG2-NHS ester (from Protocol 1)
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Add the freshly prepared activated Me-Tet-PEG2-NHS ester solution to the protein solution. A 5- to 20-fold molar excess of the linker to the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the conjugate to remove unreacted linker and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Characterize the purified conjugate using appropriate analytical methods (e.g., HPLC, MS, UV-Vis spectroscopy).
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Troubleshooting low yield in Me-Tet-PEG2-COOH reactions
Welcome to the technical support center for Me-Tet-PEG2-COOH. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional linker used in bioconjugation and for creating Antibody-Drug Conjugates (ADCs).[1][2] It features three key components:
-
Methyl-Tetrazine (Me-Tet): A highly reactive group that participates in inverse electron-demand Diels-Alder (iEDDA) "click chemistry" reactions with trans-cyclooctene (TCO) groups.[1][3]
-
PEG2 Spacer: A two-unit polyethylene glycol spacer that enhances solubility in aqueous media and provides spatial separation between the conjugated molecules.[1]
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Carboxylic Acid (COOH): A terminal group that can be activated to form a stable amide bond with primary amine groups found on proteins, peptides, or other molecules.
Q2: What are the primary applications of this compound?
A2: It is primarily used as an ADC linker for drug delivery applications. The carboxylic acid end allows for conjugation to a targeting molecule (like an antibody), while the tetrazine end can be used to attach a payload molecule that has been modified with a TCO group.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability and reactivity, the compound should be stored at -20°C upon arrival, kept cool and dry, and protected from light and moisture. Before use, it is crucial to equilibrate the vial to room temperature before opening to prevent moisture condensation.
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in various organic solvents, including Methanol, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). For aqueous reactions, preparing a concentrated stock solution in DMSO or DMF is a common practice.
Troubleshooting Guide: Low Reaction Yield
Q5: My conjugation reaction yield is significantly lower than expected. What are the potential causes?
A5: Low yield in a this compound conjugation reaction, particularly when coupling the carboxylic acid to an amine, can stem from several factors. These can be broadly categorized into issues with reagents, reaction conditions, and the protocol itself. Below is a systematic guide to diagnosing the problem.
Category 1: Reagent Quality and Storage
Improper storage or handling of reagents is a primary cause of reaction failure.
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This compound Degradation: The stability of the tetrazine ring is critical. While the methyl group enhances its stability against hydrolysis compared to unsubstituted tetrazines, prolonged exposure to moisture or non-optimal pH can lead to degradation.
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Coupling Reagent Inactivity: Carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive. NHS (N-hydroxysuccinimide) can also degrade over time. Using old or improperly stored EDC/NHS is a frequent cause of low activation efficiency.
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Substrate Issues: The amine-containing molecule (e.g., protein, peptide) may have limited available primary amines for conjugation due to its tertiary structure or previous modifications.
| Reagent | Recommended Storage | Handling Best Practices |
| This compound | -20°C, desiccated, protected from light. | Equilibrate vial to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF. |
| EDC•HCl | -20°C, desiccated. Highly sensitive to moisture. | Purchase in small quantities, store in a desiccator, and handle quickly. Use a fresh aliquot for each reaction. |
| NHS / Sulfo-NHS | 2-8°C or -20°C, desiccated. | Store in a desiccator. Equilibrate to room temperature before opening. |
Category 2: Suboptimal Reaction Conditions
The efficiency of the two-step EDC/NHS reaction is highly dependent on the chemical environment.
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Incorrect pH: The reaction has a dual pH requirement.
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Activation Step (Carboxylic Acid + EDC/NHS): This is most efficient at a slightly acidic pH of 4.5 - 6.0.
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Conjugation Step (NHS-ester + Amine): This reaction is most efficient at a physiological to slightly basic pH of 7.2 - 8.0.
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Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the activated NHS-ester, drastically reducing the yield. Similarly, other nucleophiles in the solution can hydrolyze the NHS-ester.
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Incorrect Molar Ratios: An insufficient excess of the PEG linker or coupling reagents can lead to incomplete conjugation.
| Parameter | Activation (EDC/NHS) | Conjugation (to Amine) | Rationale |
| pH | 4.5 - 6.0 | 7.2 - 8.0 | Optimizes EDC-mediated activation while maximizing amine reactivity and minimizing NHS-ester hydrolysis. |
| Buffer System | MES, Acetate | PBS, HEPES, Bicarbonate | Use non-amine, non-carboxylate buffers to avoid interference. |
| Molar Ratio (Linker:Protein) | N/A | 5:1 to 20:1 | Varies by protein; must be optimized to achieve desired degree of labeling without causing precipitation. |
| Molar Ratio (EDC:Linker) | 2:1 to 10:1 | N/A | Ensures efficient activation of the carboxylic acid. A similar excess of NHS is also used. |
| Temperature | Room Temperature | Room Temperature or 4°C | Room temperature is faster, but 4°C may be preferred for sensitive proteins over longer reaction times. |
Category 3: Protocol and Workflow Deficiencies
Procedural errors can compromise an otherwise well-designed reaction.
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Premature Hydrolysis of NHS-ester: The activated Me-Tet-PEG2-NHS ester is an intermediate with a limited half-life in aqueous solutions. Any delay between the activation and conjugation steps can lead to hydrolysis and inactivation. It is recommended to use the activated linker immediately.
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Inefficient Purification: The desired conjugate may be lost during downstream purification steps (e.g., dialysis, size-exclusion chromatography).
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Inaccurate Quantification: The method used to determine yield (e.g., UV-Vis spectroscopy, HPLC) may not be accurately calibrated, leading to a misinterpretation of the final product amount.
Experimental Protocols & Visualizations
Protocol: EDC/NHS Activation of this compound and Conjugation to an Amine-Containing Protein
This protocol outlines the general procedure for labeling a protein with this compound.
Materials:
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This compound
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EDC•HCl
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N-hydroxysuccinimide (NHS) or Sulfo-NHS
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Amine-containing protein
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Conjugation Buffer: 1X PBS, pH 7.4
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Anhydrous DMSO or DMF
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Desalting column for purification
Procedure:
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Reagent Preparation:
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Equilibrate this compound, EDC, and NHS vials to room temperature before opening.
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Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
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Prepare fresh 10 mg/mL stock solutions of both EDC and NHS in anhydrous DMSO or cold Activation Buffer immediately before use.
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Prepare the protein solution in the Conjugation Buffer at a concentration of 1-10 mg/mL.
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-
Activation of this compound:
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In a microcentrifuge tube, combine this compound (e.g., 10-fold molar excess over the protein) with the appropriate volumes of EDC and NHS (e.g., 2-5 fold molar excess over the linker).
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Adjust the final volume with Activation Buffer.
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Incubate at room temperature for 15-30 minutes.
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Conjugation to Protein:
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Immediately add the activated linker solution from Step 2 to the protein solution.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching:
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Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
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Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
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Purification:
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Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS or another suitable storage buffer.
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Characterization:
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Determine the final protein concentration (e.g., BCA assay).
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Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the tetrazine group (around 520-540 nm) and the protein (280 nm).
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Diagrams
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low yield reactions.
References
Me-Tet-PEG2-COOH stability issues and degradation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Me-Tet-PEG2-COOH. It is intended for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional linker molecule. It comprises a methyl-tetrazine (Me-Tet) moiety for bioorthogonal "click" chemistry, a short polyethylene glycol (PEG2) spacer to enhance hydrophilicity, and a carboxylic acid (-COOH) group for conjugation to primary amines on biomolecules such as proteins, peptides, or antibodies. Its primary application is in bioconjugation for drug delivery, cellular imaging, and diagnostics.[1][2][3]
Q2: What are the typical storage conditions for this compound?
A2: To ensure stability, this compound should be stored at -20°C, protected from light and moisture.[1] It is recommended to prepare solutions fresh before use and avoid repeated freeze-thaw cycles.
Q3: My this compound solution has lost its characteristic pink color. What does this indicate?
A3: The vibrant pink or red color of tetrazine solutions is due to the conjugated system of the tetrazine ring. A loss of this color is a strong indicator that the tetrazine ring has undergone degradation. This can be caused by exposure to nucleophiles, certain pH conditions, or prolonged exposure to light.
Q4: How stable is the tetrazine ring in this compound under physiological conditions?
A4: The stability of the tetrazine ring is highly dependent on its substituents and the experimental conditions. Tetrazines with electron-donating groups, like the methyl group in this compound, are generally more stable than those with electron-withdrawing groups. However, in aqueous buffers at physiological pH (around 7.4) and 37°C, gradual degradation can still occur over time. The presence of nucleophiles in biological media can accelerate this degradation.
Q5: What is the role of the PEG2 linker in this molecule?
A5: The short PEG2 linker serves to increase the hydrophilicity of the molecule. This can improve the solubility of the resulting bioconjugate and help to prevent aggregation, which is a common issue when conjugating hydrophobic molecules to biomolecules.
Q6: How does the carboxylic acid group react with biomolecules?
A6: The carboxylic acid group can be activated to form a reactive ester (e.g., an NHS ester) which then readily reacts with primary amine groups (e.g., the side chain of lysine residues in proteins) to form a stable amide bond.[2] This reaction typically requires coupling agents like EDC or HATU.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of pink color in this compound solution | Degradation of the tetrazine ring due to hydrolysis, nucleophilic attack, or photobleaching. | Prepare fresh solutions immediately before use. Store stock solutions in an anhydrous solvent like DMSO at -20°C. Protect solutions from light by using amber vials or wrapping them in foil. Avoid prolonged incubation in aqueous buffers, especially at elevated temperatures. |
| Low conjugation efficiency to an amine-containing biomolecule | Incomplete activation of the carboxylic acid. Suboptimal pH for the coupling reaction. Steric hindrance. Degradation of this compound prior to conjugation. | Ensure the use of fresh, high-quality coupling reagents (e.g., EDC, NHS). Optimize the pH of the reaction buffer (for NHS ester coupling, pH 7-9 is generally recommended). Consider using a longer PEG linker if steric hindrance is suspected. Confirm the integrity of the this compound solution by checking its color and, if possible, by analytical methods like HPLC. |
| High background signal in fluorescence imaging experiments | Non-specific binding of the tetrazine-containing probe. Incomplete removal of the unreacted probe. Degradation of the tetrazine leading to fluorescent byproducts (less common). | Include appropriate blocking steps in your experimental protocol. Optimize washing steps to ensure complete removal of the unbound probe. Run a control experiment with a "scrambled" or non-reactive dienophile to assess non-specific binding. |
| Inconsistent results between experiments | Variability in the stability of this compound solutions. Differences in incubation times or temperatures. Contamination of buffers or reagents with nucleophiles. | Strictly adhere to standardized protocols for solution preparation and storage. Use freshly prepared buffers and high-purity reagents. Perform a stability test of your this compound solution under your specific experimental conditions (see Experimental Protocols section). |
Data Presentation
Table 1: Comparative Stability of Substituted Tetrazines in Aqueous Media
| Tetrazine Substituent | General Stability Trend | Factors Influencing Stability |
| Alkyl (e.g., Methyl) | Generally more stable | Electron-donating nature of alkyl groups stabilizes the tetrazine ring. |
| Aryl (e.g., Phenyl) | Moderate stability | Stability can be influenced by substituents on the aryl ring. |
| Pyridyl | Less stable | The electron-withdrawing nature of the pyridyl ring makes the tetrazine more susceptible to nucleophilic attack and degradation. |
| Hydrogen (unsubstituted) | Low stability | Highly reactive and prone to degradation in aqueous environments. |
Note: This table provides general trends. Actual stability will depend on the specific molecule and the experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a relevant aqueous buffer (e.g., PBS, pH 7.4) using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Anhydrous DMSO
- Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4), sterile-filtered
- HPLC system with a UV-Vis detector
- C18 reverse-phase HPLC column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA)
2. Procedure: a. Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Preparation of Working Solution: Dilute the stock solution in the aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on the stability. c. Incubation: Incubate the working solution at a controlled temperature (e.g., 37°C). d. Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution. e. Sample Analysis by HPLC: i. Inject the aliquot onto the C18 column. ii. Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to elute the compound. iii. Monitor the elution profile at the characteristic absorbance wavelength of the tetrazine (typically around 520-540 nm). f. Data Analysis: i. Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample. ii. Integrate the peak area of the intact this compound at each time point. iii. Plot the percentage of remaining this compound (relative to t=0) against time. iv. From this plot, the half-life (t₁/₂) of the compound under the tested conditions can be determined.
Protocol 2: Amide Coupling of this compound to a Primary Amine
This protocol provides a general procedure for conjugating this compound to a molecule containing a primary amine using EDC/NHS chemistry.
1. Materials:
- This compound
- Amine-containing molecule (e.g., a peptide or protein)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: PBS, pH 7.2-8.0
- Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
- Anhydrous DMSO or DMF
2. Procedure: a. Dissolve Reagents: i. Dissolve this compound in a small amount of anhydrous DMSO or DMF. ii. Dissolve the amine-containing molecule in the Coupling Buffer. iii. Prepare fresh solutions of EDC and NHS in the Activation Buffer. b. Activation of Carboxylic Acid: i. In a separate tube, mix this compound with a molar excess of EDC and NHS in the Activation Buffer. ii. Incubate for 15-30 minutes at room temperature to form the NHS ester. c. Conjugation: i. Add the activated this compound solution to the solution of the amine-containing molecule. ii. Incubate for 2 hours to overnight at room temperature or 4°C, with gentle mixing. d. Quenching: Add Quenching Buffer to stop the reaction by reacting with any remaining NHS esters. e. Purification: Remove excess reagents and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
Visualizations
References
Technical Support Center: Me-Tet-PEG2-COOH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aggregation in Me-Tet-PEG2-COOH conjugates. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your bioconjugation experiments.
Troubleshooting Guide: Preventing Aggregation
Aggregation of this compound conjugates is a common issue that can impact the efficacy and safety of your final product. This guide provides a systematic approach to diagnosing and resolving aggregation problems.
Issue 1: Visible Precipitation or Cloudiness During Conjugation
| Possible Cause | Recommended Solution |
| Poor Solubility of this compound | This compound is soluble in organic solvents like DMSO and DMF, and these stock solutions can be added to aqueous buffers.[1] Prepare a concentrated stock solution in anhydrous DMSO or DMF and add it to the reaction buffer dropwise while gently vortexing to avoid localized high concentrations. |
| Inappropriate Buffer pH | The pH of the reaction buffer can affect the stability of both the protein and the this compound. For the inverse electron demand Diels-Alder (iEDDA) reaction between the tetrazine and a TCO-modified protein, a pH range of 6-9 is generally well-tolerated.[2][3] If activating the carboxyl group with EDC/NHS, a pH of 4.5-7.2 is optimal for the activation step, while the reaction with primary amines is most efficient at pH 7-8.[4] |
| High Concentration of Reactants | High concentrations of proteins or the PEG-linker can promote aggregation. Try reducing the concentration of your protein and/or the this compound in the reaction mixture. |
| Protein Instability | The chosen reaction conditions (pH, temperature) may be destabilizing your protein. Consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[5] |
Issue 2: High Polydispersity or Presence of Aggregates Detected by DLS or SEC
| Possible Cause | Recommended Solution |
| Formation of Soluble Aggregates | Even without visible precipitation, soluble aggregates may form. The inclusion of certain additives can help prevent this. Consider adding co-solvents like glycerol (5-10%) or sugars such as sucrose or trehalose to stabilize the protein. Amino acids like arginine (0.1-2 M) can also be effective in reducing protein-protein interactions. |
| Intermolecular Cross-linking | If your target molecule has multiple reactive sites, the bifunctional nature of this compound could lead to cross-linking. Optimize the molar ratio of the PEG-linker to your target molecule to favor single conjugation events. |
| Hydrophobic Interactions | The tetrazine moiety can have hydrophobic characteristics. Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) can help to solubilize the conjugate and prevent aggregation driven by hydrophobic patches. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
A1: this compound is a bifunctional linker containing a methyl-tetrazine group for reaction with trans-cyclooctene (TCO) via iEDDA click chemistry, a short polyethylene glycol (PEG2) spacer to enhance solubility, and a carboxylic acid group for conjugation to primary amines. It should be stored at -20°C, protected from light and moisture.
Q2: How do I prepare this compound for conjugation?
A2: this compound is a bright pink powder soluble in organic solvents such as methanol, DCM, DMSO, and DMF. It is recommended to prepare a fresh stock solution in an anhydrous organic solvent like DMSO or DMF immediately before use and add it to your aqueous reaction buffer.
Q3: What is the optimal buffer for the iEDDA reaction between this compound and a TCO-modified protein?
A3: The iEDDA reaction is robust and can be performed in a variety of buffers. Phosphate-buffered saline (PBS) at a pH between 6 and 9 is a common and effective choice.
Q4: What additives can I use to prevent aggregation of my conjugate?
A4: Several additives can help maintain the stability and solubility of your conjugate. These include:
-
Osmolytes: Glycerol, sucrose, and trehalose can stabilize proteins.
-
Amino Acids: Arginine is commonly used to reduce protein aggregation.
-
Non-ionic Detergents: Low concentrations of Tween-20 or Polysorbate 80 can prevent aggregation caused by hydrophobic interactions.
Q5: How can I detect and quantify aggregation in my conjugate sample?
A5: The two primary methods for detecting and quantifying aggregation are Dynamic Light Scattering (DLS) and Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).
-
DLS is a non-invasive technique that measures the size distribution of particles in a solution, allowing for the detection of high molecular weight aggregates.
-
SEC-MALS separates molecules based on size and then uses light scattering to determine the absolute molar mass of the eluting species, providing quantitative information about aggregates.
Quantitative Data on Aggregation Prevention
The following table provides representative data on the effect of additives on protein aggregation, demonstrating their potential utility in preventing aggregation of this compound conjugates.
| Additive | Concentration | Mechanism of Action | Reported Effect on Aggregation |
| Glycerol | 5-20% (v/v) | Preferential exclusion, stabilizing the native protein structure. | Can significantly reduce the formation of both soluble and insoluble aggregates. |
| Arginine | 0.1-2 M | Reduces protein-protein interactions through a combination of electrostatic and hydrophobic effects. | Effective at preventing aggregation during refolding and in concentrated protein solutions. |
| Polysorbate 80 | 0.01-0.1% (v/v) | Non-ionic surfactant that prevents surface-induced aggregation and can solubilize hydrophobic regions. | Widely used in biopharmaceutical formulations to maintain protein stability. |
| Sucrose/Trehalose | 5-10% (w/v) | Stabilize protein structure through preferential hydration. | Effective in preventing aggregation during storage and freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a TCO-Modified Protein
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Prepare the TCO-modified protein: Ensure your protein is in a suitable buffer, such as PBS, at a pH of 7.4.
-
Prepare the this compound solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Perform the conjugation: Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-modified protein solution.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the disappearance of the tetrazine's pink color.
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Purify the conjugate: Remove excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) or dialysis.
Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)
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Sample Preparation: Filter the conjugate solution through a 0.2 µm syringe filter to remove any large dust particles.
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Instrument Setup: Turn on the DLS instrument and allow it to warm up.
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Blank Measurement: Measure the scattering of the filtered buffer to establish a baseline.
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Sample Measurement: Carefully transfer the filtered conjugate sample to a clean cuvette and place it in the instrument.
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Data Acquisition: Acquire data for a sufficient duration to obtain a stable correlation function.
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Data Analysis: Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). The presence of a population with a significantly larger Rh or a high PDI indicates aggregation.
Visualizations
Caption: A logical workflow for troubleshooting aggregation issues.
Caption: Key strategies for preventing conjugate aggregation.
References
- 1. nanocs.net [nanocs.net]
- 2. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Me-Tet-PEG2-COOH Labeled Biomolecules
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of biomolecules labeled with Me-Tet-PEG2-COOH.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of purifying biomolecules after labeling with this compound?
The primary goal of purification is to remove excess, unreacted this compound and any reaction by-products from the labeled biomolecule conjugate.[1] This step is critical to prevent interference in downstream applications, reduce non-specific binding, and ensure accurate quantification of the final conjugate.[1]
Q2: Which purification methods are most suitable for removing a small molecule linker like this compound from a large biomolecule?
The most common and effective methods leverage the size difference between the small molecule linker (MW < 1 kDa) and the much larger biomolecule (e.g., antibodies >140 kDa).[2] These methods include:
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Size Exclusion Chromatography (SEC) / Desalting: Highly effective for separating molecules based on size. The larger labeled biomolecule elutes first, while the smaller, unreacted linker is retained and elutes later.[1][3]
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Dialysis / Diafiltration: Uses a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO) to retain the large biomolecule while allowing small molecules to diffuse away into a larger volume of buffer.
Q3: How does the addition of a Tetrazine-PEG linker affect my biomolecule's properties?
Labeling with this compound can alter the physicochemical properties of your biomolecule:
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Increased Hydrophobicity: The tetrazine group is hydrophobic and can increase the overall hydrophobicity of the biomolecule. This may lead to an increased risk of aggregation.
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Altered Charge: The labeling reaction consumes a primary amine (positively charged at neutral pH) on a lysine residue and replaces it with the linker, which has a terminal carboxylic acid (negatively charged). This alters the net charge and isoelectric point (pI) of the protein.
Q4: What is a suitable Molecular Weight Cut-Off (MWCO) for a dialysis membrane when purifying a labeled antibody?
A general rule is to select a membrane with an MWCO that is at least three to five times smaller than the molecular weight of your target biomolecule. For a typical IgG antibody (~150 kDa), a 30 kDa MWCO membrane is a safe choice, ensuring retention of the antibody while allowing for efficient removal of the small linker.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your this compound labeled biomolecule.
Problem 1: Low Recovery of Labeled Biomolecule After Purification
| Possible Cause | Recommended Solution |
| Aggregation and Precipitation | The increased hydrophobicity from the tetrazine label can cause the biomolecule to aggregate and precipitate out of solution. Solution: Perform purification steps at 4°C. Consider adding stabilizing excipients to your buffers, such as 5% glycerol or 0.05% Tween-20, to reduce hydrophobic interactions and improve solubility. |
| Nonspecific Adsorption to Purification Media | The labeled biomolecule may be adsorbing to the chromatography resin or dialysis membrane. Solution for SEC: Ensure the mobile phase has sufficient ionic strength (e.g., 150 mM NaCl) to minimize secondary electrostatic interactions with the column matrix. Solution for Dialysis: Use low-protein-binding membranes (e.g., PEG-coated) to reduce nonspecific adsorption. |
| Over-labeling | Attaching too many hydrophobic linkers can drastically alter the protein's solubility, leading to significant losses. Solution: Reduce the molar excess of the this compound reagent during the initial labeling reaction. Perform a titration to find the optimal ratio that achieves desired labeling without causing precipitation. |
Problem 2: Incomplete Removal of Unreacted Linker
| Possible Cause | Recommended Solution |
| Insufficient Resolution in Size Exclusion Chromatography (SEC) | The column length or flow rate may not be optimal for separating the small linker from the large biomolecule. Solution: Increase the column length or connect two columns in series to improve resolution. Decrease the flow rate to allow more time for the molecules to diffuse into and out of the stationary phase pores, which enhances separation. |
| Inefficient Dialysis | The dialysis time may be too short, or the volume of the dialysis buffer (dialysate) may be insufficient. Solution: Dialyze for a longer period (e.g., overnight at 4°C). Increase the volume of the dialysate to at least 200-500 times the sample volume and perform at least two buffer changes to maintain a steep concentration gradient. |
| Incorrect MWCO of Dialysis Membrane | If the MWCO is too high, the labeled biomolecule might be lost. If it's too close to the biomolecule's size, it can hinder flexibility and efficiency. Solution: Select a membrane with an MWCO that is 3-5 times smaller than your target protein's molecular weight. |
Problem 3: Aggregation of the Labeled Biomolecule is Observed
| Possible Cause | Recommended Solution |
| Increased Surface Hydrophobicity | The tetrazine moiety is hydrophobic and its addition to the biomolecule surface can expose or create hydrophobic patches that lead to self-association. Solution: Optimize the buffer by adding stabilizing additives. Options include osmolytes (glycerol, sucrose), amino acids (arginine, glutamate), or low concentrations of non-ionic detergents. |
| Sub-optimal Buffer Conditions | Incorrect pH or low ionic strength can make the labeled protein more susceptible to aggregation. Solution: Ensure the buffer pH is not close to the new isoelectric point (pI) of the labeled protein. Maintain an appropriate ionic strength (e.g., 150 mM NaCl) to shield electrostatic interactions that can contribute to aggregation. |
| High Protein Concentration | Labeling or purifying at high protein concentrations increases the likelihood of intermolecular interactions and aggregation. Solution: Perform the purification at a lower protein concentration (e.g., 1-2 mg/mL). If a high final concentration is required, concentrate the purified product carefully afterward. |
| Hydrophobic Interaction Chromatography (HIC) | As an alternative purification or analysis method, HIC can separate species based on hydrophobicity. This can be used to isolate monomeric labeled protein from aggregates or to separate species with different degrees of labeling. HIC uses a high-salt buffer to promote binding and a decreasing salt gradient for elution. |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (Desalting Column)
This protocol is ideal for rapid removal of the unreacted linker immediately following the labeling reaction.
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Column Selection: Choose a desalting column (e.g., PD-10, Zeba™ Spin) with a resin appropriate for the size of your biomolecule. Ensure the fractionation range of the resin effectively separates your large biomolecule from the small this compound linker.
-
Equilibration: Equilibrate the column with 3-5 column volumes of your desired storage buffer (e.g., PBS, pH 7.4). This ensures the purified biomolecule is in the correct final buffer.
-
Sample Loading: Apply the quenched reaction mixture to the top of the column. Do not exceed the recommended sample volume for the column (typically 10-15% of the column volume).
-
Elution:
-
For gravity-flow columns, allow the sample to enter the resin bed, then add the storage buffer and begin collecting fractions.
-
For spin columns, centrifuge according to the manufacturer's instructions to elute the purified biomolecule.
-
-
Analysis: The purified, labeled biomolecule will elute in the initial fractions (void volume), while the small unreacted linker and salts will be retained by the resin and elute later. Monitor the fractions by measuring absorbance at 280 nm (for protein) and at the specific wavelength for the tetrazine if it has a distinct absorbance peak.
Protocol 2: Purification using Dialysis
This protocol is suitable for buffer exchange and removing small molecules from larger sample volumes.
-
Membrane Selection: Choose a dialysis membrane (tubing or cassette) with an appropriate MWCO (e.g., 10-30 kDa for an antibody) to retain your biomolecule.
-
Membrane Preparation: Pre-treat the membrane according to the manufacturer's instructions. This often involves rinsing with deionized water to remove preservatives.
-
Sample Loading: Load your sample into the dialysis bag or cassette, leaving some headspace (fill to ≤80% capacity) to account for potential volume changes. Securely seal the bag with clamps.
-
Dialysis:
-
Submerge the sealed sample in a beaker containing the dialysis buffer (dialysate). The volume of the dialysate should be at least 200 times the sample volume.
-
Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
-
Buffer Exchange: Change the dialysate. Discard the old buffer and replace it with a fresh batch of the same volume.
-
Final Dialysis: Continue to dialyze for another 2-4 hours or overnight at 4°C to ensure complete removal of the unreacted linker.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, wipe the exterior, and recover your purified biomolecule.
Visualizations
Caption: General experimental workflow from labeling to purification.
Caption: Decision tree for troubleshooting aggregation issues.
References
Side reactions of Me-Tet-PEG2-COOH and how to avoid them
Welcome to the technical support center for Me-Tet-PEG2-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this bifunctional linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional linker molecule widely used in bioconjugation and drug delivery. It features three key components:
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A methyl-tetrazine (Me-Tet) group for bioorthogonal "click" chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO) tagged molecules.[1] This reaction is known for its high speed and specificity in complex biological environments.[2][3]
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A short polyethylene glycol (PEG2) spacer that enhances solubility and provides spatial separation between the conjugated molecules.
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A carboxylic acid (-COOH) group that allows for covalent conjugation to primary amines on biomolecules, such as proteins or antibodies, typically after activation.[1]
Its primary applications include the construction of antibody-drug conjugates (ADCs), fluorescent labeling of biomolecules for imaging, and the development of targeted drug delivery systems.
Q2: How should I store and handle this compound to ensure its stability?
A2: Proper storage and handling are crucial for maintaining the reactivity of this compound.
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Solid Form: The compound should be stored at -20°C, protected from light and moisture (desiccated).[1]
-
Stock Solutions: For experimental use, it is recommended to prepare stock solutions in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). These stock solutions should be stored at -20°C for short-term use and can be stored at -80°C for longer-term stability. It is important to minimize freeze-thaw cycles.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the compound.
Q3: How do I activate the carboxylic acid group of this compound for conjugation to an amine-containing molecule?
A3: The carboxylic acid group requires activation to efficiently react with primary amines. The most common method involves the use of carbodiimide chemistry, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This process forms a more stable, amine-reactive NHS ester. The activation reaction is typically performed at a pH between 4.5 and 7.2, while the subsequent reaction with the amine is more efficient at a pH of 7 to 8.
Troubleshooting Guide
This guide addresses common side reactions and experimental issues that may arise when using this compound.
Problem 1: Low or No Conjugation to Amine-Containing Biomolecules
| Potential Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Ensure that your EDC and NHS reagents are fresh and have been stored under anhydrous conditions. Perform the activation step in an appropriate buffer, such as MES buffer at pH 5-6, before adjusting the pH for the amine reaction. |
| Hydrolysis of Activated NHS Ester | The NHS ester is highly susceptible to hydrolysis in aqueous solutions. Prepare the activated this compound immediately before use and avoid prolonged storage in aqueous buffers. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. |
| Competition from Amine-Containing Buffers | Buffers containing primary amines, such as Tris or glycine, will compete with your target biomolecule for reaction with the activated linker. Use amine-free buffers like PBS, HEPES, or borate buffer for the conjugation reaction. |
| Suboptimal Reaction pH | The reaction of the NHS ester with primary amines is pH-dependent. Maintain a pH between 7.2 and 8.5 for efficient conjugation. |
Problem 2: Low Yield or Failure of the Tetrazine-TCO Ligation ("Click" Reaction)
| Potential Cause | Recommended Solution |
| Degradation of the Tetrazine Ring | The tetrazine ring can degrade, especially under certain conditions. Methyl-substituted tetrazines are more stable than many other derivatives. To minimize degradation, maintain a pH between 6.0 and 7.5 for the ligation reaction. Avoid high temperatures and the presence of reducing agents like DTT or TCEP, as thiols can degrade the tetrazine ring. |
| Degradation of the TCO Moiety | The trans-cyclooctene (TCO) partner can also be unstable. Protect TCO-containing molecules from prolonged exposure to light and be aware of potential oxidation. |
| Steric Hindrance | The PEG2 spacer is designed to reduce steric hindrance, but with large biomolecules, access to the reactive sites may still be limited. Consider optimizing the conjugation site on your biomolecule or using a linker with a longer PEG chain if steric hindrance is suspected. |
| Inaccurate Quantification of Reactants | Ensure accurate concentration determination of both the tetrazine- and TCO-containing molecules before the reaction. A slight excess of one component (e.g., 1.5 to 2-fold) can help drive the reaction to completion. |
Problem 3: Unexpected Side Products or Loss of Sample Integrity
| Potential Cause | Recommended Solution |
| Oxidation of the PEG Linker | Polyethylene glycol linkers can be susceptible to oxidation, which can lead to cleavage of the linker. Avoid harsh oxidizing conditions and consider degassing solutions for sensitive applications. |
| Presence of Impurities in the Reagent | Commercially available reagents may contain impurities from the synthesis process. If you suspect impurities are affecting your experiment, consider purifying the this compound before use, for example, by HPLC. |
Quantitative Data Summary
The stability of the functional groups in this compound is critical for successful conjugation. The following tables summarize key quantitative data related to the stability of the tetrazine and NHS ester moieties.
Table 1: Stability of Methyl-Tetrazine Moiety
| Condition | Stability Profile | Recommendation |
| pH | More stable at neutral to slightly acidic pH (6.0-7.5). Degradation rate increases at higher pH. | Maintain a reaction and storage pH between 6.0 and 7.5. |
| Temperature | Higher temperatures accelerate degradation. | Perform reactions at room temperature or 4°C if compatible with the biomolecules. Store stock solutions at -20°C or -80°C. |
| Solvent | More stable in anhydrous organic solvents (DMSO, DMF) compared to aqueous buffers. | Prepare stock solutions in anhydrous solvents and add to the aqueous reaction mixture immediately before use. |
| Presence of Thiols | Thiols can react with and degrade the tetrazine ring. | Avoid the use of reducing agents like DTT or BME in the same reaction mixture. If necessary, remove thiols via buffer exchange before adding the tetrazine reagent. |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Note: This data is for a general N-hydroxysuccinimide ester and provides an estimate of its stability in aqueous solutions.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
Materials:
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This compound
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Anhydrous DMSO or DMF
Procedure:
-
Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Immediately before use, dissolve EDC and NHS in the Activation Buffer.
-
In a reaction tube, combine the this compound solution with the EDC/NHS solution. A molar excess of EDC and NHS over the carboxylic acid is typically used.
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Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
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The activated Me-Tet-PEG2-NHS ester is now ready for immediate use in the conjugation reaction with your amine-containing molecule.
Protocol 2: General Procedure for Tetrazine-TCO Ligation
Materials:
-
This compound conjugated biomolecule
-
TCO-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the this compound conjugated biomolecule and the TCO-functionalized molecule in the Reaction Buffer.
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Mix the two components in the desired molar ratio. A 1:1 ratio is often a good starting point, but a slight excess of one component may be beneficial.
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Incubate the reaction at room temperature. The reaction is typically very fast, with significant product formation within minutes to a few hours.
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The progress of the reaction can be monitored by following the disappearance of the tetrazine's characteristic absorbance at approximately 520-540 nm using a UV-Vis spectrophotometer.
-
Once the reaction is complete, the resulting conjugate can be purified using standard methods such as size-exclusion chromatography or dialysis to remove any unreacted components.
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for a two-step conjugation using this compound.
References
Technical Support Center: Improving the Solubility of Me-Tet-PEG2-COOH Conjugates
Welcome to the technical support center for Me-Tet-PEG2-COOH and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
A1: this compound is a heterobifunctional linker used in bioconjugation. It contains a methyltetrazine group for "click" chemistry, a two-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity, and a carboxylic acid group for conjugation to amine-containing molecules. While the PEG spacer is included to improve water solubility, the overall solubility of the final conjugate can be significantly influenced by the properties of the molecule it is attached to (e.g., a hydrophobic peptide or small molecule). Poor solubility can lead to aggregation, precipitation, and reduced reaction efficiency in aqueous buffers commonly used in biological experiments.
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in common organic solvents such as methanol, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] Its solubility in aqueous buffers is generally good due to the hydrophilic PEG2 spacer, but quantitative data in public literature is limited.[1]
Q3: How does the conjugated molecule affect the solubility of the this compound conjugate?
A3: The physicochemical properties of the conjugated biomolecule (e.g., peptide, protein, or small molecule) play a dominant role in the overall solubility of the conjugate. A high proportion of hydrophobic amino acids in a peptide, for instance, can lead to aggregation and poor solubility, even after conjugation to the hydrophilic PEG linker.[2][3] The final conjugate is an amphiphilic molecule, and its behavior in aqueous solution will depend on the balance between the hydrophilic PEG chain and the potentially hydrophobic conjugate.
Q4: Can pH be adjusted to improve the solubility of this compound conjugates?
A4: Yes, pH can be a critical factor. The carboxylic acid group of the this compound linker has a predicted pKa of around 4.28.[4] At pH values above the pKa, the carboxylic acid will be deprotonated and negatively charged, which can increase aqueous solubility. For peptide conjugates, the overall charge of the peptide sequence is also crucial. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the pH of the buffer away from the pI of the conjugate can significantly improve solubility.
Q5: Are there alternatives to this compound with better solubility profiles?
A5: Linkers with longer PEG chains (e.g., PEG4, PEG8, PEG12) generally exhibit higher aqueous solubility. If you are consistently facing solubility issues with this compound conjugates, consider using a linker with a longer PEG spacer. Branched PEG linkers can also offer improved solubility and shielding effects.
Troubleshooting Guides
Problem 1: Precipitate formation upon addition of this compound stock solution to aqueous buffer.
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Possible Cause: The concentration of the organic solvent (e.g., DMSO, DMF) from the stock solution is too high in the final aqueous mixture, causing the less soluble components to precipitate.
-
Solution:
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Minimize Organic Solvent: Prepare a more concentrated stock solution of this compound in the organic solvent so that a smaller volume is needed.
-
Slow Addition: Add the stock solution dropwise to the vigorously stirring aqueous buffer. This prevents localized high concentrations of the organic solvent.
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Alternative Solvents: If possible, use a more water-miscible organic solvent.
-
Problem 2: The purified this compound conjugate is poorly soluble in the desired aqueous buffer (e.g., PBS).
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Possible Cause 1: Hydrophobicity of the Conjugated Molecule: The inherent hydrophobicity of the attached peptide or small molecule is driving aggregation in the aqueous environment.
-
Solution 1:
-
Use of Co-solvents: If the experimental setup allows, include a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or ethanol in the aqueous buffer.
-
Formulation with Excipients: Consider the use of solubility-enhancing excipients, such as cyclodextrins or surfactants.
-
-
Possible Cause 2: pH is close to the Isoelectric Point (pI) of the Conjugate: The conjugate has a net neutral charge, minimizing its interaction with water.
-
Solution 2:
-
pH Adjustment: Adjust the pH of the buffer to be at least one to two units away from the pI of the conjugate. For acidic conjugates, a higher pH is generally better, while for basic conjugates, a lower pH is preferred.
-
-
Possible Cause 3: High Concentration of the Conjugate: The concentration of the conjugate exceeds its solubility limit in the chosen buffer.
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Solution 3:
-
Work at Lower Concentrations: If possible, perform the experiment at a lower concentration of the conjugate.
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Determine Solubility Limit: Experimentally determine the approximate solubility limit of your conjugate in the specific buffer to avoid preparing supersaturated solutions.
-
Data Presentation
Table 1: Estimated Solubility of Me-Tet-PEG-COOH Linkers in Various Solvents
| Linker | Organic Solvents (e.g., DMSO, DMF) | Aqueous Buffers (e.g., PBS, pH 7.4) | Notes |
| This compound | High (>20 mg/mL) | Moderate (Estimated 1-5 mg/mL) | Solubility in aqueous buffers is highly dependent on the conjugated molecule. |
| Me-Tet-PEG4-COOH | High (>20 mg/mL) | Good (Estimated 5-10 mg/mL) | The longer PEG chain significantly improves aqueous solubility compared to PEG2. |
Note: The aqueous solubility data are estimates based on qualitative descriptions from suppliers and the known properties of PEG linkers. It is highly recommended to experimentally determine the solubility for your specific conjugate and buffer system.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Weighing: Carefully weigh the required amount of this compound powder in a microcentrifuge tube.
-
Initial Dissolution in Organic Solvent: Add a minimal volume of anhydrous DMSO or DMF to the powder to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortexing: Vortex the solution for 10-30 minutes to ensure complete dissolution.
-
Storage of Stock Solution: Store the stock solution at -20°C for short-term use (up to one month). For longer-term storage, it is recommended to store at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of a this compound Conjugate
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Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure the buffer components will not react with your conjugate.
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Initial Dissolution (if starting from lyophilized powder): If the purified conjugate is a lyophilized powder, first dissolve it in a minimal amount of a compatible organic solvent (e.g., DMSO) in which it is known to be soluble.
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Dilution in Aqueous Buffer: While vigorously vortexing the aqueous buffer, add the dissolved conjugate solution dropwise to the buffer to achieve the final desired concentration.
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent in the aqueous solution is as low as possible (ideally <5%) to avoid negative impacts on subsequent biological assays.
-
Sonication (Optional): If cloudiness or precipitate is observed, gentle sonication in a water bath for a few minutes may help to improve dissolution.
-
Filtration: Before use, it is good practice to filter the final solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.
Mandatory Visualizations
Caption: Experimental workflow for preparing a soluble this compound conjugate solution.
References
Technical Support Center: Me-Tet-PEG2-COOH Reaction Condition Optimization
Welcome to the technical support center for Me-Tet-PEG2-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments involving this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What are the reactive functionalities of this compound and what are their respective reactions?
A1: this compound is a heterobifunctional linker with two key reactive groups:
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Methyltetrazine (Me-Tet): This group reacts with a trans-cyclooctene (TCO) functionalized molecule via a rapid and highly specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click chemistry" reaction is catalyst-free and forms a stable covalent bond.[2]
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Carboxylic Acid (COOH): This group can be coupled to primary amines (e.g., on the surface of proteins like lysine residues) to form a stable amide bond. This reaction typically requires activation with coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]
Q2: What is the primary application of this compound?
A2: this compound is frequently used as an antibody-drug conjugate (ADC) linker.[5] Its design allows for the attachment of a payload (drug) to an antibody in a precise and controlled manner. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Q3: How stable is the this compound linker under typical storage and reaction conditions?
A3: For optimal stability, this compound should be stored at -20°C, protected from light and moisture. The tetrazine moiety can be sensitive to harsh pH conditions and may degrade in highly basic solutions. The PEG component is generally stable, but can be susceptible to degradation at elevated temperatures and in the presence of oxygen. TCO groups, the reaction partners for the tetrazine, can be unstable and isomerize in the presence of thiols.
Troubleshooting Guides
Part 1: Tetrazine-TCO Ligation Issues
| Problem | Possible Cause | Suggested Solution |
| Slow or incomplete reaction | Degraded TCO partner: The TCO moiety may have isomerized to its less reactive cis-cyclooctene form. | Use a fresh stock of the TCO-containing molecule. Ensure proper storage conditions (cold and protected from light). |
| Incorrect stoichiometry: An inappropriate molar ratio of tetrazine to TCO can lead to an incomplete reaction. | Empirically optimize the molar ratio. A slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. | |
| Steric hindrance: Bulky groups near the reactive sites on either the tetrazine or TCO molecule can impede the reaction. | Consider using a linker with a longer PEG chain to increase the distance between the biomolecule and the reactive moiety. | |
| Low reagent concentration: The reaction rate is dependent on the concentration of both reactants. | If possible, increase the concentration of one or both of the reactants. | |
| Loss of pink/red color of the tetrazine solution before TCO addition | Tetrazine degradation: The tetrazine ring may have degraded due to exposure to harsh pH (especially basic conditions), nucleophiles, or prolonged exposure to light. | Prepare fresh solutions of this compound before use. Avoid highly basic buffers and prolonged light exposure. |
Part 2: Carboxylic Acid-Amine Coupling (EDC/NHS) Issues
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis, especially at higher pH, which competes with the amine coupling reaction. | Perform the two-step coupling reaction. Activate the carboxylic acid at a lower pH (5.0-6.0) and then raise the pH to 7.2-8.0 for the reaction with the amine. |
| Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target amine for reaction with the activated carboxylic acid. | Use amine-free buffers such as MES for the activation step and PBS for the coupling step. | |
| Inactive EDC: EDC is moisture-sensitive and can lose its activity if not stored properly. | Use fresh EDC from a tightly sealed container. Equilibrate the vial to room temperature before opening to prevent moisture condensation. | |
| Insufficient activation: The amount of EDC/NHS or the activation time may be insufficient. | Use a molar excess of EDC and NHS over the carboxylic acid. A 15-minute activation at room temperature is typically sufficient. | |
| Precipitation of reactants | Poor solubility of the protein or small molecule at the reaction pH. | Ensure that all components are soluble in the chosen reaction buffers. The PEG spacer on this compound generally aids in solubility. |
Data Presentation: Reaction Condition Optimization
The following tables provide an overview of how pH and temperature can influence the two key reactions of this compound. The efficiency values are representative and based on the general principles of these reactions.
Table 1: Effect of pH on Tetrazine-TCO Ligation Efficiency
| pH | Reaction Temperature | Estimated Relative Efficiency | Notes |
| 5.0 | 25°C | High | Reaction rate is not significantly affected at this pH compared to neutral pH. |
| 6.5 | 25°C | Very High | Within the optimal range for stability and reactivity. |
| 7.4 | 25°C | Very High | Commonly used physiological pH, ideal for bioconjugation. |
| 8.5 | 25°C | High | Reaction proceeds well, but tetrazine stability may be slightly reduced over long periods. |
| > 9.0 | 25°C | Moderate to Low | Increased risk of tetrazine degradation, especially with prolonged incubation. |
Table 2: Effect of Temperature on Tetrazine-TCO Ligation Efficiency
| Temperature | Reaction Time | Estimated Relative Efficiency | Notes |
| 4°C | 2 - 12 hours | High | Slower reaction rate, but suitable for sensitive biomolecules. |
| Room Temperature (20-25°C) | 30 - 60 minutes | Very High | Standard and efficient condition for most applications. |
| 37°C | 15 - 30 minutes | Very High | Accelerated reaction rate, often used for in vivo or cell-based applications. |
| > 50°C | < 15 minutes | Variable | May risk denaturation of proteins or degradation of the linker. Not generally recommended. |
Table 3: Effect of pH on EDC/NHS Coupling Efficiency for this compound
| Reaction Step | pH | Reaction Temperature | Estimated Relative Efficiency | Notes |
| Activation of COOH | 4.5 - 6.0 | Room Temperature | High | Optimal for forming the NHS-ester intermediate. |
| 7.0 - 7.5 | Room Temperature | Moderate | Less efficient activation and increased risk of EDC hydrolysis. | |
| Coupling to Amine | 6.5 - 7.0 | Room Temperature | Moderate | Amine is protonated, reducing its nucleophilicity. |
| 7.2 - 8.0 | Room Temperature | High | Optimal for the reaction of the NHS-ester with the primary amine. | |
| > 8.5 | Room Temperature | Moderate | Increased rate of NHS-ester hydrolysis, which competes with the coupling reaction. |
Table 4: Effect of Temperature on EDC/NHS Coupling Efficiency
| Reaction Step | Temperature | Estimated Relative Efficiency | Notes |
| Activation & Coupling | 4°C | Moderate | Slower reaction rates for both steps. May be used for highly sensitive proteins. |
| Room Temperature (20-25°C) | High | Standard and effective temperature for both activation and coupling. | |
| 37°C | Moderate to High | Increased reaction rate, but also an increased rate of NHS-ester hydrolysis. | |
| > 40°C | Low | Not recommended due to rapid hydrolysis of EDC and the NHS-ester, and potential for protein denaturation. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Protein
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Reagent Preparation:
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Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Prepare a solution of the amine-containing protein in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
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Prepare fresh solutions of EDC and Sulfo-NHS in the same MES buffer.
-
-
Activation of this compound:
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Add a 10- to 20-fold molar excess of this compound to the protein solution.
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Add EDC and Sulfo-NHS to the reaction mixture. A common molar ratio is a 2- to 5-fold excess of EDC and a 5- to 10-fold excess of Sulfo-NHS over the this compound.
-
Incubate at room temperature for 15-30 minutes.
-
-
Buffer Exchange (Optional but Recommended):
-
Remove excess EDC, Sulfo-NHS, and unreacted linker using a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.2-7.5). This step also raises the pH for the subsequent coupling reaction.
-
-
Coupling to the Protein:
-
If buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-7.5 by adding a concentrated phosphate buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any remaining activated carboxylic acids.
-
Purify the resulting tetrazine-modified protein using size-exclusion chromatography (SEC) or dialysis to remove reaction byproducts.
-
Protocol 2: Tetrazine-TCO Ligation
-
Reagent Preparation:
-
Prepare a solution of the tetrazine-modified protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
-
Ligation Reaction:
-
Add the TCO-functionalized molecule to the solution of the tetrazine-modified protein. A slight molar excess (e.g., 1.5 equivalents) of the TCO-molecule is often used to ensure complete reaction of the protein.
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can often be monitored by the disappearance of the pink/red color of the tetrazine.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as SEC to remove any unreacted TCO-molecule.
-
Mandatory Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.
Caption: Troubleshooting logic for low yield in a two-step conjugation with this compound.
References
Technical Support Center: Me-Tet-PEG2-COOH Bioconjugation
Welcome to the technical support center for Me-Tet-PEG2-COOH bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule. It contains a methyl-tetrazine (Me-Tet) group for bioorthogonal click chemistry and a carboxylic acid (-COOH) group for covalent attachment to amine-containing molecules. The polyethylene glycol (PEG2) spacer enhances solubility and reduces steric hindrance.[1] Its primary application is in the construction of bioconjugates, such as antibody-drug conjugates (ADCs), where the carboxylic acid is first coupled to a biomolecule (e.g., an antibody), and the tetrazine moiety is then used to attach a payload modified with a trans-cyclooctene (TCO) group through an inverse electron-demand Diels-Alder (iEDDA) reaction.[1]
Q2: What are the key reaction steps involved in using this compound?
The bioconjugation process using this compound typically involves two main steps:
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Amine Coupling: The carboxylic acid group of this compound is activated (commonly using EDC and NHS) to form an NHS ester. This activated linker is then reacted with a primary amine (e.g., a lysine residue on a protein) to form a stable amide bond.
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Tetrazine-TCO Ligation: The tetrazine moiety on the now bioconjugate-linked Me-Tet-PEG2 reacts specifically and rapidly with a trans-cyclooctene (TCO)-modified molecule (e.g., a drug, a fluorescent dye) via an iEDDA cycloaddition. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with biological functional groups.[2]
Q3: How does the PEG2 linker in this compound affect the bioconjugation process?
The short polyethylene glycol (PEG2) linker offers several advantages:
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Enhanced Solubility: PEG linkers increase the hydrophilicity of the molecule, which can improve the solubility of the tetrazine linker in aqueous buffers commonly used for bioconjugation.[3][4] This helps to prevent precipitation during the reaction.
-
Reduced Steric Hindrance: The spacer arm physically separates the tetrazine moiety from the biomolecule, which can reduce steric hindrance and potentially improve the reaction kinetics of the tetrazine-TCO ligation.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can prolong the circulation time of the bioconjugate in the bloodstream.
However, the length of the PEG linker can be a critical parameter to optimize, as very long linkers might sometimes sterically hinder the reaction with the TCO-modified molecule, potentially reducing target uptake in certain applications.
Q4: What are the storage and handling recommendations for this compound?
This compound powder should be stored at -20°C, protected from light and moisture. When preparing stock solutions, it is recommended to use anhydrous water-miscible organic solvents like DMSO or DMF. To avoid hydrolysis of the activated NHS ester (if prepared), stock solutions should be prepared immediately before use. Unused reconstituted reagent should be discarded.
Troubleshooting Guides
This section addresses common issues encountered during the two-step conjugation process using this compound.
Part 1: Amine Coupling (Activation of -COOH and Reaction with Amine)
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with this compound | Hydrolysis of NHS ester: The activated N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive. | - Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous, water-miscible organic solvents (e.g., DMSO or DMF) immediately before use. - Avoid buffers containing primary amines (e.g., Tris, glycine) during the labeling reaction as they compete with the target molecule. |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. | - Perform the labeling reaction in a buffer with a pH between 7.2 and 8.5, such as PBS, HEPES, or borate buffer. | |
| Low Protein/Molecule Concentration: Dilute solutions can lead to inefficient labeling due to the competing hydrolysis reaction. | - If possible, concentrate your protein/molecule solution before labeling. For protein concentrations < 5 mg/mL, a higher molar excess (20- to 50-fold) of the activated linker is recommended. | |
| Presence of interfering substances: Other nucleophiles in the solution can compete with the target amine. | - Ensure your buffer is free of primary amines and other strong nucleophiles. Consider desalting or buffer exchanging your sample before the reaction. | |
| Precipitation upon adding this compound stock to the aqueous buffer | Poor aqueous solubility: While the PEG2 linker improves solubility, high concentrations of the linker in the stock solution can still lead to precipitation when added to the aqueous reaction buffer. | - Add the organic stock solution of the activated linker dropwise to the reaction buffer while gently vortexing or stirring to aid dispersion. - Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically below 10%). - Consider using a more hydrophilic version with a longer PEG chain if solubility issues persist. |
Part 2: Tetrazine-TCO Ligation (Click Reaction)
| Issue | Potential Cause | Recommended Solution |
| Low or No Click Reaction Yield | Inactive TCO-modified molecule: The TCO group can be sensitive to certain conditions and may have degraded. | - Ensure the TCO-modified molecule has been stored properly, protected from light and air. - Verify the integrity of the TCO group using an appropriate analytical method (e.g., NMR, MS) if possible. |
| Steric Hindrance: The tetrazine on the biomolecule and the TCO on the payload may be sterically inaccessible to each other. | - The PEG2 spacer in this compound is designed to minimize this, but if the issue persists, consider a linker with a longer PEG chain. | |
| Suboptimal Reaction Conditions: Although the reaction is generally robust, extreme pH or the presence of certain reagents could potentially affect it. | - The TCO-tetrazine ligation is efficient over a wide pH range (typically 6-9). Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. - The reaction is typically performed at room temperature for 30-60 minutes. | |
| Incorrect Stoichiometry: An inappropriate molar ratio of tetrazine to TCO can lead to incomplete reaction. | - A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is often recommended as a starting point. | |
| Slow Reaction Rate | Low Reactant Concentrations: The reaction rate is dependent on the concentration of both the tetrazine and TCO reactants. | - If possible, increase the concentration of one or both reactants. - The inherent kinetics of the Me-Tet-TCO reaction are very fast, so if the reaction is slow, other factors are likely at play. |
| Hydrophobic Interactions Masking TCO: In some cases, hydrophobic TCO groups can interact with the surface of a conjugated antibody, making them less accessible for reaction. | - The use of a hydrophilic PEG linker, such as in this compound, helps to mitigate this effect by extending the TCO away from the protein surface. |
Data Presentation
Table 1: Influence of PEG Linker Length on Tetrazine Probe Performance
This table summarizes the general trends observed for key performance parameters with increasing PEG linker length on tetrazine probes.
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG2, PEG4) | Long PEG Linker (e.g., PEG12) | Data Highlights & Citations |
| Lipophilicity (logD) | High | Moderate | Low | Increasing PEG length enhances hydrophilicity. |
| Blood Clearance | Fast | Slower | Slowest | PEGylation significantly prolongs the circulation time of the probe. |
| Tumor Uptake | Variable | Potentially Improved | Can be Reduced | While PEGylation can improve circulation time, excessively long linkers might sterically hinder the reaction with the TCO-modified antibody, potentially reducing tumor uptake. |
| Reaction Kinetics | Fast | Slightly Reduced | Potentially Reduced | The intrinsic reactivity of the tetrazine core is the primary driver of kinetics, but very long PEG chains can introduce some steric hindrance. |
Table 2: Comparative Kinetics of Bioorthogonal Reactions
The efficacy of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂). This table summarizes the reported k₂ values for the TCO-tetrazine ligation and other commonly used bioorthogonal reactions.
| Reaction | Dienophile/Philophile | k₂ (M⁻¹s⁻¹) | Reference |
| Tetrazine Ligation | trans-Cyclooctene (TCO) | >800 | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne | ~1 | |
| Staudinger Ligation | Azide | ~0.002 |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation of a Protein with a TCO-Payload using this compound
This protocol describes a general procedure for labeling a protein with this compound and subsequently reacting it with a TCO-modified payload.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
TCO-modified payload
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Step 1: Activation of this compound with EDC/NHS
-
Prepare Reagents: Allow all reagents to equilibrate to room temperature before use. Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. Prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO.
-
Activation Reaction: In a microcentrifuge tube, combine this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMSO. For example, for 1 µmol of this compound, add 1.2 µmol of EDC and 1.2 µmol of NHS.
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
Step 2: Conjugation of Activated this compound to the Protein
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add the freshly prepared activated this compound solution to the protein solution. The molar excess of the linker will need to be optimized, but a 10- to 20-fold molar excess is a good starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubating for 15 minutes.
-
Purification: Remove excess, unreacted linker using a desalting column or dialysis.
Step 3: Tetrazine-TCO Ligation
-
Reactant Preparation: Prepare the Me-Tet-PEG2-protein conjugate and the TCO-modified payload in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Click Reaction: Mix the Me-Tet-PEG2-protein conjugate with the TCO-modified payload. A slight molar excess (e.g., 1.5-fold) of the TCO-payload is often used to ensure complete labeling of the protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Purify the final bioconjugate to remove the excess TCO-payload using an appropriate method such as size-exclusion chromatography (SEC).
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Logical troubleshooting flow for bioconjugation issues.
References
Long-term storage and stability of Me-Tet-PEG2-COOH
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage, stability, and handling of Me-Tet-PEG2-COOH.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored at -20°C.[1][2][3] It is crucial to keep the product in a tightly sealed container, protected from light and moisture.[1][2] Some suppliers also suggest that storage at 2-8°C is possible for shorter durations.
Q2: What is the appearance and purity of this compound?
A2: this compound is typically a bright pink powder with a purity of greater than 95% as determined by HPLC-RI.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents, including methanol, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). To aid dissolution, vortexing the solution for 10 to 30 minutes is recommended.
Q4: How should I store stock solutions of this compound?
A4: It is best practice to prepare fresh stock solutions for each experiment. If long-term storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months. For shorter periods of up to one month, storage at -20°C is acceptable. The choice of solvent is also important; anhydrous solvents such as DMSO or DMF are recommended. To prevent exposure to air and moisture, storing the stock solution under an inert gas like argon or nitrogen is advisable.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented, degradation can be inferred from the general chemistry of its components: the PEG linker and the tetrazine ring. The polyethylene glycol (PEG) portion is susceptible to oxidative degradation, which can be accelerated by elevated temperatures and the presence of oxygen. The tetrazine ring's stability is pH-dependent and can be compromised by strong acids, strong alkalis, and strong oxidizing or reducing agents.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experiments.
Problem 1: Loss of Reactivity in Click Chemistry Reactions
-
Possible Cause 1: Improper Storage of Solid Compound. Exposure of the solid this compound to light, moisture, or elevated temperatures can lead to degradation and loss of reactivity.
-
Solution: Ensure the compound has been consistently stored at -20°C in a dark, dry environment.
-
-
Possible Cause 2: Degradation in Solution. Stock solutions that are old or have been subjected to multiple freeze-thaw cycles may contain degraded material.
-
Solution: Prepare fresh stock solutions before each experiment. If using a previously prepared stock, ensure it has been stored correctly in aliquots at -80°C.
-
-
Possible Cause 3: Incompatible Reaction Buffer. The pH and composition of the reaction buffer can affect the stability of the tetrazine moiety.
-
Solution: Tetrazine-based click reactions are typically most efficient at a neutral to slightly acidic pH. Avoid using buffers with strong acidic or alkaline conditions, or those containing strong oxidizing or reducing agents.
-
Problem 2: Unexpected Peaks in Analytical Characterization (e.g., HPLC, LC-MS)
-
Possible Cause: Compound Decomposition. The presence of additional, unexpected peaks in analytical readouts is often indicative of the degradation of this compound.
-
Solution: Analyze a freshly prepared sample from a properly stored solid to confirm its purity. If the fresh sample is pure, the previously used material has likely degraded. Review storage and handling procedures to prevent future decomposition. Consider performing a stability study under your specific experimental conditions as outlined in the Experimental Protocols section.
-
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | Up to 12 months (re-test advised after) | Store in a tightly sealed container, protected from light and moisture. Desiccation may also be beneficial. |
| Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents like DMSO or DMF. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents like DMSO or DMF. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
This protocol outlines a general method for assessing the purity and stability of this compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).
-
Incubation for Stability Testing: Dilute the stock solution to the final experimental concentration in the buffer or solvent of interest. Incubate the solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is commonly used.
-
Gradient: A suitable gradient should be optimized to resolve the parent compound from potential degradation products (e.g., 5-95% acetonitrile over 20 minutes).
-
Detection: UV detection at a wavelength appropriate for the tetrazine ring (e.g., ~310 nm and ~520 nm) and/or mass spectrometry (LC-MS) for peak identification.
-
-
Data Analysis: Compare the peak area of the parent compound at different time points to determine the rate of degradation. The appearance of new peaks will indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for loss of this compound reactivity.
References
Validation & Comparative
A Head-to-Head Comparison of Me-Tet-PEG2-COOH and DBCO Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in bioconjugation. The choice between different linker technologies can profoundly impact reaction efficiency, stability of the final conjugate, and ultimately, the performance of the end application, be it a therapeutic antibody-drug conjugate (ADC) or a diagnostic imaging agent. This guide provides an in-depth, data-driven comparison of two prominent bioorthogonal ligation chemistries: the inverse electron demand Diels-Alder (iEDDA) reaction utilized by Me-Tet-PEG2-COOH and the strain-promoted alkyne-azide cycloaddition (SPAAC) employed by DBCO linkers.
This comparison will delve into the core principles of each chemistry, present quantitative data on their performance, provide detailed experimental protocols, and offer visual representations of the underlying mechanisms and workflows to empower you to make an informed decision for your specific research needs.
Core Principles: A Tale of Two Click Chemistries
At the heart of this comparison are two distinct yet powerful "click chemistry" reactions, so named for their high efficiency, specificity, and biocompatibility.
This compound , a methyltetrazine-containing linker, participates in an inverse electron demand Diels-Alder (iEDDA) reaction . This reaction occurs between an electron-poor diene (the tetrazine) and an electron-rich dienophile, most notably a strained trans-cyclooctene (TCO). The reaction is exceptionally fast and proceeds without the need for a catalyst.[1] The inclusion of a PEG2 (polyethylene glycol) spacer in the this compound structure enhances aqueous solubility and reduces steric hindrance.
DBCO (Dibenzocyclooctyne) linkers, on the other hand, are key players in strain-promoted alkyne-azide cycloaddition (SPAAC) . This reaction is a copper-free variant of the original click chemistry, where the high ring strain of the cyclooctyne ring allows for a facile reaction with an azide-functionalized molecule to form a stable triazole linkage.[2] Like the iEDDA reaction, SPAAC is bioorthogonal, meaning it does not interfere with native biological functional groups.
Performance Comparison: A Data-Driven Analysis
The choice between this compound and DBCO linkers often hinges on key performance metrics such as reaction kinetics, stability, and overall efficiency. The following tables summarize the available quantitative data to facilitate a direct comparison.
| Parameter | This compound (with TCO) | DBCO (with Azide) | References |
| Reaction Mechanism | Inverse Electron Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [1][2] |
| Reaction Partners | Tetrazine and trans-cyclooctene (TCO) | Dibenzocyclooctyne and Azide | [1] |
| Catalyst Required | No | No | |
| Byproducts | Nitrogen gas (N₂) | None |
Table 1: General Characteristics of this compound and DBCO Linkers
Reaction kinetics are a critical consideration, especially when working with low concentrations of biomolecules or in dynamic biological systems. The second-order rate constant (k₂) is a direct measure of the reaction speed.
| Ligation Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | References |
| Tetrazine - TCO | 210 - 3,300,000 | Aqueous buffer, 25-37 °C | |
| DBCO - Azide | 0.1 - 2.1 | Aqueous buffer, 25-37 °C |
Table 2: Comparison of Second-Order Reaction Rate Constants
As the data indicates, the iEDDA reaction between tetrazines and TCOs is significantly faster than the SPAAC reaction between DBCO and azides, with rate constants that can be several orders of magnitude higher. This exceptional speed is a key advantage of the tetrazine-TCO ligation.
The stability of the linker itself and the resulting conjugate is another crucial factor for the longevity and reliability of the bioconjugate.
| Linker/Conjugate | Stability Considerations | References |
| This compound (Tetrazine) | Tetrazine stability can be influenced by substituents; some tetrazines may be susceptible to reduction. The resulting dihydropyridazine linkage is generally stable. | |
| TCO | Can undergo isomerization from the reactive trans isomer to the less reactive cis isomer, particularly in the presence of thiols or certain metals. More stable TCO derivatives have been developed. | |
| DBCO | Generally stable, though some reactivity with reducing agents like TCEP has been noted over extended periods. | |
| DBCO-Azide Adduct (Triazole) | The resulting triazole linkage is highly stable. |
Table 3: Stability Considerations
Experimental Protocols
To provide a practical understanding of the application of these linkers, detailed experimental protocols for a typical bioconjugation workflow are provided below.
Protocol 1: Bioconjugation using this compound
This protocol describes a two-step process involving the initial modification of a biomolecule with a TCO group, followed by the reaction with a this compound-functionalized payload.
Materials:
-
Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
This compound activated with a payload
-
Anhydrous DMSO
-
Quenching reagent (e.g., Tris or hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
Step 1: Modification of Biomolecule with TCO
-
Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Add a 10-20 fold molar excess of the TCO-NHS ester to the biomolecule solution. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purify the TCO-modified biomolecule using size-exclusion chromatography to remove excess TCO-NHS ester and quenching reagent.
Step 2: Ligation with this compound-Payload
-
Prepare a solution of the this compound-activated payload in a compatible solvent (e.g., DMSO).
-
Add a 1.5-3 fold molar excess of the this compound-payload to the purified TCO-modified biomolecule.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the final conjugate using size-exclusion chromatography to remove any unreacted payload.
Protocol 2: Bioconjugation using a DBCO Linker
This protocol outlines a two-step process where a biomolecule is first functionalized with an azide, followed by reaction with a DBCO-containing molecule.
Materials:
-
Biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-NHS ester
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-Fluorophore)
-
Anhydrous DMSO
-
Quenching reagent (e.g., Tris or hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
Step 1: Modification of Biomolecule with Azide
-
Prepare a stock solution of the Azide-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Add a 10-20 fold molar excess of the Azide-NHS ester to the biomolecule solution. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purify the azide-modified biomolecule using size-exclusion chromatography.
Step 2: Ligation with DBCO-functionalized molecule
-
Prepare a solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Add a 1.5-3 fold molar excess of the DBCO-functionalized molecule to the purified azide-modified biomolecule.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored.
-
Purify the final conjugate using size-exclusion chromatography to remove any unreacted DBCO-functionalized molecule.
Visualizing the Chemistry and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Reaction mechanism of this compound with a TCO-modified biomolecule.
Caption: Reaction mechanism of a DBCO linker with an azide-modified biomolecule.
Caption: General experimental workflow for a two-step bioconjugation process.
Conclusion: Selecting the Optimal Linker for Your Application
The choice between this compound and DBCO linkers is not a one-size-fits-all decision. It requires a careful evaluation of the specific requirements of the intended application.
Choose this compound (and the tetrazine-TCO ligation) when:
-
Speed is paramount: The exceptionally fast reaction kinetics are a significant advantage for applications requiring rapid conjugation, especially at low concentrations.
-
Working in complex biological systems: The high degree of bioorthogonality and rapid kinetics can minimize off-target reactions and reduce incubation times.
Choose a DBCO linker (and the SPAAC ligation) when:
-
Extreme speed is not the primary concern: While slower than the iEDDA reaction, SPAAC is still a highly efficient and reliable click chemistry reaction.
-
The stability of the dienophile is a major concern: While stable TCO derivatives exist, the inherent stability of the azide group can be advantageous in certain contexts.
-
A well-established and widely used chemistry is preferred: SPAAC has a long and successful track record in a vast array of bioconjugation applications.
By understanding the fundamental chemistry, performance characteristics, and practical considerations of both this compound and DBCO linkers, researchers can confidently select the optimal tool to advance their scientific and therapeutic objectives. This guide provides the foundational knowledge and data to support that critical decision-making process.
References
A Head-to-Head Comparison of Me-Tet-PEG2-COOH and TCO Linkers for Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate bioorthogonal ligation partners is a critical step in the development of targeted therapeutics, imaging agents, and other advanced bioconjugates. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has emerged as a premier bioorthogonal reaction due to its exceptionally fast reaction kinetics and high specificity. This guide provides an objective comparison of the reaction kinetics of a specific methyltetrazine linker, Me-Tet-PEG2-COOH, with various TCO linkers, supported by experimental data and detailed protocols.
The IEDDA reaction between the electron-deficient tetrazine ring and the strained, electron-rich TCO dienophile proceeds rapidly and irreversibly under physiological conditions without the need for a catalyst. This reaction forms a stable dihydropyridazine product with the release of nitrogen gas, driving the reaction to completion. The kinetics of this ligation are a key performance indicator, directly impacting the efficiency of bioconjugation, especially at the low concentrations typically used in biological systems.
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is the standard measure for quantifying the speed of a bimolecular reaction. The following table summarizes the reported second-order rate constants for the reaction of methyl-tetrazine derivatives with various TCO linkers. It is important to note that the specific structure of both the tetrazine and the TCO, as well as the reaction conditions, can significantly influence the reaction rate.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Buffer |
| Methyl-substituted tetrazine | TCO | ~1,000 | Aqueous Media |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2,000 | 9:1 Methanol/Water |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| Me₄Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
Note: The table provides approximate values from various sources. Actual rates will depend on specific experimental conditions.
The data indicates that methyl-substituted tetrazines, such as the methyltetrazine moiety in this compound, exhibit rapid reaction kinetics with TCO linkers. The rate of reaction can be further modulated by the substituents on both the tetrazine and the TCO ring. For instance, more strained TCO derivatives (e.g., sTCO) can exhibit even faster kinetics. The inclusion of a PEG spacer in the linker, such as the PEG2 in this compound, generally does not significantly impede the reaction rate and can improve the solubility and bioavailability of the resulting conjugate.
Factors Influencing Reaction Kinetics
Several factors can influence the reaction rate between tetrazine and TCO linkers:
-
Electronic Effects: Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can accelerate the IEDDA reaction. The methyl group on this compound is an electron-donating group, which contributes to the stability of the tetrazine ring.
-
Steric Hindrance: Bulky substituents near the reactive moieties can sterically hinder the approach of the reaction partners, leading to a decrease in the reaction rate. The linear PEG2 spacer in this compound is designed to minimize steric hindrance.
-
Ring Strain of TCO: The reactivity of the TCO dienophile is largely driven by its ring strain. More strained TCO derivatives, such as sTCO (strained TCO), react faster with tetrazines.
-
Solvent: The polarity and protic nature of the solvent can influence the reaction kinetics. Reactions are typically fast in both organic and aqueous solutions, making them suitable for biological applications.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing and selecting the optimal linker pair for a specific application. Stopped-flow spectrophotometry is a common and effective method for measuring the rapid kinetics of the tetrazine-TCO ligation.
Protocol: Determination of Second-Order Rate Constant using Stopped-Flow UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant (k₂) for the reaction between this compound and a TCO derivative.
Materials:
-
This compound
-
TCO derivative (e.g., TCO-PEG4-amine)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous DMSO (for stock solutions)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare a stock solution of the TCO derivative (e.g., 100 mM) in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. For pseudo-first-order conditions, the TCO derivative should be in at least a 10-fold excess over the this compound (e.g., 50 µM this compound and 500 µM TCO derivative).
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C or 37 °C).
-
Load the this compound solution into one syringe of the instrument and the TCO derivative solution into the other.
-
Rapidly mix the two solutions and initiate the measurement.
-
Monitor the decrease in the characteristic absorbance of the tetrazine at its λmax (typically between 510-540 nm) over time.
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative, which is in excess: k₂ = k_obs / [TCO]
-
Visualizing the Reaction and Workflow
The following diagrams, created using the DOT language, illustrate the reaction mechanism and a typical experimental workflow.
A Head-to-Head Comparison of Bioconjugation Efficiency: Me-Tet-PEG2-COOH Versus a Field of Alternatives
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant in the successful engineering of bioconjugates. The linker's properties—its reactivity, stability, and influence on the final conjugate's function—can profoundly impact therapeutic efficacy and diagnostic accuracy. This guide provides a comprehensive, data-driven comparison of Me-Tet-PEG2-COOH, a bioorthogonal linker, with other widely used conjugation chemistries.
This compound stands at the forefront of "click chemistry" linkers, leveraging the inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction occurs between a methyltetrazine (Me-Tet) moiety and a strained alkene, such as trans-cyclooctene (TCO), and is prized for its exceptionally fast reaction kinetics and high specificity, even within complex biological environments.[1][2] The inclusion of a short polyethylene glycol (PEG2) spacer enhances water solubility and minimizes steric hindrance, further augmenting its utility in bioconjugation.[2]
This guide will objectively compare the performance of this compound with traditional amine-reactive (NHS ester) and thiol-reactive (maleimide) linkers, as well as other click chemistry reagents. We will delve into quantitative data on conjugation efficiency, present detailed experimental protocols, and provide visual diagrams to elucidate the underlying chemical processes and workflows.
Quantitative Comparison of Linker Performance
The efficiency of a bioconjugation reaction is a key factor in producing high-quality, functional bioconjugates. The following table summarizes critical performance indicators for this compound and its alternatives, compiled from various studies to provide a consolidated overview.
| Linker Chemistry | Reactive Groups | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| This compound | Tetrazine + trans-cyclooctene (TCO) | >50,000[3] | 1-3 hours[2] | Extremely fast kinetics, bioorthogonal, high specificity, stable conjugate | Requires pre-modification of one molecule with TCO |
| NHS Ester-PEG-COOH | NHS Ester + Primary Amine | ~10⁻¹ - 10¹ | 1-4 hours | Well-established chemistry, readily available reagents | Can react with multiple lysine residues leading to heterogeneity, potential for hydrolysis of NHS ester |
| Maleimide-PEG-COOH | Maleimide + Thiol (Cysteine) | ~10² - 10³ | 1-4 hours | High reactivity and specificity for thiols | Potential for retro-Michael addition (instability), reaction with other nucleophiles |
| Azide-Alkyne (SPAAC) | Azide + Strained Alkyne (e.g., DBCO) | ~1 - 10 | 4-18 hours | Bioorthogonal, stable triazole linkage | Slower kinetics compared to tetrazine ligation |
Visualizing the Chemistry and Workflow
To further clarify the experimental processes and chemical reactions, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative protocols for bioconjugation using this compound, NHS ester, and maleimide linkers.
Protocol 1: this compound Conjugation via iEDDA
This protocol first involves the modification of a biomolecule with a TCO group, followed by the click reaction with this compound-activated payload.
Materials:
-
Antibody or other biomolecule to be modified
-
TCO-PEGn-NHS ester (for amine modification)
-
This compound activated payload
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
TCO-Modification of Antibody:
-
Prepare the antibody in PBS at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO.
-
Add a 5-20 fold molar excess of the TCO-PEGn-NHS ester to the antibody solution.
-
Incubate the reaction for 1-3 hours at room temperature with gentle mixing.
-
Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the TCO-modified antibody using SEC (e.g., a desalting column) to remove unreacted TCO linker.
-
-
Bioorthogonal Ligation:
-
Prepare a solution of the this compound-activated payload in DMSO.
-
Add a 1.5-3 fold molar excess of the payload solution to the purified TCO-modified antibody.
-
Incubate the reaction for 1-3 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purify the final antibody-drug conjugate (ADC) using SEC to remove unreacted payload.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV/Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation of the final conjugate by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 2: NHS Ester-Mediated Conjugation
This protocol describes the conjugation of a payload to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody in PBS, pH 7.4-8.0
-
NHS-ester activated payload
-
Anhydrous DMSO or DMF
-
SEC system for purification
Procedure:
-
Conjugation Reaction:
-
Dissolve the NHS-ester activated payload in DMSO or DMF to create a stock solution.
-
Add a 3-10 fold molar excess of the payload stock solution to the antibody solution.
-
Incubate the reaction for 1-4 hours at room temperature or 4°C.
-
Quench the reaction with an excess of a primary amine-containing buffer (e.g., Tris-HCl).
-
-
Purification and Characterization:
-
Purify the conjugate using SEC to remove unreacted payload and byproducts.
-
Characterize the conjugate for DAR, purity, and integrity as described in Protocol 1.
-
Protocol 3: Maleimide-Mediated Conjugation
This protocol details the conjugation of a payload to free thiols (e.g., from reduced cysteines) on an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS with EDTA)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-activated payload
-
Anhydrous DMSO or DMF
-
SEC system for purification
Procedure:
-
Antibody Reduction (if necessary):
-
If targeting interchain disulfides, incubate the antibody with a 10-50 fold molar excess of a reducing agent like TCEP for 1-2 hours at 37°C.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated payload in DMSO or DMF.
-
Add a 5-20 fold molar excess of the payload to the reduced or thiol-containing antibody.
-
Incubate the reaction for 1-4 hours at room temperature in the dark.
-
-
Purification and Characterization:
-
Purify the conjugate using SEC.
-
Characterize the conjugate as described in Protocol 1.
-
Conclusion
The choice of a bioconjugation linker is a critical decision that should be guided by the specific requirements of the application. This compound, with its foundation in the rapid and highly specific iEDDA click chemistry, offers significant advantages in terms of reaction efficiency, control over stoichiometry, and the stability of the resulting conjugate. While traditional NHS ester and maleimide chemistries are well-established and valuable tools, the bioorthogonal approach provided by this compound represents a powerful alternative for the development of next-generation, well-defined bioconjugates for therapeutic and diagnostic applications. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.
References
Spectroscopic Analysis of Me-Tet-PEG2-COOH Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of Me-Tet-PEG2-COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and molecular imaging. By leveraging the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, this document outlines the expected spectral characteristics of this compound and compares them with those of similar alternative reagents. Detailed experimental protocols and visual workflows are included to facilitate the practical application of these analytical techniques.
Introduction to this compound and its Spectroscopic Signature
This compound is a molecule that incorporates a methyl-tetrazine moiety for bioorthogonal click chemistry, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for conjugation to amine-containing biomolecules. Its precise molecular structure dictates a unique spectroscopic fingerprint that can be used for identification and quality control.
Molecular Structure:
-
Me-Tet: Methyl-tetrazine group
-
PEG2: Diethylene glycol spacer
-
COOH: Carboxylic acid terminus
The anticipated spectroscopic data for this compound is a composite of the characteristic signals from each of these functional components.
Comparative Spectroscopic Data
To provide a clear comparison, this section presents the expected and observed spectroscopic data for this compound and two commercially available, structurally related alternatives: Methyltetrazine-PEG4-acid and Tetrazine-PEG4-NHS ester .
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound by identifying the chemical environment of its protons.
Table 1: Comparative ¹H NMR Data (Expected Chemical Shifts in ppm)
| Proton Assignment | This compound (Expected) | Methyltetrazine-PEG4-acid (Observed) [1] | Tetrazine-PEG4-NHS ester (Expected) |
| Tetrazine-CH₃ | ~3.0 - 3.1 | ~3.1 | N/A |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6 - 3.8 | ~3.6 - 3.8 | ~3.6 - 3.8 |
| -CH₂-COOH | ~2.5 - 2.7 | ~2.6 | N/A |
| Aromatic Protons (on Tetrazine ring) | ~7.5 - 8.5 | ~7.5 - 8.5 | ~7.5 - 8.5, ~10.4 (Tetrazine-H) |
| NHS Ester Protons | N/A | N/A | ~2.9 |
Note: The observed data for Methyltetrazine-PEG4-acid is based on the publicly available ¹H NMR spectrum from BroadPharm for their product BP-22428.[1]
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the conjugate and assessing its purity. Electrospray ionization (ESI) is a common technique for such molecules.
Table 2: Comparative Mass Spectrometry Data
| Parameter | This compound | Methyltetrazine-PEG4-acid | Tetrazine-PEG4-NHS ester |
| Molecular Formula | C₁₈H₂₃N₅O₅ | C₂₀H₂₈N₄O₇[1] | C₂₄H₃₁N₅O₉[2] |
| Molecular Weight | 389.41 g/mol | 436.46 g/mol [1] | 533.53 g/mol |
| Expected [M+H]⁺ | 390.17 m/z | 437.20 m/z | 534.22 m/z |
| Characteristic Fragmentation | Loss of COOH (45 Da), cleavage of PEG chain (44 Da units) | Loss of COOH (45 Da), cleavage of PEG chain (44 Da units) | Loss of NHS (115 Da), cleavage of PEG chain (44 Da units) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 3: Comparative FTIR Data (Expected Wavenumbers in cm⁻¹)
| Functional Group | Vibrational Mode | This compound (Expected) | Methyltetrazine-PEG4-acid (Expected) | Tetrazine-PEG4-NHS ester (Expected) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | 3300 - 2500 (broad) | N/A |
| C-H (Aliphatic) | Stretching | 2950 - 2850 | 2950 - 2850 | 2950 - 2850 |
| C=O (Carboxylic Acid) | Stretching | ~1710 | ~1710 | N/A |
| C=O (NHS Ester) | Stretching | N/A | N/A | ~1815, ~1785, ~1740 |
| C-N (Tetrazine) | Stretching | 1600 - 1500 | 1600 - 1500 | 1600 - 1500 |
| C-O-C (PEG) | Stretching | ~1100 | ~1100 | ~1100 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Me-Tet-PEG-COOH conjugates. Instrument parameters should be optimized for the specific equipment used.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Data Analysis: Integrate the peaks corresponding to the different proton environments and compare the integration ratios to the expected values based on the molecular structure.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µM) in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
If necessary, perform tandem MS (MS/MS) to induce fragmentation and confirm the structure.
-
-
Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass. Analyze the fragmentation pattern to identify characteristic losses.
FTIR Spectroscopy
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the powdered sample directly on the ATR crystal.
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Solution (Transmission): Dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest and use a liquid transmission cell.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the pure solvent).
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound conjugates.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between molecular components and spectroscopic features.
Conclusion
The spectroscopic analysis of this compound conjugates provides a robust framework for their identification, characterization, and quality control. By comparing the experimental data with the expected values and those of similar molecules, researchers can confidently verify the structure and purity of their reagents. The detailed protocols and workflows presented in this guide serve as a practical resource for scientists and professionals in the field of drug development and bioconjugation.
References
Validating Site-Specific Conjugation of Me-Tet-PEG2-COOH: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the precise and specific conjugation of molecules to biologics is paramount for the efficacy and safety of novel therapeutics like antibody-drug conjugates (ADCs). Me-Tet-PEG2-COOH, a methyltetrazine-functionalized linker, offers a powerful tool for site-specific modification through bioorthogonal click chemistry. This guide provides an objective comparison of analytical techniques to validate the site-specificity of this compound conjugation and compares its performance profile with other common site-specific conjugation methods, supported by experimental data and detailed protocols.
Introduction to this compound Conjugation
This compound is a heterobifunctional linker composed of a methyltetrazine (Me-Tet) moiety, a two-unit polyethylene glycol (PEG2) spacer, and a carboxylic acid (-COOH) group. The carboxylic acid allows for its initial attachment to a biomolecule, typically via primary amines (e.g., lysine residues) through the formation of a stable amide bond. The methyltetrazine group enables a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO)-modified molecule.[1][2] This two-step approach allows for precise control over the conjugation site, leading to a more homogeneous product compared to traditional random conjugation methods.
Performance Comparison of Site-Specific Conjugation Chemistries
The choice of conjugation chemistry is critical in the development of bioconjugates. Below is a comparison of the tetrazine-TCO ligation utilized by this compound with other common site-specific conjugation methods.
| Feature | Tetrazine-TCO Ligation (e.g., this compound) | Thiol-Maleimide Conjugation | Azide-Alkyne Cycloaddition (Click Chemistry) |
| Specificity | High, bioorthogonal | Moderate, potential for off-target reactions | High, bioorthogonal |
| Reaction Rate | Very fast (up to 10^6 M⁻¹s⁻¹) | Fast (10² - 10³ M⁻¹s⁻¹) | Moderate (copper-catalyzed) to slow (strain-promoted) |
| Reaction Conditions | Physiological (pH 7.4, 37°C) | Near-neutral pH (6.5-7.5) | Physiological (copper-catalyzed requires chelating agents) |
| Stability of Linkage | Stable | Potentially reversible via retro-Michael addition | Stable triazole ring |
| Biocompatibility | Excellent | Good, but maleimides can react with free thiols | Good (copper can be cytotoxic, strain-promoted is better) |
| Protein Modification | Requires introduction of TCO group | Requires free cysteine (native or engineered) | Requires introduction of azide or alkyne group |
Experimental Validation of this compound Conjugation
Validating the site-specificity and efficiency of conjugation is a critical step. A multi-pronged analytical approach is often employed to characterize the resulting bioconjugate.
Key Analytical Techniques:
-
Mass Spectrometry (MS): The gold standard for confirming conjugation and determining the drug-to-antibody ratio (DAR). High-resolution mass spectrometry can precisely measure the mass of the intact conjugate, confirming the addition of the payload.[3][4][5]
-
Peptide Mapping: This technique involves the enzymatic digestion of the conjugate followed by LC-MS/MS analysis. It is used to pinpoint the exact amino acid residue(s) where the linker-payload has been attached.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the addition of a linker and payload typically increases the hydrophobicity of a protein, HIC is a powerful tool for determining the distribution of different drug-loaded species (e.g., DAR 0, 2, 4).
Experimental Workflow for Validation
Caption: Workflow for this compound conjugation and subsequent validation.
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
Materials:
-
Antibody of interest in phosphate-buffered saline (PBS)
-
This compound
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Antibody Preparation: Exchange the antibody buffer to PBS, pH 7.4, to a concentration of 2-10 mg/mL.
-
Activation of this compound: Dissolve this compound, NHS, and EDC in the Activation Buffer. Incubate for 15 minutes at room temperature to form the NHS ester.
-
Conjugation: Add the activated this compound solution to the antibody solution at a molar excess of 5-20 fold. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.
-
Purification: Remove excess linker by buffer exchange into PBS using a desalting column.
-
Reaction with TCO-Payload: Add the TCO-modified payload to the tetrazine-modified antibody. The reaction is typically complete within 30 minutes at room temperature.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography.
Protocol 2: Validation by Intact Mass Analysis (LC-MS)
Materials:
-
Purified antibody conjugate
-
Volatile buffer (e.g., 50 mM ammonium acetate)
-
High-resolution mass spectrometer (e.g., Q-TOF)
Procedure:
-
Sample Preparation: Buffer exchange the conjugate into the volatile buffer to a concentration of 1 mg/mL.
-
LC-MS Analysis: Inject the sample onto a reverse-phase or size-exclusion column coupled to the mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the intact conjugate. The mass increase should correspond to the mass of the added Me-Tet-PEG2-linker and payload.
Protocol 3: Validation by Peptide Mapping (LC-MS/MS)
Materials:
-
Purified antibody conjugate
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Proteolytic enzyme (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the conjugate in 8 M urea, reduce the disulfide bonds with DTT, and alkylate the free cysteines with iodoacetamide.
-
Digestion: Dilute the sample to reduce the urea concentration and add trypsin. Incubate overnight at 37°C.
-
LC-MS/MS Analysis: Inject the digested peptide mixture onto a reverse-phase column and analyze using data-dependent acquisition on the mass spectrometer.
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. The presence of a peptide with a mass modification corresponding to the linker-payload will confirm the site of conjugation.
Signaling Pathway Analogy for Conjugation Specificity
Caption: Bioorthogonal vs. random conjugation pathways.
Conclusion
Validating the site-specificity of this compound conjugation requires a suite of robust analytical techniques. Mass spectrometry, in conjunction with peptide mapping, provides definitive evidence of successful and site-specific conjugation. Hydrophobic interaction chromatography is invaluable for assessing the homogeneity of the final product. When compared to other site-specific methods, the tetrazine-TCO ligation offered by this compound provides a highly efficient, specific, and biocompatible approach for the development of advanced bioconjugates. The detailed protocols and comparative data presented in this guide offer a framework for researchers to confidently validate their conjugation strategies and accelerate the development of next-generation biologics.
References
A Head-to-Head Comparison of Tetrazine-Based Linkers for Advanced Bioconjugation
Tetrazine-based linkers have become indispensable tools in chemical biology, drug development, and materials science, primarily due to their role in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal "click chemistry" reaction, most notably between a tetrazine and a strained dienophile like trans-cyclooctene (TCO), is prized for its exceptional speed, high specificity, and ability to proceed under physiological conditions without the need for a catalyst.[1][2] These characteristics make tetrazine linkers ideal for applications ranging from the construction of antibody-drug conjugates (ADCs) to in vivo imaging and the synthesis of advanced biomaterials.[3][4]
This guide provides an objective, data-driven comparison of various tetrazine-based linkers, focusing on their reaction kinetics, stability, and the factors that govern their performance. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal linker for their specific application.
Performance Comparison: Reaction Kinetics
The efficacy of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂), which measures the reaction's speed. The IEDDA ligation between tetrazines and TCOs exhibits the fastest kinetics among all known bioorthogonal reactions, with rate constants orders of magnitude higher than conventional click chemistry methods like copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions.[1] This rapid reactivity is crucial for in vivo applications where reactants are present at very low concentrations.
The reaction rate is highly dependent on the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups (EWGs) on the tetrazine ring and electron-donating groups (EDGs) on the dienophile accelerate the reaction. Conversely, bulky substituents can sterically hinder the reaction, leading to slower kinetics. For instance, hydrogen-substituted tetrazines (H-Tz) are typically much more reactive than methyl-substituted tetrazines (Me-Tz), though this often comes at the cost of reduced stability.
Below is a summary of reaction kinetics for various tetrazine linkers and their dienophile partners compared to other click reactions.
| Diene | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Highly Reactive Tetrazines (e.g., H-Tz, 3,6-bis(pyridyl)-s-tetrazine) | trans-cyclooctene (TCO) | Up to 10⁶ - 10⁷ | Extremely fast kinetics, ideal for in vivo pre-targeting; may have lower stability. |
| Monosubstituted Tetrazines (e.g., H-Tz, Pyridyl-Tz) | TCO | >39,000 | Excellent balance of high reactivity and applicability. |
| Stable Tetrazines (e.g., Me-Tz) | TCO | ~1,000 - 2,750 | Slower kinetics but significantly higher stability in aqueous media. |
| Various Tetrazines | Norbornene | 1 - 10 | Slower than TCO reactions but still effective; norbornene is a stable and accessible dienophile. |
| Various Tetrazines | Vinylboronic Acids (VBA) | ~1.4 (with dipyridyl-s-tetrazine) | Reactivity can be enhanced with coordinating groups on the tetrazine. |
| Azide (CuAAC) | Terminal Alkyne | 10 - 10⁴ | Requires copper catalyst, which can be cytotoxic. |
| Azide (SPAAC) | Strained Alkyne (e.g., DIBO) | ~1 | Catalyst-free but significantly slower than tetrazine ligation. |
Performance Comparison: Stability
A critical consideration in linker design is stability. The linker must remain intact in storage and biological media (e.g., buffer, serum) to prevent premature payload release or loss of function. Tetrazine stability is a trade-off with reactivity; the most reactive tetrazines are often the least stable. For example, methyl-substituted tetrazines exhibit greater stability in aqueous solutions compared to their more reactive hydrogen-substituted counterparts. Similarly, certain dienophiles like TCO-carbamates can suffer from reduced hydrolytic stability.
| Linker Type | Stability in Aqueous Buffer (PBS) | Stability in Serum | Key Considerations |
| Methyl-substituted Tetrazine (Me-Tz) | High | Generally High | Preferred for applications requiring longer incubation times. |
| Hydrogen-substituted Tetrazine (H-Tz) | Lower; prone to degradation | Moderate to Low | Higher reactivity may be prioritized for rapid, time-critical applications. |
| Pyridyl-substituted Tetrazine | Limited Stability | Low | Very high reactivity but degrades quickly in biological media. |
| Dihydropyridazine (DHP)-substituted Tetrazine | High (>90% intact after >10h) | High | Defies the typical reactivity/stability trade-off, offering both high reactivity and high stability. |
| TCO-carbamate / TCO-ester | Moderate; susceptible to hydrolysis | Low (complete hydrolysis after 5h reported) | Stability is a significant concern for in vivo applications. |
| TCO-ether | High | High | Very stable but synthesis can be challenging. |
Experimental Protocols
Reproducible and quantitative assessment is key to comparing linker performance. The following are standard protocols for evaluating tetrazine linkers.
This protocol uses stopped-flow UV-Vis spectrophotometry to measure the rapid reaction between a tetrazine and a TCO derivative.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of a TCO-containing compound (e.g., TCO-PEG4) in the same solvent.
-
-
Reaction Setup:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37 °C).
-
Prepare the final reaction solutions in the instrument's syringes using the desired reaction buffer (e.g., PBS, pH 7.4).
-
Syringe A: Dilute the tetrazine stock solution to a final concentration of 20 µM.
-
Syringe B: Dilute the TCO stock solution to a final concentration of 200 µM (a 10-fold excess).
-
-
Data Acquisition:
-
Rapidly mix the contents of the two syringes.
-
Immediately begin monitoring the decrease in absorbance at the tetrazine's characteristic λmax (typically 510-540 nm) over time. The reaction is followed until completion (i.e., the absorbance stabilizes at a baseline).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of TCO), the rate of disappearance of the tetrazine chromophore follows a first-order kinetic model.
-
Fit the absorbance vs. time data to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].
-
This protocol uses LC-MS to quantify the degradation of a tetrazine linker over time.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the tetrazine derivative in DMSO.
-
Thaw fetal bovine serum (FBS) or human serum and equilibrate to 37 °C.
-
-
Incubation:
-
Spike the tetrazine stock solution into the pre-warmed serum to a final concentration of 1 mM.
-
Incubate the mixture at 37 °C.
-
-
Sample Collection and Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum mixture.
-
Quench the reaction and precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge the sample at high speed to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of the intact tetrazine derivative remaining.
-
-
Data Analysis:
-
Plot the percentage of the remaining tetrazine derivative against time to determine its stability profile and calculate its half-life (t₁/₂) in serum.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex processes involving tetrazine linkers.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
Caption: Workflow for ADC pre-targeting using tetrazine-TCO ligation.
Caption: Key factors influencing the rate of tetrazine-based IEDDA reactions.
Conclusion
The selection of a tetrazine-based linker is a multi-parameter optimization problem that requires a balance between reaction kinetics, stability, and other factors like solubility and in vivo pharmacokinetics. For applications demanding rapid conjugation in dilute, complex biological environments, highly reactive but less stable linkers like H-tetrazines are the superior choice. Conversely, when prolonged stability is paramount, such as in the development of therapeutic agents with extended shelf-lives or circulation times, more stable variants like methyl-tetrazines or the novel DHP-tetrazines are preferable. By leveraging the quantitative data and protocols presented here, researchers can make more informed decisions, accelerating the development of next-generation bioconjugates, diagnostics, and advanced materials.
References
A Comparative Performance Analysis of Me-Tet-PEG2-COOH in Biological Media
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Linker for Bioconjugation
The strategic selection of a chemical linker is a critical decision in the development of targeted therapeutics and diagnostic agents. The linker's performance, particularly its stability and reactivity in biological environments, directly impacts the efficacy, safety, and pharmacokinetic profile of the resulting bioconjugate. This guide provides an objective comparison of Me-Tet-PEG2-COOH, a bioorthogonal linker leveraging the inverse-electron-demand Diels-Alder (iEDDA) reaction, with common alternatives such as maleimide-PEG and polysarcosine (PSar) linkers. The following analysis is supported by experimental data from peer-reviewed studies to inform the rational design of next-generation bioconjugates.
Executive Summary
This compound, which utilizes the highly rapid and specific reaction between a methyl-tetrazine (Me-Tet) and a trans-cyclooctene (TCO), offers significant advantages in terms of reaction kinetics and stability of the resulting conjugate. Compared to traditional maleimide-based linkers, the tetrazine-TCO ligation provides a more stable linkage, particularly in the presence of thiols, and avoids the common issue of payload transfer to serum albumin. While polysarcosine (PSar) emerges as a promising biodegradable and non-immunogenic alternative to polyethylene glycol (PEG), direct head-to-head comparisons with this compound in various biological media are still emerging. This guide presents available quantitative data, detailed experimental protocols for performance assessment, and visual workflows to aid in linker selection.
Data Presentation: A Comparative Overview of Linker Performance
The following tables summarize key performance indicators for this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are limited, and data is aggregated from various sources.
Table 1: Comparative Stability of Linkers in Biological Media
| Linker Type | Model System | Biological Medium | Incubation Time | % Intact Conjugate | Key Findings & Citations |
| Me-Tet-PEG-Linker (Tetrazine-TCO) | Diabody-drug conjugate | Mouse Serum (in vivo) | 24 hours | No drug release observed | The conjugate showed excellent stability with no spontaneous drug liberation.[1] |
| Diabody conjugate | PBS (storage) | 6 months | No degradation observed | Demonstrates high intrinsic stability of the tetrazine-TCO linkage.[1] | |
| Tetrazine-conjugated poly-L-lysine | Human Serum Albumin Solution | Not specified | Not specified | In vivo results favor the stability of the astatine-carbon bond on the tetrazine-based effector molecule.[2] | |
| Maleimide-PEG-Linker (Thioether) | ADC | Human Plasma | 7 days | ~50% | Significant instability due to retro-Michael reaction leading to deconjugation.[3] |
| Hemoglobin-maleimide-PEG | PBS with 1 mM GSH | 7 days | < 70% | Demonstrates susceptibility to thiol exchange.[4] | |
| ADC (cysteine-linked) | Plasma | 144 hours | Discrepancy noted | Released linker-payload was found to transfer to serum albumin. | |
| Polysarcosine (PSar)-Linker | PSar-Interferon | In vitro (Trypsin) | Not specified | Comparable to PEG-IFN | PSar provides comparable protease resistance to PEG. |
| ADC-PSar12 | Rat (in vivo) | Not specified | More efficient clearance than ADC-PEG12 | At equal lengths, PSar can provide better shielding and more efficient clearance than PEG. |
Table 2: Comparative Reaction Kinetics of Linker Chemistries
| Reaction Type | Reactants | Medium | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Findings & Citations |
| Tetrazine-TCO Ligation | Methyl-substituted tetrazines and TCO derivatives | Aqueous Media | ~1000 | Methyl-substituted tetrazines exhibit rapid reaction kinetics. |
| Hydrogen-substituted tetrazines and TCO derivatives | Aqueous Media | up to 30,000 | The substituent on the tetrazine ring significantly impacts reaction speed. | |
| TCO-PEG₄ and various tetrazine scaffolds | DPBS (37 °C) | 1100 - 73,000 | Demonstrates the broad range of achievable kinetics with tetrazine-TCO chemistry. | |
| PeptoBrush-TCO and lipophilic tetrazines | Full cell growth medium (DMEM + 10% FBS) | 17-fold increase vs small molecule TCO | The local environment and multivalency can enhance reaction rates. | |
| Maleimide-Thiol Reaction | Maleimide and Thiol | Not specified | Not specified | Generally slower than tetrazine-TCO ligation and susceptible to side reactions. |
Mandatory Visualization
References
- 1. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Me-Tet-PEG2-COOH: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents like Me-Tet-PEG2-COOH are paramount for maintaining a secure and compliant laboratory environment. While this compound is not classified as an acutely hazardous substance, adherence to established disposal protocols is essential to mitigate risks and ensure environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). Work should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, in both solid and solution forms, necessitates careful segregation and clear labeling to facilitate correct handling by your institution's Environmental Health and Safety (EHS) department.
-
Waste Segregation :
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS guidelines.
-
Solid waste, including contaminated consumables such as pipette tips, tubes, and weighing paper, should be collected in a designated, leak-proof container.
-
Liquid waste, such as solutions containing this compound, should be collected in a separate, clearly labeled, and sealable container.
-
-
Container Labeling :
-
All waste containers must be clearly labeled with the full chemical name: "this compound Waste".
-
Include any known solvent or other chemical components in the waste mixture.
-
Indicate the approximate concentration or quantity of the waste.
-
-
Storage of Waste :
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store the waste in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents[1].
-
-
Arranging for Disposal :
-
When the waste container is full, or in accordance with your institutional policy (often not to exceed one year), arrange for pickup by your EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Spill Cleanup Protocol
In the event of a small spill of this compound powder:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth[1].
-
Carefully sweep the absorbed material into a designated hazardous waste container, avoiding dust generation.
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Wash the area with soap and water.
For a liquid spill:
-
Absorb the spill with an inert, non-combustible material (e.g., absorbent pads).
-
Collect the contaminated absorbent material into a hazardous waste container.
-
Clean the spill area as described above.
Decontamination of Glassware
-
Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound.
-
Collect the initial rinsate as hazardous chemical waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain; however, it is crucial to confirm this with your local EHS regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Me-Tet-PEG2-COOH
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling Me-Tet-PEG2-COOH. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Material/Standard and Best Practices |
| Eyes/Face | Chemical safety goggles and/or a face shield (minimum 8-inch).[1] | Goggles should be splash-proof to protect from accidental splashes.[1][2] Polycarbonate lenses are recommended for their impact resistance.[1][3] For high-risk activities, a face shield should be used in addition to goggles. |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected for any signs of degradation or perforation before use and disposed of immediately if contaminated. |
| Body | Laboratory coat. | A fully fastened lab coat provides a barrier against accidental spills. For larger quantities, an impervious apron should be worn. |
| Respiratory | Use in a well-ventilated area. | All handling should be performed in a certified chemical fume hood to minimize the inhalation of potential vapors or aerosols. If ventilation is inadequate, a respirator may be necessary. For low-fume environments, an N95 mask may be suitable, while for higher exposures, a full-face respirator with acid gas cartridges is recommended. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for ensuring a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
-
Ensure that eyewash stations and safety showers are readily accessible.
2. Preparation:
-
Before use, allow the container of this compound to reach room temperature before opening to avoid moisture condensation.
-
Prepare a designated, clean, and uncluttered workspace within the chemical fume hood.
3. Handling and Dissolving:
-
Avoid direct contact with skin and eyes. Do not breathe any dust or vapors that may be generated.
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.
-
For ease of handling, consider making a stock solution by dissolving the reagent in a suitable solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
This compound is soluble in Methanol, DCM, DMSO, and DMF. To aid dissolution, vortexing for approximately 10 to 30 minutes is recommended.
-
Keep the container tightly sealed when not in use.
4. Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Classification: All waste materials, including the chemical itself, any contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Institutional Procedures: Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures. Most chemical wastes must be disposed of through an EHS Hazardous Waste Program. Do not dispose of this chemical down the drain or in regular trash.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
